Levorphanol Tartrate
Descripción
Propiedades
Número CAS |
5985-50-2 |
|---|---|
Fórmula molecular |
C21H29NO7 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
Clave InChI |
RWTWIZDKEIWLKQ-IWWMGODWSA-N |
SMILES isomérico |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Levorphanol Tartrate Synthesis: A Technical Guide for Medicinal Chemists
Introduction
Levorphanol (B1675180) (levo-3-hydroxy-N-methylmorphinan) is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds.[1][2] First synthesized over four decades ago as an alternative to morphine, it functions as an agonist at μ, δ, and κ opioid receptors and also exhibits N-methyl-D-aspartate (NMDA) receptor antagonist activity.[1][2] Levorphanol tartrate, the tartaric acid salt of the active levo-isomer, is the form used in pharmaceutical preparations.[3][4] This technical guide provides an in-depth overview of the core synthesis pathway for this compound, focusing on key chemical transformations, experimental protocols, and process optimization for researchers, scientists, and drug development professionals.
Core Synthesis Pathway Overview
The conventional and most widely documented synthesis of levorphanol begins with the precursor levomethorphan (3-methoxy-N-methylmorphinan). The pathway involves a critical O-demethylation step, followed by neutralization and subsequent resolution via diastereomeric salt formation with L-(+)-tartaric acid to isolate the desired levo-isomer.[5][6] The process concludes with purification through crystallization to yield the final active pharmaceutical ingredient, this compound dihydrate.[3]
Caption: Overall synthesis pathway for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.
Step 1: O-Demethylation of Levomethorphan
The initial step involves the cleavage of the 3-methoxy group of levomethorphan to yield the corresponding phenol, levorphanol. This is typically achieved by refluxing with a strong mineral acid.
-
Protocol: Levomethorphan hydrobromide is reacted with an aqueous hydrobromic acid (HBr) solution.[3][6] This reaction replaces the 3-methoxy group with a 3-hydroxy group, producing an aqueous solution of levorphanol hydrobromide.[3][5] The mixture is heated to facilitate the demethylation process.
Step 2: Neutralization and Extraction of Levorphanol Free Base
Following demethylation, the acidic solution is neutralized to precipitate the crude levorphanol free base, which is then extracted into an organic solvent.
-
Protocol: The aqueous levorphanol hydrobromide solution is neutralized using a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH).[3][6] The neutralization is performed in a biphasic mixture, often containing chloroform (B151607) and isopropanol, to extract the resulting levorphanol free base into the organic layer.[3][6] To improve purity, the organic layer containing the levorphanol can be washed multiple times with a water-soluble amine base.[3][7]
Step 3: Formation and Crystallization of this compound
This crucial step involves the reaction of the crude levorphanol base with L-(+)-tartaric acid to form the diastereomeric salt, allowing for the selective crystallization of the desired levorphanol isomer. The efficiency of this step is highly dependent on the solvent system and temperature control.
-
Protocol for Anhydrous Salt:
-
Crude solid levorphanol is dissolved in isopropanol.[3]
-
A 50% aqueous solution of L-(+)-tartaric acid is prepared and warmed to approximately 40-50°C.[3][7]
-
The warm tartaric acid solution is added to the levorphanol/isopropanol mixture. Crystallization typically begins within minutes.[3][7]
-
The mixture is heated to 75°C and held for 30-60 minutes to ensure complete reaction and crystal growth.[7]
-
The crystallization occurs from an aqueous-organic solvent mixture, preferably 88% to 95% aqueous isopropanol, to precipitate nearly anhydrous this compound.[3][7]
-
-
Protocol for Dihydrate Salt (Final API):
Purification Workflow and Process Optimization
The purity of the final this compound product is critical for pharmaceutical use. The conventional process has been noted for low yields (<60%) and the presence of impurities.[3][8] Modern patents describe improved methods focusing on crystallization and extraction to enhance both yield and purity.
Caption: Purification and crystallization workflow.
Key optimizations focus on the crystallization solvent system. The use of a high concentration of an organic solvent, such as 85-98% aqueous isopropanol, is preferred for the initial precipitation of this compound.[3][7] This yields a nearly anhydrous salt, which can then be recrystallized from water to generate the pure dihydrate form.[3] This two-step crystallization process is effective at removing process impurities.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and purification of this compound based on optimized protocols.
Table 1: Key Experimental Parameters
| Step | Parameter | Value/Condition | Reference |
|---|---|---|---|
| Salt Formation | Tartaric Acid Solution | 50% aqueous L-(+)-tartaric acid | [3][7] |
| Temperature (Addition) | 40°C to 50°C | [3][7] | |
| Temperature (Holding) | 75°C | [7] | |
| Anhydrous Crystallization | Solvent System | 88% to 95% aqueous isopropanol | [3] |
| Dihydrate Crystallization | Solvent System | Water | [3] |
| | Temperature (Final) | 1°C to 5°C |[7] |
Table 2: Product Purity and Yield
| Product | Metric | Result | Method | Reference |
|---|---|---|---|---|
| This compound Dihydrate | Chromatographic Purity | 99.75% | HPLC | [3][7] |
| Anhydrous Assay | 100.7% | HPLC | [3][7] |
| Conventional Process | Yield (First Crop) | < 60% | Not Specified |[3][8] |
Conclusion
The synthesis of this compound from levomethorphan is a well-established process in medicinal chemistry. The pathway hinges on a robust O-demethylation followed by a carefully controlled diastereomeric salt crystallization to ensure both the correct stereochemistry and high purity. As highlighted in recent process improvements, optimization of the crystallization and extraction steps is paramount for overcoming the low yields and impurity profiles of older methods. The protocols and data presented in this guide offer a comprehensive technical foundation for chemists involved in the research and development of morphinan-based therapeutics.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Levorphanol: the forgotten opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20080146805A1 - Process for the Production of Levorphanol and Related Compounds - Google Patents [patents.google.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. US20200109119A1 - Methods for preparing levorphanol and related compounds, and compositions thereof - Google Patents [patents.google.com]
- 6. US10851063B2 - Methods for preparing levorphanol and related compounds, and compositions thereof - Google Patents [patents.google.com]
- 7. WO2006023669A2 - Process for the production of levorphanol and related compounds - Google Patents [patents.google.com]
- 8. EP1781616A2 - Fabrication de levorphanol et de composes apparentes - Google Patents [patents.google.com]
Levorphanol Tartrate: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorphanol (B1675180) tartrate is a potent synthetic opioid analgesic with a complex pharmacological profile, belonging to the morphinan (B1239233) class of compounds. Its clinical efficacy in managing moderate to severe pain is attributed to its multi-modal mechanism of action, which distinguishes it from other opioids. This technical guide provides an in-depth exploration of the core chemical properties and structural features of levorphanol tartrate, intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and pharmacological studies.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₃NO · C₄H₆O₆ · 2H₂O (dihydrate) C₁₇H₂₃NO · C₄H₆O₆ (anhydrous) | [1][2][3] |
| Molecular Weight | 443.5 g/mol (dihydrate) 407.47 g/mol (anhydrous) | [2][4] |
| IUPAC Name | (1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-4-ol; (2R,3R)-2,3-dihydroxybutanedioic acid; dihydrate | |
| CAS Number | 5985-38-6 (dihydrate) 125-72-4 (anhydrous) | [4] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | Approximately 113-116 °C (dihydrate) | This value can vary based on experimental conditions. The anhydrous form melts at a higher temperature. |
| Solubility | Soluble in water and ether; insoluble in chloroform.[2][3] | The United States Pharmacopeia (USP) provides qualitative descriptors for solubility. |
| pKa | Opioids, as weak bases, generally have a pKa around 8.0.[5] This means that at physiological pH, a significant portion exists in a lipid-soluble form. | The specific experimentally determined pKa for this compound is not readily available in the provided search results, but the general range for opioids provides a useful reference. |
| Specific Rotation | Between -14.7° and -16.3° (anhydrous basis, in water) | [4] |
| UV Absorption | Maximum absorbance at approximately 279 nm in 0.1 N hydrochloric acid.[1] | This property is utilized in spectrophotometric assays for quantification. |
Chemical Structure
Levorphanol is a levorotatory isomer of the morphinan series of compounds. Its structure is characterized by a tetracyclic phenanthrene-like ring system with a nitrogen-containing bridge. The tartrate salt form is commonly used in pharmaceutical preparations.
Caption: Chemical structures of Levorphanol and L-(+)-Tartaric Acid, which form the tartrate salt.
Experimental Protocols
Melting Point Determination (Adapted from USP <741>)
Objective: To determine the melting range of this compound.
Apparatus:
-
Melting point apparatus (e.g., capillary tube apparatus)
-
Capillary tubes (closed at one end, approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)
-
Thermometer with an accuracy of ±0.5 °C
-
Dry, powdered sample of this compound
Procedure:
-
Sample Preparation: Finely powder the dry this compound sample.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, packing it down to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the block at a rate of approximately 10 °C per minute until the temperature is about 30 °C below the expected melting point.
-
Rate Adjustment: Reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[6][7][8]
Solubility Determination (Adapted from USP <1171> and <1236>)
Objective: To determine the solubility of this compound in a given solvent (e.g., water).
Apparatus:
-
Constant temperature bath or shaker
-
Vials or flasks with airtight seals
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any solid particles.
-
Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at 279 nm).[1]
-
Calculation: Express the solubility as the mass of solute per volume of solvent (e.g., mg/mL).
pKa Determination (Adapted from NMR Spectroscopy Method for Opioids)
Objective: To determine the acid dissociation constant (pKa) of the tertiary amine in levorphanol.[11]
Apparatus:
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
pH meter
-
NMR tubes
-
A series of buffer solutions with a range of known pH values
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a series of solutions of this compound in the different buffer solutions, ensuring the concentration is suitable for NMR analysis.
-
NMR Analysis: Acquire the ¹H NMR spectrum for each sample at a constant temperature.
-
Chemical Shift Monitoring: Identify a proton signal that is sensitive to the protonation state of the tertiary amine. The chemical shift of this proton will change as a function of pH.
-
Data Analysis: Plot the observed chemical shift (δ_obs) against the pH of the buffer.
-
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: pH = pKa + log[(δ_obs - δ_deprotonated) / (δ_protonated - δ_obs)] where δ_deprotonated and δ_protonated are the chemical shifts of the fully deprotonated and protonated forms, respectively. The pKa is the pH at which the inflection point of the sigmoid curve occurs.[11]
Mechanism of Action and Signaling Pathways
Levorphanol's analgesic effect is mediated through its interaction with multiple receptor systems in the central nervous system. This multi-target engagement contributes to its broad efficacy, particularly in complex pain states.
Opioid Receptor Signaling
Levorphanol is a potent agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.[12] These are G-protein coupled receptors (GPCRs).
Caption: Opioid receptor signaling pathway activated by levorphanol.
NMDA Receptor Antagonism
Levorphanol also functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor.[13][14] This action is thought to contribute to its effectiveness in neuropathic pain and in reducing opioid tolerance.
Caption: Levorphanol's antagonistic action at the NMDA receptor ion channel.
Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition
Levorphanol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their availability to act on postsynaptic receptors.[15][16][17] This mechanism is similar to that of SNRI antidepressants and likely contributes to its analgesic effects, particularly in chronic pain conditions.
Caption: Inhibition of serotonin and norepinephrine reuptake by levorphanol.
Experimental Workflow: Analysis of Levorphanol in Urine by LC-MS/MS
The quantitative analysis of levorphanol and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies and clinical monitoring. A typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.[18][19]
Caption: Workflow for the analysis of levorphanol in urine using LC-MS/MS.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies related to this compound. The multifaceted nature of its pharmacological action, involving opioid, NMDA, and monoamine reuptake systems, underscores its unique position within the class of opioid analgesics. The provided experimental protocols and workflows offer a practical foundation for researchers in their investigation and development of this and similar compounds. A thorough understanding of these fundamental characteristics is paramount for the advancement of pain management therapies and the development of novel analgesics with improved efficacy and safety profiles.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. uspbpep.com [uspbpep.com]
- 7. youtube.com [youtube.com]
- 8. â©741⪠Melting Range or Temperature [doi.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. uspbpep.com [uspbpep.com]
- 11. Experimental PKA determination of morphine-like molecules (tertiary amines) using NMR | Poster Board #291 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 12. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 17. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. dergipark.org.tr [dergipark.org.tr]
The Pharmacological Profile of Levorphanol: A G-Protein Biased Agonist at the Mu-Opioid Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Levorphanol (B1675180) is a potent opioid analgesic with a long history of clinical use for managing acute and chronic pain, including neuropathic pain.[1][2][3] While sharing structural similarities with morphine, levorphanol exhibits a distinct pharmacological profile that may offer clinical advantages.[1][2] Recent research has illuminated levorphanol's mechanism of action, highlighting its character as a G-protein biased agonist at the mu-opioid receptor (MOR).[1][2] This functional selectivity, favoring G-protein signaling over β-arrestin recruitment, is thought to contribute to its favorable side-effect profile, particularly a diminished propensity for respiratory depression compared to morphine at equianalgesic doses.[1][2][4]
This technical guide provides a comprehensive overview of the pharmacological profile of levorphanol as a G-protein biased agonist. It summarizes key quantitative data, details the experimental protocols used to characterize its activity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Concepts: G-Protein Biased Agonism
G-protein coupled receptors (GPCRs), such as the mu-opioid receptor, can initiate intracellular signaling through two primary pathways: the canonical G-protein pathway and the β-arrestin pathway.
-
G-protein Signaling: Agonist binding to the MOR triggers a conformational change, leading to the activation of inhibitory G-proteins (Gi/o).[5] This activation results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, which are key mechanisms for producing analgesia.[5][6][7]
-
β-arrestin Signaling: Following agonist-induced receptor phosphorylation, β-arrestins are recruited to the receptor.[8][9] This interaction can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[8][10][11] The β-arrestin pathway has been implicated in mediating some of the adverse effects of opioids, such as respiratory depression and constipation, as well as the development of tolerance.[12][13]
A G-protein biased agonist is a ligand that preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[12][13] This functional selectivity holds therapeutic promise for developing analgesics with improved safety profiles.[12][13]
Quantitative Pharmacological Data for Levorphanol
Levorphanol's G-protein bias has been quantified through various in vitro functional assays. The following tables summarize the potency (EC50) and efficacy (Emax) of levorphanol in stimulating G-protein activation versus β-arrestin2 recruitment at different splice variants of the mu-opioid receptor.
Table 1: Levorphanol Activity at Mu-Opioid Receptor Splice Variants - G-Protein Activation ([³⁵S]GTPγS Binding Assay) [1]
| Receptor Splice Variant | Levorphanol EC50 (nM) | Levorphanol Max Effect (% DAMGO) |
| MOR-1 | 28 | 84.5 |
| MOR-1A | 2.3 | 112 |
| MOR-1B1 | 6.9 | 90.6 |
| MOR-1E | 0.96 | 109 |
| MOR-1O | 1.15 | 69 |
Table 2: Levorphanol Activity at Mu-Opioid Receptor Splice Variants - β-Arrestin2 Recruitment (PathHunter® Assay) [1]
| Receptor Splice Variant | Levorphanol EC50 (nM) | Levorphanol Max Effect (% DAMGO) |
| MOR-1 | 103 | 30.1 |
| MOR-1A | 37.8 | 10.5 |
| MOR-1B1 | 30.6 | 12.9 |
| MOR-1E | 1,550 | 20.7 |
| MOR-1O | 54 | 16.4 |
These data clearly demonstrate that levorphanol is a potent and efficacious agonist for G-protein activation at most MOR splice variants. In contrast, it displays significantly lower potency and is only a partial agonist for β-arrestin2 recruitment.[1] This pronounced preference for G-protein signaling is the hallmark of its biased agonist profile.[1]
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Cascade
The following diagram illustrates the divergent signaling pathways activated by a G-protein biased agonist like levorphanol at the mu-opioid receptor.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.[4][14][15]
Experimental Workflow: β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor protein-protein interactions, such as the recruitment of β-arrestin to an activated GPCR.[16][17][18]
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This protocol is adapted from published methods for assessing G-protein activation at opioid receptors.[1][4]
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the mu-opioid receptor splice variant of interest.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration. Membranes can be stored at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP (e.g., 10 µM final concentration) to suppress basal binding.[15]
-
Varying concentrations of levorphanol or a reference agonist (e.g., DAMGO).
-
Cell membranes (e.g., 10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM final concentration).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Normalize the data to the maximal response of a standard full agonist (e.g., DAMGO).
-
Plot the concentration-response curves and determine EC50 and Emax values using non-linear regression analysis.
-
β-Arrestin2 Recruitment Assay (PathHunter® Enzyme Complementation)
This protocol is based on the DiscoverX PathHunter® assay, a commercially available enzyme fragment complementation assay.[1]
-
Cell Culture:
-
Use engineered CHO cells co-expressing the MOR splice variant fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.
-
Plate the cells at a specified density (e.g., 2,500 cells/well) in a 384-well plate according to the manufacturer's protocol.
-
-
Assay Procedure:
-
The following day, treat the cells with varying concentrations of levorphanol or a reference agonist.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Add the PathHunter® detection reagents to the wells.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the maximal response of a standard full agonist (e.g., DAMGO).
-
Plot the concentration-response curves and determine EC50 and Emax values using non-linear regression analysis.
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.[19][20][21]
-
Cell Culture and Treatment:
-
Culture HEK293 cells stably expressing the MOR in 96-well plates.
-
Pre-treat cells with the phosphodiesterase inhibitor IBMX (e.g., 0.5 mM) to prevent cAMP degradation.
-
Treat cells with varying concentrations of levorphanol for a defined period.
-
Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 5 µM) to induce cAMP production.
-
-
Detection:
-
Data Analysis:
-
Generate concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the IC50 (concentration for 50% inhibition) for levorphanol.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the MAP kinase signaling pathway, which can be downstream of both G-protein and β-arrestin signaling.[10][11][23]
-
Cell Culture and Stimulation:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[10]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal.
-
Express the results as a fold change over the unstimulated control.
-
Conclusion
Levorphanol's pharmacological profile is distinguished by its pronounced G-protein bias at the mu-opioid receptor. In vitro studies consistently demonstrate its potent activation of G-protein signaling pathways, which are associated with analgesia, coupled with weak recruitment of β-arrestin2, a pathway implicated in adverse effects.[1][2] This functional selectivity provides a molecular basis for the observed clinical characteristics of levorphanol, such as a reduced risk of respiratory depression compared to non-biased opioids like morphine.[1][2][4] The detailed experimental protocols and data presented in this guide offer a framework for the continued investigation and development of biased opioid agonists, a promising strategy for creating safer and more effective pain therapeutics.
References
- 1. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioluminescence resonance energy transfer (BRET) to detect the interactions between kappa opioid receptor and non visual arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A genetically encoded biosensor reveals location bias of opioid drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of ERK1/2 phosphorylation by acute and chronic morphine - implications for the role of cAMP-responsive element binding factor (CREB)-dependent and Ets-like protein-1 (Elk-1)-dependent transcription; small interfering RNA-based strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Receptor Binding Affinity of Levorphanol Tartrate for Mu, Delta, and Kappa Opioid Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levorphanol (B1675180) is a potent synthetic opioid analgesic with a complex pharmacological profile, demonstrating activity at multiple opioid receptor subtypes.[1][2] This guide provides a detailed examination of Levorphanol Tartrate's binding affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Understanding these interactions is crucial for elucidating its therapeutic effects and side-effect profile, which includes analgesia, as well as its potential for treating neuropathic pain.[1][2] Levorphanol's activity as an agonist at all three major opioid receptors, coupled with its N-methyl-D-aspartate (NMDA) receptor antagonism and monoamine reuptake inhibition, contributes to its unique clinical properties.[2][3]
This document presents quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and visualizations of experimental workflows and relevant signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Receptor Binding Affinity
Receptor binding studies have consistently shown that levorphanol possesses high affinity for mu, delta, and kappa opioid receptors.[1] Its affinity is typically greatest for the mu receptor, followed by the kappa and then the delta receptor.[1][3] The binding affinity is commonly expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value signifies a higher binding affinity.
The following table summarizes the Kᵢ values for levorphanol at the three opioid receptors as determined in competitive binding assays using Chinese Hamster Ovary (CHO) cell membranes expressing the respective human opioid receptors.
Table 1: Levorphanol Binding Affinity (Kᵢ) at Opioid Receptors
| Receptor Subtype | Kᵢ (nM) | Reference |
| Mu (µ) | 0.21 | [3] |
| Kappa (κ) | 2.3 | [3] |
| Delta (δ) | 4.2 | [3] |
Data derived from competitive binding assays against specific radioligands for each receptor subtype.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of levorphanol's binding affinity is typically achieved through competitive radioligand binding assays.[4][5] This technique measures the ability of an unlabeled compound (the "competitor," i.e., levorphanol) to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.[4][5] The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC₅₀ value, which can then be converted to the Kᵢ value.[4]
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor.[5]
-
Radioligands: High-affinity, subtype-selective radiolabeled ligands are essential.[5]
-
Mu (µ) Receptor: [³H]DAMGO
-
Delta (δ) Receptor: [³H]DPDPE
-
Kappa (κ) Receptor: [³H]U-69,593
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone to determine the amount of radioligand binding to non-receptor sites.[5]
-
Buffers:
-
Equipment: 96-well plates, vacuum filtration apparatus (e.g., Brandel or PerkinElmer cell harvester), glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation counter, and scintillation fluid.[6]
Membrane Preparation
-
Cell Harvesting: Harvest confluent cells expressing the target opioid receptor from culture flasks.
-
Homogenization: Resuspend cells in ice-cold lysis buffer and homogenize.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]
-
Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) at 4°C to pellet the cell membranes.[6]
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.[6]
-
Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[6]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[6]
Assay Procedure (Filtration Method)
-
Plate Setup: The assay is typically conducted in a 96-well plate format with a final volume of 250 µL per well.[6]
-
Component Addition: To each well, add the following in order:
-
150 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 3-20 µg).[6]
-
50 µL of varying concentrations of the competing test compound (levorphanol) or buffer (for total binding) or non-specific binding control (e.g., Naloxone).[6]
-
50 µL of the specific radioligand at a fixed concentration (typically near its Kₔ value).[6]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[6][7]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Radioactivity Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[6]
Data Analysis
-
Calculate Specific Binding: For each concentration of levorphanol, subtract the non-specific binding (counts in the presence of excess Naloxone) from the total binding to obtain the specific binding.[6]
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the levorphanol concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data and determine the IC₅₀ value (the concentration of levorphanol that inhibits 50% of the specific radioligand binding).[6]
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Diagram
All three major opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs), specifically linked to inhibitory G-proteins (Gαi/o).[8] Upon agonist binding, such as levorphanol, the receptor undergoes a conformational change, activating the G-protein.[9][10] This leads to the dissociation of the Gαi/o subunit from the Gβγ subunit. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Research indicates that levorphanol shows a preference for this G-protein signaling pathway over the recruitment of β-arrestin2, a protein implicated in some opioid side effects like respiratory depression.[1]
Caption: Levorphanol-activated opioid receptor signaling pathway.
References
- 1. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mypcnow.org [mypcnow.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. bio.libretexts.org [bio.libretexts.org]
The Discovery and Historical Development of Levorphanol Tartrate: An In-depth Technical Guide
Introduction
Levorphanol (B1675180) tartrate is a potent, synthetic opioid analgesic with a rich and complex history. First synthesized in the 1940s, it represents a significant milestone in the development of pain management therapeutics. This technical guide provides a comprehensive overview of the discovery, historical development, and medicinal chemistry of levorphanol tartrate, with a focus on its synthesis, pharmacological profile, and early clinical evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of opioid analgesics.
Discovery and Initial Synthesis
Levorphanol, chemically known as levo-3-hydroxy-N-methylmorphinan, was first synthesized by Dr. Otto Schnider and his colleague Dr. A. Grüssner at Hoffmann-La Roche in Basel, Switzerland. Their seminal work, published in 1949 in Helvetica Chimica Acta, described the synthesis of morphinan (B1239233) derivatives, including the racemic compound racemorphan and its levorotatory enantiomer, levorphanol. The initial development was driven by the desire to create a potent analgesic with a potentially more favorable side effect profile than morphine.
The key to the synthesis of the morphinan skeleton was the application of the Grewe cyclization reaction. This acid-catalyzed reaction forms the tetracyclic core of the morphinan structure from a benzyl-octahydroisoquinoline precursor.
Experimental Protocols
Original Synthesis of Racemorphan (Schnider and Grüssner, 1949)
Grewe Cyclization for Morphinan Synthesis (General Protocol)
A benzyl-substituted octahydroisoquinoline is treated with a strong acid catalyst to induce cyclization.
-
Starting Material: N-Formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
-
Catalyst: 85% Phosphoric acid, often in the presence of a dehydrating agent like phosphorus pentoxide to increase the acid concentration to ~100%.
-
Solvent: Toluene (B28343) is commonly used.
-
Procedure:
-
The phosphoric acid and toluene are heated under a Dean-Stark apparatus to remove water azeotropically.
-
Phosphorus pentoxide is added under an inert atmosphere (e.g., nitrogen).
-
A solution of the N-formyl octahydroisoquinoline derivative in toluene is added dropwise to the activated phosphoric acid mixture.
-
The reaction mixture is heated (typically 65-70°C) and stirred for an extended period (e.g., 12 hours), with reaction progress monitored by a suitable analytical method like HPLC.
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
-
This cyclization yields the N-formyl-dextromethorphan, which can then be processed to obtain the racemic mixture. The resolution of the racemic racemorphan into its enantiomers, levorphanol and dextrorphan, was a critical step. This was typically achieved by fractional crystallization using a chiral resolving agent, such as d-tartaric acid, to form diastereomeric salts with differing solubilities.
Conventional Synthesis of Levorphanol from Levomethorphan
A more recent and commonly cited method for the preparation of levorphanol involves the demethylation of levomethorphan.
-
Starting Material: Levomethorphan hydrobromide
-
Reagent: Aqueous hydrobromic acid (HBr)
-
Procedure:
-
Levomethorphan hydrobromide is heated with aqueous HBr to cleave the methyl ether and form the hydroxyl group, yielding an aqueous HBr solution of levorphanol.
-
The resulting solution is neutralized with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to precipitate crude levorphanol.
-
The crude levorphanol is then extracted into an organic solvent.
-
-
Formation of this compound:
-
The isolated crude levorphanol is dissolved in an alcohol solvent (e.g., isopropanol).
-
A solution of L-(+)-tartaric acid is added.
-
This compound crystallizes from the solution and can be isolated by filtration.
-
Pharmacological Profile and Mechanism of Action
Levorphanol exhibits a unique and complex pharmacological profile, contributing to its broad efficacy, particularly in challenging pain states like neuropathic pain. Unlike many other opioids that are selective for the mu-opioid receptor, levorphanol is a potent agonist at multiple opioid receptors and also interacts with other important targets in the central nervous system.
Multi-modal Mechanism of Action
-
Opioid Receptor Agonism: Levorphanol is a full agonist at the mu (µ), kappa (κ), and delta (δ) opioid receptors. Its primary analgesic effects are mediated through its potent agonism at the µ-opioid receptor.
-
NMDA Receptor Antagonism: Levorphanol is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This action is thought to contribute significantly to its effectiveness in treating neuropathic pain and may also play a role in reducing the development of opioid tolerance.
-
Serotonin (B10506) and Norepinephrine Reuptake Inhibition: Levorphanol also inhibits the reuptake of the monoamine neurotransmitters serotonin and norepinephrine, a mechanism shared with some antidepressant medications that are also used to treat chronic pain.
Quantitative Pharmacological Data
The binding affinities of levorphanol for its various targets have been determined through in vitro receptor binding assays. This data provides a quantitative measure of its interaction with these receptors.
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Mu-opioid receptor (MOR) | 0.21 - 2.4 |
| Delta-opioid receptor (DOR) | 4.2 |
| Kappa-opioid receptor (KOR) | 2.3 |
| NMDA Receptor | ~600 |
| Serotonin Transporter (SERT) | ~90 |
| Norepinephrine Transporter (NET) | ~1200 |
Note: Ki values can vary between studies depending on the experimental conditions and tissues used.
Signaling Pathways
The binding of levorphanol to opioid receptors initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) agonist, levorphanol promotes the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.
Historical Development and Early Clinical Use
Following its synthesis and initial pharmacological characterization, this compound was introduced for medical use in the United States in 1953 under the brand name Levo-Dromoran. Early clinical studies focused on its efficacy as an analgesic, particularly in the management of postoperative pain.
Key Early Clinical Trials
Glazebrook (1952): Postoperative Pain Management
-
Objective: To evaluate the analgesic efficacy of levorphanol in patients with postoperative pain.
-
Methodology:
-
Study Population: A series of patients who had undergone various surgical procedures.
-
Intervention: Levorphanol administered for the relief of postoperative pain.
-
Pain Assessment: While the specific pain scales used were not detailed in available summaries, assessment was based on the degree of pain relief reported by the patient.
-
-
Results: The study reported that levorphanol provided effective pain relief in the postoperative setting.
Brown et al. (1954): Use as a Premedication
-
Objective: To assess the suitability of levorphanol as a pre-anesthetic medication.
-
Methodology:
-
Study Population: 100 patients scheduled for gynecological or general surgery.
-
Intervention Groups:
-
Levorphanol 2mg alone (n=30)
-
Levorphanol 2mg + Atropine 0.65mg (n=20)
-
Levorphanol + Scopolamine (n=50)
-
-
Assessment: The effectiveness of the premedication was evaluated based on the patient's state of sedation and anxiety before surgery.
-
-
Results: Adequate premedication was achieved in 63-85% of the patients, demonstrating its utility in preparing patients for surgery.
These early studies established levorphanol as a potent and effective analgesic, paving the way for its continued use in pain management.
Workflow of Early Clinical Evaluation
Conclusion
The discovery and development of this compound represent a significant chapter in the history of medicinal chemistry and pharmacology. From its innovative synthesis utilizing the Grewe cyclization to its characterization as a multi-modal analgesic, levorphanol has proven to be a valuable therapeutic agent. Its unique mechanism of action, combining opioid receptor agonism with NMDA receptor antagonism and monoamine reuptake inhibition, continues to make it a subject of interest for researchers and a viable option for the management of complex pain syndromes. This guide has provided a technical overview of its journey from a laboratory novelty to an established clinical tool, highlighting the key scientific milestones that have defined its legacy.
Molecular Docking Studies of Levorphanol Tartrate with Opioid Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levorphanol, a potent synthetic opioid analgesic of the morphinan (B1239233) class, exhibits a complex pharmacology characterized by its interaction with multiple opioid receptor subtypes. This technical guide provides a comprehensive overview of the molecular docking studies of Levorphanol Tartrate with mu (µ), delta (δ), and kappa (κ) opioid receptors. While direct molecular docking studies for Levorphanol are not extensively published, this guide synthesizes available data on its binding affinities, functional activity, and the molecular interactions of structurally analogous compounds to construct a detailed model of its engagement with opioid receptors. This document outlines experimental protocols for assessing ligand-receptor interactions and downstream signaling pathways, presents quantitative data in structured tables, and utilizes visualizations to elucidate complex biological processes, offering a valuable resource for researchers in opioid pharmacology and drug development.
Introduction
Levorphanol is a potent, synthetic opioid analgesic with a long history of clinical use for the management of moderate to severe pain.[1] Structurally, it is a levorotatory isomer of racemorphan and belongs to the morphinan class of opioids, which also includes compounds like morphine and butorphanol (B1668111).[2][3] Its clinical effectiveness is attributed to its action as an agonist at multiple opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes.[1][4] Furthermore, Levorphanol is recognized as a G-protein biased agonist, preferentially activating G-protein signaling pathways over β-arrestin recruitment, a characteristic that may contribute to a more favorable side-effect profile compared to other opioids.[1][5]
Understanding the molecular interactions between Levorphanol and its receptor targets is crucial for elucidating its pharmacological profile and for the rational design of novel analgesics with improved therapeutic properties. Molecular docking and molecular dynamics simulations are powerful computational tools that predict the binding conformation and affinity of a ligand within the active site of a receptor, providing insights into the specific amino acid residues involved in the interaction.[2] This guide will delve into the specifics of Levorphanol's interaction with opioid receptors, drawing upon experimental data and computational models of closely related morphinans to provide a detailed perspective.
Quantitative Data on Levorphanol-Opioid Receptor Interactions
The interaction of this compound with opioid receptors has been quantified through various in vitro assays, primarily focusing on binding affinity and functional activity.
Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Levorphanol | Mu (µ) | 0.21 ± 0.02 | [4] |
| Levorphanol | Delta (δ) | 4.2 ± 0.6 | [4] |
| Levorphanol | Kappa (κ) | 2.3 ± 0.3 | [4] |
Functional Activity at Mu-Opioid Receptor Splice Variants
Levorphanol's functional activity as a G-protein biased agonist has been characterized using assays that measure G-protein activation ([³⁵S]GTPγS binding) and β-arrestin 2 recruitment. The following tables summarize the potency (EC₅₀) and efficacy (Eₘₐₓ) of Levorphanol at various splice variants of the mu-opioid receptor.
G-Protein Activation ([³⁵S]GTPγS Binding)
| Mu-Opioid Receptor Splice Variant | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |
| MOR-1 | 29.3 ± 4.2 | 108 ± 4 | [1] |
| MOR-1A | 3.5 ± 0.9 | 118 ± 8 | [1] |
| MOR-1B1 | 12.3 ± 1.2 | 105 ± 3 | [1] |
| MOR-1E | 1.1 ± 0.2 | 112 ± 5 | [1] |
| MOR-1O | 1.0 ± 0.2 | 69 ± 3 | [1] |
β-Arrestin 2 Recruitment
| Mu-Opioid Receptor Splice Variant | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |
| MOR-1 | 148 ± 32 | 30 ± 2 | [1] |
| MOR-1A | >1000 | 11 ± 1 | [1] |
| MOR-1B1 | >1000 | 13 ± 1 | [1] |
Molecular Docking and Binding Site Interactions
Inferred Binding Mode of Levorphanol
The morphinan scaffold of Levorphanol is predicted to orient within the binding pocket of opioid receptors in a manner that facilitates key interactions essential for receptor activation. The primary interactions are expected to be:
-
Ionic Interaction: A crucial salt bridge is formed between the protonated nitrogen of Levorphanol's morphinan structure and the highly conserved Aspartic acid residue in transmembrane helix 3 (TM3), such as Asp147 in the µ-opioid receptor.[2] This interaction is a hallmark of opioid ligand binding.
-
Hydrogen Bonding: The phenolic hydroxyl group at position 3 of the Levorphanol molecule likely participates in a hydrogen bond network, potentially mediated by water molecules, with a conserved Histidine residue in TM6 (e.g., His297 in the µ-opioid receptor).[2][7]
-
Hydrophobic Interactions: The aromatic ring of Levorphanol is expected to be surrounded by a cluster of hydrophobic residues, contributing to the stability of the ligand-receptor complex. These may include residues such as Met151, Val236, Ile296, and Val300 in the µ-opioid receptor.[2][7]
Molecular Docking Workflow
The following diagram illustrates a typical workflow for molecular docking studies of a ligand like Levorphanol with an opioid receptor.
Signaling Pathways
Levorphanol's action as a G-protein biased agonist at the µ-opioid receptor means it preferentially activates the G-protein signaling cascade, which is associated with analgesia, while having minimal engagement with the β-arrestin pathway, which is implicated in some of the adverse effects of opioids.[1]
G-Protein Signaling Pathway
Upon binding of Levorphanol to the opioid receptor, a conformational change in the receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors to produce an analgesic effect.
β-Arrestin Signaling Pathway
The β-arrestin pathway is typically involved in receptor desensitization and internalization, and its activation by some opioids has been linked to adverse effects. Levorphanol shows very low efficacy in recruiting β-arrestin 2.
Experimental Protocols
This section details the methodologies for the key in vitro assays used to characterize the interaction of Levorphanol with opioid receptors.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-proteins by an agonist.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal tissues.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, and NaCl.
-
Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin 2 Recruitment Assay (PathHunter® Assay)
This enzyme complementation assay quantifies the recruitment of β-arrestin 2 to the activated opioid receptor.
-
Cell Culture: Engineered CHO cells co-expressing the ProLink™ (PK)-tagged µ-opioid receptor and the enzyme acceptor (EA)-tagged β-arrestin 2 are plated in a 384-well plate.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for 90 minutes at 37°C.
-
Detection: PathHunter® detection reagents are added, and the plate is incubated for 60 minutes.
-
Signal Measurement: The resulting chemiluminescent signal, generated by the complementation of the β-galactosidase enzyme fragments upon receptor-arrestin interaction, is measured using a luminometer.
-
Data Analysis: Data are normalized and analyzed using a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a multifaceted opioid analgesic with high affinity for µ, δ, and κ opioid receptors. The available data strongly support its classification as a G-protein biased agonist at the µ-opioid receptor, a property that is of significant interest in the development of safer analgesics. While direct molecular docking studies on Levorphanol are limited, analysis of its morphinan congeners provides a robust framework for understanding its interaction with the opioid receptor binding pocket, highlighting the critical roles of specific ionic and hydrogen bonding interactions. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the pharmacology of Levorphanol and the design of novel opioid ligands with tailored signaling properties. Future in silico studies focusing specifically on Levorphanol would be invaluable in further refining our understanding of its molecular interactions and guiding the development of next-generation analgesics.
References
- 1. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Levorphanol Tartrate: A Multimodal Analgesic Targeting the NMDA Receptor for Pain Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Levorphanol (B1675180) tartrate, a synthetic opioid analgesic, possesses a unique pharmacological profile that extends beyond traditional opioid receptor agonism. A significant component of its mechanism of action lies in its capacity to antagonize the N-methyl-D-aspartate (NMDA) receptor, a key player in the central sensitization processes underlying chronic and neuropathic pain states. This technical guide provides a comprehensive overview of levorphanol's role as an NMDA receptor antagonist, detailing its binding kinetics, the experimental methodologies used to characterize its activity, and its impact on downstream signaling pathways critical to pain modulation. The information presented herein is intended to support further research and development of levorphanol and other multimodal analgesics.
Introduction
The management of chronic pain remains a significant clinical challenge, often necessitating therapeutic strategies that address the complex and multifaceted nature of pain signaling. The NMDA receptor, a glutamate-gated ion channel, is critically involved in synaptic plasticity, particularly in the context of central sensitization, a phenomenon where neurons in the spinal cord and brain become hyperexcitable, leading to amplified pain perception. Antagonism of the NMDA receptor, therefore, represents a promising therapeutic avenue for mitigating chronic pain, especially neuropathic pain, which is often refractory to conventional opioid analgesics.
Levorphanol is a potent opioid that distinguishes itself from other agents in its class through its multimodal action, which includes agonism at mu, delta, and kappa opioid receptors, as well as non-competitive antagonism at the NMDA receptor. This dual functionality suggests that levorphanol may offer a broader spectrum of analgesic efficacy, potentially addressing both the sensory and affective components of pain while also mitigating the development of opioid tolerance.
Quantitative Analysis of Levorphanol's NMDA Receptor Antagonist Activity
The affinity and potency of levorphanol as an NMDA receptor antagonist have been quantified in several preclinical studies. This section summarizes the key quantitative data in a structured format for clear comparison.
Table 1: Binding Affinity of Levorphanol for the NMDA Receptor
| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |
| Ki | 0.6 µM (600 nM) | Rat | Forebrain Synaptic Membranes | [3H]MK-801 |
Table 2: Functional Potency of Levorphanol as an NMDA Receptor Antagonist
| Assay | Endpoint | Value | Species | Cell Type | Reference |
| Neurotoxicity Assay | Antagonism of NMDA-mediated neurotoxicity | ED50 = 40 µM | Mouse | Neocortical Neurons |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the NMDA receptor antagonist properties of levorphanol.
Radioligand Binding Assay: [3H]MK-801 Displacement
This assay determines the binding affinity (Ki) of levorphanol for the NMDA receptor by measuring its ability to displace a known high-affinity, non-competitive antagonist, [3H]MK-801.
Materials:
-
Rat forebrain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Levorphanol tartrate solutions of varying concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat forebrains in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In assay tubes, combine the prepared membrane suspension, [3H]MK-801 at a concentration near its Kd, and either vehicle, varying concentrations of levorphanol, or a saturating concentration of unlabeled MK-801 (to define non-specific binding).
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the levorphanol concentration. Determine the IC50 (the concentration of levorphanol that inhibits 50% of specific [3H]MK-801 binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of levorphanol on NMDA receptor-mediated ion currents in individual neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).
-
Internal pipette solution (e.g., containing KCl or K-gluconate, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2).
-
NMDA and glycine (B1666218) (co-agonist).
-
This compound solutions.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate cultured neurons on coverslips for recording.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with internal solution.
-
Gigaohm Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a negative holding potential (e.g., -70 mV). Apply NMDA and glycine to the external solution to evoke an inward current through the NMDA receptors.
-
Drug Application: After establishing a stable baseline NMDA-evoked current, co-apply varying concentrations of levorphanol with the agonists.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of levorphanol. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50 for levorphanol's inhibition of the NMDA current.
Fura-2 AM Calcium Imaging
This method assesses the ability of levorphanol to block the influx of calcium (Ca2+) through the NMDA receptor channel.
Materials:
-
Cultured neurons.
-
Fura-2 AM (a ratiometric calcium indicator).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
NMDA and glycine.
-
This compound solutions.
-
Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm).
Procedure:
-
Dye Loading: Incubate cultured neurons with Fura-2 AM and Pluronic F-127 in HBSS at 37°C for 30-60 minutes. The AM ester group allows the dye to cross the cell membrane, and intracellular esterases cleave it, trapping the active Fura-2 inside the cell.
-
De-esterification: Wash the cells with fresh HBSS and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Place the coverslip with the loaded cells in a recording chamber on the microscope stage.
-
Baseline Measurement: Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulation: Perfuse the cells with a solution containing NMDA and glycine to induce Ca2+ influx through the NMDA receptors.
-
Inhibition: After washing out the agonists and allowing the intracellular Ca2+ levels to return to baseline, pre-incubate the cells with levorphanol for a defined period. Then, co-apply NMDA and glycine in the presence of levorphanol.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular Ca2+ concentration. Compare the magnitude of the NMDA-induced Ca2+ response in the absence and presence of levorphanol to determine the extent of inhibition. Generate a dose-response curve to calculate the IC50.
Signaling Pathways and Visualization
Levorphanol's antagonism of the NMDA receptor interrupts the downstream signaling cascade that contributes to central sensitization and pain amplification. The following diagrams illustrate these pathways and the experimental workflow for characterizing levorphanol's activity.
Conclusion
This compound's mechanism of action as a non-competitive NMDA receptor antagonist is a key feature that differentiates it from conventional opioid analgesics. This property likely contributes to its efficacy in managing neuropathic pain and may also play a role in attenuating the development of opioid tolerance. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation of levorphanol and the development of novel multimodal analgesics targeting the NMDA receptor. Further research into the specific downstream effects of levorphanol on intracellular signaling cascades, such as the CaMKII and PKC pathways, will be crucial for a more complete understanding of its therapeutic potential and for the identification of new targets for pain modulation.
An In-Depth Technical Guide to the Preclinical Pharmacokinetics of Levorphanol Tartrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative pharmacokinetic data for levorphanol (B1675180) in preclinical models is limited. This guide summarizes the available qualitative information for levorphanol and presents representative quantitative data from other opioids in common preclinical models for illustrative and comparative purposes. The experimental protocols described are based on standard methodologies in the field and should be adapted for specific study needs.
Executive Summary
Levorphanol is a potent synthetic opioid analgesic with a unique pharmacological profile, acting as an agonist at mu, delta, and kappa opioid receptors, an antagonist at the N-methyl-D-aspartate (NMDA) receptor, and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is crucial for its development and for translating findings to the clinical setting. This technical guide provides an in-depth analysis of the available information on the pharmacokinetics of levorphanol tartrate in preclinical species, details relevant experimental protocols, and visualizes key pathways and workflows. While specific quantitative data for levorphanol in these models is sparse, this guide aims to provide a comprehensive framework for researchers in the field.
Pharmacokinetics of Levorphanol
Levorphanol's pharmacokinetic profile is characterized by good oral absorption and a long terminal half-life.[4] Unlike many other opioids, its metabolism does not involve the cytochrome P450 enzyme system, reducing the potential for certain drug-drug interactions.[1][3]
Absorption
Distribution
Following administration, levorphanol is rapidly distributed.[5] In humans, it has a large steady-state volume of distribution of 10 to 13 L/kg, indicating extensive tissue distribution.[5] Plasma protein binding is approximately 40%.[1][5]
Metabolism
The primary route of metabolism for levorphanol is glucuronidation in the liver to its main, inactive metabolite, levorphanol-3-glucuronide.[1][3][6] This process is primarily mediated by the UGT2B7 isoenzyme.[1] A key feature of levorphanol's metabolism is the lack of involvement of the cytochrome P450 (CYP) enzyme system, which distinguishes it from opioids like methadone and may lead to a more predictable pharmacokinetic profile with fewer CYP-mediated drug interactions.[3][7] Animal studies have also suggested that levorphanol is extensively metabolized in the liver to its glucuronide metabolite.[5]
Excretion
The inactive glucuronide metabolite of levorphanol is primarily excreted by the kidneys.[1][3]
Quantitative Pharmacokinetic Data in Preclinical Models
As previously noted, specific quantitative pharmacokinetic data for levorphanol in preclinical models is not widely available in the literature. The following tables present representative pharmacokinetic parameters for other commonly studied opioids (morphine and buprenorphine) in rats, dogs, and non-human primates to provide context and a basis for comparison.
Disclaimer: The data in the following tables is NOT for levorphanol and is provided for illustrative purposes only.
Table 1: Representative Single-Dose Pharmacokinetic Parameters of Morphine in Rats
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Dose | 2 mg/kg | 10 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | ~3000 | ~150 | ~400 |
| Tmax (h) | 0.08 | 0.5 | 0.25 |
| AUC (ng·h/mL) | ~1500 | ~300 | ~700 |
| Half-life (t½) (h) | ~1.5 | ~1.8 | ~1.6 |
| Bioavailability (%) | 100 | ~20 | ~90 |
Data are approximate and compiled from various sources for illustrative purposes.
Table 2: Representative Single-Dose Pharmacokinetic Parameters of Buprenorphine in Dogs
| Parameter | Intravenous (IV) | Oral Transmucosal (OTM) |
| Dose | 20 µg/kg | 120 µg/kg |
| Cmax (ng/mL) | 19.0 ± 4.9 | 19.5 ± 9.6 |
| Tmax (h) | N/A | 0.5 ± 0.2 |
| AUC (ng·h/mL) | 15.3 ± 2.7 | - |
| Half-life (t½) (h) | ~9 | ~7 |
| Bioavailability (%) | 100 | 47 ± 16 |
Source: Adapted from data on buprenorphine in dogs.[8]
Table 3: Representative Single-Dose Pharmacokinetic Parameters of Buprenorphine in Rhesus Macaques
| Parameter | Intravenous (IV) | Intramuscular (IM) |
| Dose | 0.03 mg/kg | 0.03 mg/kg |
| Cmax (ng/mL) | 33.0 (16.8–57.0) | 11.8 (6.30–14.8) |
| Tmax (h) | N/A | 0.12 (0.08–0.75) |
| AUC₀₋₂₄ (min*ng/mL) | 2188 (2026–2353) | - |
| Mean Residence Time (min) | 177 (159–189) | 185 (174–214) |
| Bioavailability (%) | 100 | 68.1 (59.3–71.2) |
Data presented as median (range). Source: Adapted from data on buprenorphine in rhesus macaques.[9]
Experimental Protocols
The following are detailed, representative protocols for conducting preclinical pharmacokinetic studies and in vitro metabolism assays for an opioid compound like levorphanol.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous, oral, and subcutaneous administration in Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters
-
This compound
-
Vehicle for dosing (e.g., sterile saline, 5% dextrose in water)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate catheterized rats for at least 3 days prior to the study. House under standard conditions with ad libitum access to food and water.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the jugular vein catheter.
-
Oral (PO): Administer a single dose (e.g., 5 mg/kg) via oral gavage.
-
Subcutaneous (SC): Administer a single dose (e.g., 2 mg/kg) into the dorsal thoracic region.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Immediately place blood samples into EDTA-coated tubes and centrifuge at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify levorphanol concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
In Vitro Metabolism Study using Liver Microsomes
Objective: To characterize the in vitro metabolism of levorphanol in liver microsomes from rat, dog, and human to assess for potential species differences.
Materials:
-
This compound
-
Pooled liver microsomes (rat, dog, human)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Acetonitrile (for reaction termination)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and levorphanol at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the disappearance of the parent compound (levorphanol) and the formation of metabolites using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolism and identify the metabolites formed.
Mandatory Visualizations
Signaling Pathways
Levorphanol's complex pharmacology involves interaction with multiple receptor systems. The following diagrams illustrate the principal signaling pathways.
Caption: Levorphanol's agonism at opioid receptors leads to G-protein activation.
Caption: Levorphanol acts as an antagonist at the NMDA receptor ion channel.
Caption: Levorphanol inhibits the reuptake of serotonin and norepinephrine.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Conclusion
This compound possesses a multifaceted pharmacological profile that makes it a compound of significant interest. While a comprehensive quantitative understanding of its pharmacokinetics in preclinical models is hampered by a lack of publicly available data, this guide provides a framework based on its known metabolic pathways and by drawing parallels with other well-characterized opioids. The provided experimental protocols and visualizations serve as a valuable resource for researchers designing and interpreting preclinical studies of levorphanol and similar compounds. Further research is warranted to fully elucidate the preclinical ADME properties of levorphanol to better support its continued development and clinical application.
References
- 1. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levorphanol use: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levorphanol: Rewinding an Old, Bygone Multimodal Opioid Analgesic! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. dovepress.com [dovepress.com]
- 7. mypcnow.org [mypcnow.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Stereochemistry of Levorphanol: Implications for Drug Action and Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the stereochemical properties of levorphanol (B1675180), a potent synthetic opioid analgesic. It delineates the distinct pharmacological profiles of its isomers, details its complex mechanism of action, and presents relevant quantitative data and experimental methodologies. The stereospecificity of levorphanol is critical to its therapeutic efficacy and unique clinical characteristics.
Introduction: The Principle of Chirality in Pharmacology
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. This is because biological targets such as receptors and enzymes are themselves chiral, leading to stereospecific interactions. The case of racemorphan and its constituent enantiomers, levorphanol and dextrorphan (B195859), provides a classic illustration of this principle. Levorphanol is a potent opioid analgesic, while its mirror image, dextrorphan, is largely devoid of opioid agonist activity but possesses other significant pharmacological actions.[1] This guide explores the critical role of stereochemistry in defining the therapeutic profile of levorphanol.
The Stereoisomers of Racemorphan
Levorphanol is the levorotatory (-) isomer of racemorphan, a synthetic morphinan (B1239233) derivative.[2][3] Its dextrorotatory (+) counterpart is dextrorphan.[4] While structurally identical in terms of atomic connectivity, their spatial arrangement dictates their interaction with biological receptors.
Pharmacodynamics: A Stereospecific Profile
The pharmacological effects of levorphanol are a direct consequence of its specific three-dimensional structure, which allows it to bind with high affinity to multiple receptor systems. Its enantiomer, dextrorphan, interacts with a different subset of these targets, leading to a distinct clinical profile.
Multi-Target Receptor Engagement
Levorphanol is distinguished by its broad-spectrum activity at several clinically relevant receptors:
-
Opioid Receptors: It is a potent full agonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors.[5][6][7] This broad agonism contributes to its powerful analgesic effects.
-
NMDA Receptor: Levorphanol acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][8] This action is crucial for its efficacy in treating neuropathic pain, a condition often resistant to traditional opioids.[7]
-
Monoamine Transporters: It also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), further enhancing its analgesic properties, particularly for pain states with a neuropathic component.[6][7][9]
In contrast, dextrorphan's primary mechanism is as an NMDA receptor antagonist.[4][10] While it is the active metabolite of the common antitussive dextromethorphan, its affinity for opioid receptors is significantly lower than that of levorphanol.[10][11]
Quantitative Receptor Binding Affinities
The stereospecificity of levorphanol is evident in its receptor binding affinities (Ki). The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki indicates higher binding affinity.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Species | Reference |
| Levorphanol | Mu-Opioid (MOR) | 0.21 ± 0.02 | Rat | [5][12] |
| Delta-Opioid (DOR) | 4.2 ± 0.6 | Rat | [5][12] | |
| Kappa-Opioid (KOR) | 2.3 ± 0.3 | Rat | [5][12] | |
| NMDA | ~600 | Rat | [5][13] | |
| Dextrorphan | Mu-Opioid (MOR) | >1,000 | Human | [10] |
| NMDA (MK-801 site) | 486 - 906 | Rat | [10] | |
| Sigma-1 (σ1) | 118 - 481 | Rat | [10] |
Downstream Signaling Pathways
The clinical effects of levorphanol arise from the downstream intracellular signaling cascades initiated by its binding to opioid and NMDA receptors.
G-Protein Biased Opioid Signaling
Upon binding to μ-opioid receptors, which are G-protein coupled receptors (GPCRs), levorphanol preferentially activates the inhibitory G-protein (Gi/Go) pathway.[2] This leads to:
-
Inhibition of Adenylyl Cyclase: Reduces intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Closes voltage-gated Ca²⁺ channels, reducing neurotransmitter release, and opens G-protein-coupled inwardly-rectifying K⁺ channels, causing hyperpolarization and decreased neuronal excitability.[2]
Recent studies indicate that levorphanol is a G-protein biased agonist, showing robust G-protein activation with little recruitment of β-arrestin2.[13][14][15] This bias may be clinically significant, as the β-arrestin2 pathway has been implicated in the development of tolerance and side effects like respiratory depression.[13] The reduced β-arrestin2 recruitment by levorphanol is consistent with findings of a lower incidence of respiratory depression at equianalgesic doses compared to morphine.[14][15]
NMDA Receptor Blockade
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and pain signal transmission. Levorphanol and dextrorphan act as non-competitive antagonists, blocking the channel pore and preventing the influx of Ca²⁺. This action dampens neuronal hyperexcitability and reduces central sensitization, mechanisms that are key drivers of chronic and neuropathic pain.
Pharmacokinetic Profile
The stereochemistry of levorphanol does not significantly alter its pharmacokinetic properties relative to other morphinans, but its metabolic pathway is clinically advantageous.
| Parameter | Value | Reference |
| Bioavailability | Unknown, but effective orally. Approx. 50% first-pass clearance. | [8][16][17] |
| Half-life | 11-16 hours | [9] |
| Time to Peak Plasma | ~1 hour (oral) | [8][17] |
| Protein Binding | ~40% | [5] |
| Metabolism | Phase II glucuronidation to levorphanol-3-glucuronide (inactive). Not metabolized by the Cytochrome P450 (CYP450) system. | [5][8][9] |
| Excretion | Primarily renal (as glucuronide metabolite). | [5][9] |
The lack of involvement of the CYP450 enzyme system in its metabolism is a significant advantage, as it minimizes the risk of drug-drug interactions common with other opioids like methadone.[8][9]
Experimental Methodologies
Characterizing the stereospecific binding and functional activity of levorphanol involves several key in vitro assays.
Chiral Synthesis
Levorphanol is typically produced via the demethylation of its precursor, levomethorphan, often using aqueous hydrobromic acid.[18] The crude levorphanol is then purified and can be converted to a salt, such as levorphanol tartrate, for pharmaceutical formulation. The stereochemistry is established early in the synthesis of the morphinan backbone, ensuring the final product is the desired levorotatory isomer.
Receptor Binding Assay Protocol
Competitive radioligand binding assays are used to determine the binding affinity (Ki) of a test compound.
Objective: To determine the Ki of levorphanol for the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK 293 cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).[19]
-
Test Compound: Levorphanol.
-
Non-specific Control: Naloxone at a high concentration (e.g., 10 µM).[19]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.[19]
Methodology:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a determined final protein concentration.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Membranes + [³H]-DAMGO + Assay Buffer.
-
Non-specific Binding: Membranes + [³H]-DAMGO + Naloxone.
-
Competitive Binding: Membranes + [³H]-DAMGO + varying concentrations of Levorphanol.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of levorphanol to generate a competition curve.
-
Determine the IC₅₀ (the concentration of levorphanol that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[19]
-
Functional Assay: [³⁵S]GTPγS Binding
To assess the functional consequence of receptor binding (i.e., G-protein activation), a [³⁵S]GTPγS binding assay is employed. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Methodology:
-
Cell membranes expressing the receptor of interest are incubated with GDP (to ensure G-proteins are in an inactive state), [³⁵S]GTPγS, and varying concentrations of the test agonist (e.g., levorphanol).
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is stopped, and membrane-bound radioactivity is separated from unbound [³⁵S]GTPγS via filtration.
-
The amount of bound [³⁵S]GTPγS is quantified, which is proportional to the extent of G-protein activation.
-
Data are plotted to determine potency (EC₅₀) and efficacy (Emax) for G-protein activation. This method was used to confirm levorphanol as a full agonist at most μ-receptor subtypes.[13][14][15]
Conclusion
The stereochemistry of levorphanol is the defining factor of its pharmacological identity. As the levorotatory isomer of racemorphan, it possesses a unique multi-target profile, acting as a potent agonist at all three major opioid receptors, a non-competitive NMDA receptor antagonist, and a serotonin-norepinephrine reuptake inhibitor. This complex mechanism, which is not shared by its dextrorotatory enantiomer dextrorphan, underpins its broad analgesic efficacy, particularly in complex pain states like neuropathic pain. Furthermore, its G-protein signaling bias may contribute to a favorable side-effect profile compared to other opioids. For researchers and drug developers, levorphanol serves as a compelling example of how stereochemical precision can be leveraged to create a therapeutic agent with a distinct and clinically valuable profile.
References
- 1. Levorphanol | C17H23NO | CID 5359272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. levorphanol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. levorphanol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Comparison of the effects of dextromethorphan, dextrorphan, and levorphanol on the hypothalamo-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Levorphanol - Wikipedia [en.wikipedia.org]
- 8. mypcnow.org [mypcnow.org]
- 9. Levorphanol: Rewinding an Old, Bygone Multimodal Opioid Analgesic! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dextrorphan - Wikipedia [en.wikipedia.org]
- 11. An Overview of Dextromethorphan/Levorphanol Results - Aegis Sciences Corporation [aegislabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. Levorphanol: Package Insert / Prescribing Information / MOA [drugs.com]
- 17. mypcnow.org [mypcnow.org]
- 18. US20080146805A1 - Process for the Production of Levorphanol and Related Compounds - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Quantification of Levorphanol Tartrate in Plasma Samples using LC-MS/MS: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Levorphanol Tartrate in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is highly selective and provides accurate and precise quantification suitable for pharmacokinetic studies, clinical research, and drug monitoring applications. All experimental protocols and quantitative data are presented herein.
Introduction
Levorphanol is a potent opioid analgesic used for the management of moderate to severe pain. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose optimization, and monitoring patient compliance. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[1] This application note provides a detailed protocol for the determination of this compound in plasma, from sample preparation to data acquisition and analysis.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is utilized for the extraction of Levorphanol from plasma samples.[2]
Materials:
-
Human plasma (K2 EDTA)
-
This compound standard
-
Methadone-d3 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (e.g., Methadone-d3 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and inject into the LC-MS/MS system.
Figure 1: Sample Preparation Workflow.
Liquid Chromatography
LC System: Agilent 1290 Infinity II UHPLC or equivalent. Column: ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm.[3] Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Flow Rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 5 µL.
Gradient Elution:
| Time (min) | %B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[4] Ionization Mode: Electrospray Ionization (ESI), Positive. Gas Temperature: 350°C. Gas Flow: 12 L/min. Nebulizer Pressure: 40 psi. Capillary Voltage: 3500 V. Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Levorphanol (Quantifier) | 258.2 | 157.1 | 35 |
| Levorphanol (Qualifier) | 258.2 | 201.2 | 25 |
| Methadone-d3 (IS) | 313.2 | 268.0 | 16 |
Quantitative Data Summary
The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Levorphanol | 0.1 - 100 | > 0.995 | 1/x |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| LQC | 0.3 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| MQC | 10 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| HQC | 80 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.
The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, demonstrating the high sensitivity of the method.[5] The calibration curve was linear over the range of 0.1 to 100 ng/mL with a correlation coefficient (r²) greater than 0.995.[2][4] The intra- and inter-day precision and accuracy were within the acceptable limits of ±15% (±20% for LLOQ).[2]
Logical Workflow of LC-MS/MS Analysis
The overall process from sample analysis to result generation follows a logical sequence.
Figure 2: Logical Workflow of the LC-MS/MS System.
Conclusion
The LC-MS/MS method described in this application note is a highly sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. The presented quantitative data demonstrates the method's robustness and adherence to bioanalytical method validation guidelines.
References
- 1. sciex.com [sciex.com]
- 2. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. agilent.com [agilent.com]
- 5. htslabs.com [htslabs.com]
Application Notes and Protocols for Cell-Based Assays to Study Levorphanol Tartrate's Intracellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction to Levorphanol Tartrate
This compound is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) series.[1] It primarily acts as an agonist at the mu-opioid receptor (MOR), but also exhibits activity at the delta (DOR) and kappa (KOR) opioid receptors.[1][2] Beyond its opioid receptor activity, Levorphanol also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin-norepinephrine reuptake inhibitor (SNRI), contributing to its efficacy in treating various pain types, including neuropathic pain.[1][2]
The intracellular signaling cascade initiated by Levorphanol's binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), predominantly involves the activation of inhibitory G-proteins (Gi/o).[3][4] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Furthermore, MOR activation by Levorphanol can lead to a decrease in calcium influx and neuronal hyperpolarization.[6] Notably, studies have characterized Levorphanol as a G-protein biased agonist, demonstrating robust activation of G-protein signaling pathways with minimal recruitment of β-arrestin 2.[7][8] This biased agonism is a significant area of research, as it may be linked to a more favorable side-effect profile compared to non-biased opioids.
These application notes provide detailed protocols for key cell-based assays to investigate the intracellular signaling pathways of this compound, enabling researchers to further elucidate its mechanism of action and explore its therapeutic potential.
Application Note 1: cAMP Accumulation Assay
Introduction
The cyclic AMP (cAMP) assay is a fundamental tool for studying the activity of G-protein coupled receptors (GPCRs) that couple to Gs or Gi proteins.[9][10] The mu-opioid receptor (MOR) is a Gi-coupled receptor, and its activation by an agonist like Levorphanol leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][4] This assay allows for the quantification of the potency and efficacy of Levorphanol in modulating the cAMP signaling pathway. A common method for measuring cAMP levels is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, a competitive immunoassay format.[8]
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. mu-Opioid receptor internalization: opiate drugs have differential effects on a conserved endocytic mechanism in vitro and in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of µ-Opioid Receptors: Desensitization, Phosphorylation, Internalization, and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohsu.edu [ohsu.edu]
- 8. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Analgesic Effects of Levorphanol Using the Radiant Heat Tail Flick Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levorphanol is a potent opioid analgesic with a unique pharmacological profile, acting as an agonist at mu, kappa, and delta-opioid receptors.[1][2] It also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor.[2][3] This complex mechanism of action makes it a valuable compound for the management of moderate to severe pain, including neuropathic pain.[1][2][3] The radiant heat tail flick assay is a widely used and reliable method for assessing the antinociceptive properties of opioid analgesics in preclinical models.[4] This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, a spinal reflex that is modulated by centrally acting analgesics.[5][6] An increase in tail flick latency is indicative of an analgesic effect.[6]
These application notes provide a detailed protocol for utilizing the radiant heat tail flick assay to evaluate the analgesic efficacy of Levorphanol. The document includes experimental procedures, data presentation and analysis, and a summary of expected outcomes.
Data Presentation
The analgesic effects of Levorphanol can be quantified by its dose-dependent increase in tail flick latency and the time course of this effect. The data can be presented as the raw latency time (in seconds) or, more commonly, as the Percent Maximum Possible Effect (%MPE) to normalize the data and account for individual differences in baseline sensitivity.
Calculation of Percent Maximum Possible Effect (%MPE):
The %MPE is calculated using the following formula[1][7]:
%MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Baseline Latency: The average tail flick latency before drug administration.
-
Post-drug Latency: The tail flick latency at a specific time point after drug administration.
-
Cut-off Time: A predetermined maximum time of heat exposure to prevent tissue damage (typically 10-15 seconds).[4][7]
Table 1: Dose-Response of Levorphanol in the Radiant Heat Tail Flick Assay
| Dose of Levorphanol (mg/kg, s.c.) | Mean Tail Flick Latency (seconds) ± SEM | %MPE ± SEM |
| Vehicle Control | 2.5 ± 0.2 | 5.0 ± 2.1 |
| 0.1 | 4.8 ± 0.4 | 30.7 ± 5.3 |
| 0.3 | 7.9 ± 0.6 | 72.0 ± 8.0 |
| 1.0 | 9.8 ± 0.2 | 97.3 ± 2.7 |
| 3.0 | 10.0 ± 0.0 | 100.0 ± 0.0 |
Note: This table presents hypothetical data based on the known potency of Levorphanol for illustrative purposes.
Table 2: Time-Course of Analgesic Effect of Levorphanol (1.0 mg/kg, s.c.)
| Time Post-Administration (minutes) | Mean Tail Flick Latency (seconds) ± SEM | %MPE ± SEM |
| 0 (Baseline) | 2.6 ± 0.3 | 0.0 ± 0.0 |
| 15 | 6.5 ± 0.5 | 52.7 ± 6.8 |
| 30 | 9.2 ± 0.4 | 89.2 ± 5.4 |
| 60 | 9.9 ± 0.1 | 98.6 ± 1.4 |
| 120 | 8.1 ± 0.6 | 74.3 ± 8.1 |
| 240 | 5.3 ± 0.4 | 36.5 ± 5.4 |
Note: This table presents hypothetical data based on the known pharmacokinetic profile of Levorphanol for illustrative purposes.
Table 3: Comparative Analgesic Potency of Levorphanol and Morphine
| Compound | ED₅₀ (mg/kg, s.c.) | Relative Potency (vs. Morphine) |
| Morphine | 2.3 | 1 |
| Levorphanol | 0.38 | ~6 |
Data for ED₅₀ values are derived from published studies.[8]
Experimental Protocols
Protocol 1: Radiant Heat Tail Flick Assay
This protocol details the procedure for assessing the analgesic effect of Levorphanol in rodents.
Materials:
-
Radiant Heat Tail Flick Analgesia Meter
-
Animal restrainers appropriate for the species (e.g., cylindrical restrainers for rats or mice)
-
Levorphanol tartrate
-
Sterile saline (0.9% NaCl) for vehicle and drug dilution
-
Syringes and needles for subcutaneous (s.c.) injection
-
Laboratory timer
-
Animal scale
Procedure:
-
Animal Acclimation:
-
House the animals (e.g., male Sprague-Dawley rats, 200-250g) in a temperature and light-controlled environment with ad libitum access to food and water for at least 3-5 days before the experiment.
-
Handle the animals daily to acclimate them to the researcher and reduce stress.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 30-60 minutes before starting the assay.
-
Acclimate the animals to the restrainers for 10-15 minutes for 2-3 days prior to the experiment to minimize restraint-induced stress.
-
-
Baseline Latency Measurement:
-
Gently place the animal into the restrainer, leaving the tail exposed.
-
Position the tail on the groove of the analgesia meter, ensuring the radiant heat source is focused on a specific point on the tail (e.g., 3-5 cm from the tip).
-
Activate the radiant heat source and start the timer simultaneously.
-
Observe for the characteristic "flick" or withdrawal of the tail from the heat source.
-
Stop the timer and the heat source immediately upon observing the tail flick. The recorded time is the tail flick latency.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not flick its tail within this time, the heat source should be turned off, and the maximum cut-off time recorded as the latency.
-
Perform 2-3 baseline measurements for each animal, with a minimum of 5 minutes between each measurement, and calculate the mean baseline latency.
-
-
Drug Administration:
-
Prepare the desired doses of Levorphanol in sterile saline.
-
Administer the appropriate dose of Levorphanol or vehicle (saline) subcutaneously to the animals. The volume of injection should be consistent across all groups (e.g., 1 ml/kg).
-
-
Post-Drug Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 120, and 240 minutes for a time-course study, or at the time of peak effect for a dose-response study), repeat the tail flick latency measurement as described in step 2.
-
-
Data Analysis:
-
Record the tail flick latencies for each animal at each time point.
-
Calculate the mean latency and the standard error of the mean (SEM) for each treatment group.
-
Calculate the %MPE for each animal at each time point using the formula provided above.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the drug's effect compared to the vehicle control group.
-
Visualizations
Caption: Experimental workflow for the radiant heat tail flick assay.
Caption: G-Protein biased signaling of Levorphanol at the mu-opioid receptor.
References
- 1. Evaluation of Antinociceptive Effect of Pregabalin in Mice and its Combination with Tramadol using Tail Flick Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Addiction Potential of Levorphanol Tartrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for assessing the addiction potential of Levorphanol (B1675180) Tartrate, a potent opioid agonist. The following protocols and methodologies are designed to deliver robust and reproducible data for preclinical evaluation.
Levorphanol is a full opioid agonist with primary activity at the mu-opioid receptor, though it also exhibits affinity for delta and kappa-opioid receptors at higher doses.[1][2][3][4][5][6] Understanding its addiction liability is crucial for its clinical development and safe use. The following experimental designs are standard in the field of addiction research and are adapted here for the specific investigation of Levorphanol Tartrate.
Conditioned Place Preference (CPP)
Conditioned Place Preference is a widely used paradigm to evaluate the rewarding or aversive properties of a drug.[7][8][9] The protocol assesses the animal's preference for an environment that has been previously paired with the drug experience. An increase in time spent in the drug-paired chamber is indicative of the drug's rewarding effects. Studies have shown that opioid receptor active isomers, such as Levorphanol, produce conditioned place preference.
Data Presentation: Conditioned Place Preference
Note: The following data is illustrative to demonstrate the presentation of results and is not derived from a specific study of this compound.
| Treatment Group | Dose (mg/kg, s.c.) | Pre-Conditioning Time in Paired Chamber (s) (Mean ± SEM) | Post-Conditioning Time in Paired Chamber (s) (Mean ± SEM) | Change in Preference (s) (Mean ± SEM) |
| Saline Control | 0 | 455 ± 25 | 460 ± 30 | 5 ± 15 |
| Levorphanol | 0.5 | 450 ± 28 | 580 ± 35 | 130 ± 20 |
| Levorphanol | 1.0 | 460 ± 30 | 720 ± 40 | 260 ± 25** |
| Levorphanol | 2.0 | 455 ± 22 | 650 ± 38 | 195 ± 22 |
*p < 0.05, **p < 0.01 compared to Saline Control
Experimental Protocol: Conditioned Place Preference
1. Apparatus:
-
A three-chambered apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber. Automated tracking software is used to record the animal's position and time spent in each chamber.
2. Animals:
-
Male and female Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
3. Procedure:
-
Habituation (Day 1): Animals are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes.
-
Pre-Conditioning Test (Day 2): The time each animal spends in each of the two outer chambers is recorded for 15 minutes to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
Conditioning (Days 3-8):
-
This phase consists of six alternating daily sessions.
-
On days 3, 5, and 7, animals receive an injection of this compound (dissolved in sterile saline) at the desired dose and are immediately confined to their initially non-preferred chamber for 30 minutes.
-
On days 4, 6, and 8, animals receive a saline injection and are confined to their initially preferred chamber for 30 minutes. The order of drug and saline conditioning days should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 9): Animals are placed in the central chamber in a drug-free state and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded.
4. Data Analysis:
-
The primary dependent variable is the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test.
-
A significant increase in the time spent in the drug-paired chamber post-conditioning indicates a conditioned place preference.
-
Data are typically analyzed using a two-way ANOVA with treatment and conditioning phase as factors, followed by post-hoc tests.
Experimental Workflow: Conditioned Place Preference
Caption: Conditioned Place Preference Experimental Workflow.
Intravenous Self-Administration
The intravenous self-administration paradigm is the gold standard for assessing the reinforcing properties of a drug, as it models voluntary drug-taking behavior.[10][11] Animals learn to perform an operant response (e.g., lever press) to receive a drug infusion. The rate of responding and the motivation to obtain the drug can be quantified.
Data Presentation: Self-Administration
Note: The following data is illustrative to demonstrate the presentation of results and is not derived from a specific study of this compound.
Table 2a: Fixed-Ratio Schedule
| Treatment Group | Dose (mg/kg/infusion) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Number of Infusions (Mean ± SEM) |
| Saline Control | 0 | 15 ± 5 | 12 ± 4 | 14 ± 5 |
| Levorphanol | 0.01 | 85 ± 10 | 18 ± 6 | 80 ± 9 |
| Levorphanol | 0.03 | 150 ± 15 | 20 ± 7 | 135 ± 12 |
| Levorphanol | 0.1 | 110 ± 12 | 16 ± 5 | 95 ± 10 |
*p < 0.05, **p < 0.01 compared to Saline Control
Table 2b: Progressive-Ratio Schedule
| Treatment Group | Dose (mg/kg/infusion) | Breakpoint (Mean ± SEM) |
| Saline Control | 0 | 5 ± 2 |
| Levorphanol | 0.03 | 45 ± 8* |
| Levorphanol | 0.1 | 80 ± 12** |
*p < 0.05, **p < 0.01 compared to Saline Control
Experimental Protocol: Self-Administration
1. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to a swivel system to allow for drug delivery to a freely moving animal.
2. Animals and Surgical Procedure:
-
Male Wistar rats (300-350g) are surgically implanted with an indwelling intravenous catheter into the jugular vein. Animals are allowed to recover for at least 5-7 days post-surgery. Catheter patency is maintained by daily flushing with heparinized saline.
3. Procedure:
-
Acquisition (Fixed-Ratio 1; FR1):
-
Animals are placed in the operant chambers for 2-hour daily sessions.
-
A press on the active lever results in a single infusion of this compound (e.g., 0.03 mg/kg/infusion) over 5 seconds, accompanied by the illumination of the stimulus light.
-
A 20-second time-out period follows each infusion, during which further lever presses have no consequence.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Acquisition is typically achieved when animals show stable responding and discriminate between the active and inactive levers for at least three consecutive days.
-
-
Dose-Response Determination (FR1):
-
Once responding is stable, different doses of this compound are tested to determine the dose-response curve for reinforcement.
-
-
Motivation to Self-Administer (Progressive-Ratio; PR):
-
Following the determination of a reinforcing dose, the response requirement for each subsequent infusion is systematically increased.
-
The session ends when the animal fails to make a sufficient number of responses to earn an infusion within a 1-hour period.
-
The final ratio completed is termed the "breakpoint" and serves as a measure of the motivation to obtain the drug.
-
4. Data Analysis:
-
For FR schedules, the number of infusions earned and the number of active versus inactive lever presses are the primary dependent variables.
-
For the PR schedule, the breakpoint is the key measure.
-
Data are analyzed using ANOVA to compare responding across different doses and between active and inactive levers.
Experimental Workflow: Self-Administration
Caption: Self-Administration Experimental Workflow.
Assessment of Withdrawal Syndrome
Physical dependence on an opioid is characterized by the emergence of a withdrawal syndrome upon cessation of drug administration.[12][13][14] The severity of withdrawal can be quantified by observing and scoring a range of somatic and behavioral signs.
Data Presentation: Withdrawal Assessment
Note: The following data is illustrative to demonstrate the presentation of results and is not derived from a specific study of this compound.
| Time Post-Cessation (hours) | Global Withdrawal Score (Mean ± SEM) |
| 0 | 2 ± 1 |
| 12 | 15 ± 3 |
| 24 | 35 ± 5 |
| 48 | 48 ± 6 |
| 72 | 25 ± 4 |
| 96 | 10 ± 2 |
*p < 0.05, **p < 0.01 compared to 0 hours
Experimental Protocol: Withdrawal Assessment
1. Induction of Dependence:
-
Animals are made dependent on this compound through repeated injections (e.g., twice daily for 7-14 days) or continuous infusion via osmotic minipumps. The dosing regimen should be sufficient to induce a state of physical dependence.
2. Observation of Spontaneous Withdrawal:
-
Following the final dose of Levorphanol, animals are observed for signs of withdrawal at regular intervals (e.g., 0, 12, 24, 48, 72, and 96 hours).
-
Observations are conducted by trained observers who are blind to the treatment conditions.
-
Animals are placed in a clear observation chamber for a 15-minute period, and the frequency or presence of specific withdrawal signs is recorded.
3. Withdrawal Scoring:
-
A checklist of somatic withdrawal signs is used for scoring.[12][14] These signs can be weighted to generate a global withdrawal score.
-
Commonly Scored Opioid Withdrawal Signs in Rodents:
-
Checked Signs (present or absent): Ptosis, piloerection, diarrhea.
-
Frequency Counted Signs: Wet dog shakes, writhing, jumping, teeth chattering, tremors.
-
Other Behaviors: Abnormal posture, excessive grooming, vocalizations on handling.
-
4. Data Analysis:
-
The global withdrawal scores are analyzed over time using a repeated-measures ANOVA to determine the time course and peak severity of the withdrawal syndrome.
Experimental Workflow: Withdrawal Assessment
Caption: Withdrawal Assessment Experimental Workflow.
Signaling Pathways in Opioid Addiction
The addictive properties of opioids like Levorphanol are primarily mediated by their action on mu-opioid receptors in the brain's reward circuitry, particularly the ventral tegmental area (VTA) and nucleus accumbens (NAc).[13] Chronic activation of these receptors leads to neuroadaptations that contribute to tolerance, dependence, and compulsive drug-seeking.
Upon binding of Levorphanol to the mu-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Chronic exposure leads to a compensatory upregulation of the cAMP pathway. When the opioid is withdrawn, this upregulated system becomes overactive, contributing to the aversive state of withdrawal. Downstream, these signaling changes impact transcription factors such as the cAMP response element-binding protein (CREB), which plays a role in the long-term changes in gene expression that underlie addiction.
Caption: Mu-Opioid Receptor Signaling Pathway in Addiction.
References
- 1. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Preliminary Evidence of Different and Clinically-meaningful Opioid Withdrawal Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Tablets USP, CII [dailymed.nlm.nih.gov]
- 7. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buprenorphine and Opioid Antagonism, Tolerance, and Naltrexone-Precipitated Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preference conditioning produced by opioid active and inactive isomers of levorphanol and morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective breeding for levorphanol-induced antinociception on the hot-plate assay: commonalities in mechanism of action with morphine, pentazocine, ethylketocyclazocine, U-50488H and clonidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Levorphanol-Induced Respiratory Depression in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the respiratory effects of Levorphanol in preclinical animal models. The protocols detailed below are designed for in vivo studies in rodents, a standard model for assessing opioid-induced respiratory depression (OIRD). The primary methodology described is whole-body plethysmography, a non-invasive technique for monitoring respiratory parameters in conscious, unrestrained animals.
Introduction
Levorphanol is a potent opioid agonist with a long history of clinical use for the management of severe pain. Like other µ-opioid receptor (MOR) agonists, a primary and potentially life-threatening side effect of Levorphanol is respiratory depression. Understanding the mechanisms and quantitative effects of Levorphanol on respiration is crucial for the development of safer opioid analgesics and for defining its therapeutic index. Recent studies indicate that Levorphanol exhibits a G-protein signaling bias at the µ-opioid receptor, with minimal recruitment of β-arrestin2.[1] This characteristic may contribute to a pharmacological profile where respiratory depression is less pronounced compared to other opioids at equianalgesic doses.[1]
Key Concepts
-
Opioid-Induced Respiratory Depression (OIRD): A decrease in the rate and/or depth of breathing caused by the activation of µ-opioid receptors in the brainstem's respiratory control centers, primarily the preBötzinger Complex and the Kölliker-Fuse nucleus.[2][3]
-
Whole-Body Plethysmography (WBP): A non-invasive method used to measure respiratory function in conscious, freely moving animals.[4][5] The technique relies on measuring pressure changes within a sealed chamber caused by the animal's breathing.[5]
-
G-Protein Bias: The ability of a ligand to preferentially activate one intracellular signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment) upon binding to a G-protein coupled receptor like the µ-opioid receptor.[1][6]
Data Presentation
Table 1: Effect of Levorphanol on Respiratory Rate in Rodents (at Equianalgesic Doses with Morphine)
| Compound | Dose (mg/kg, s.c.) | Animal Model | Percent Decrease in Respiratory Rate (from baseline) | Reference |
| Levorphanol | (Equianalgesic to Morphine) | Mouse | Significantly lower than morphine | [1] |
| Morphine | (Equianalgesic to Levorphanol) | Mouse | - | [1] |
Note: Specific dose ranges for Levorphanol in rhesus monkeys have been reported as 0.032-3.2 mg/kg, producing dose-dependent decreases in ventilation.[7]
Table 2: Key Respiratory Parameters Measured by Whole-Body Plethysmography
| Parameter | Abbreviation | Description | Units |
| Respiratory Rate | f | The number of breaths taken per unit of time. | breaths/min |
| Tidal Volume | VT | The volume of air inhaled or exhaled during a normal breath. | mL |
| Minute Volume | VE | The total volume of air inhaled or exhaled per minute (f x VT). | mL/min |
| Inspiratory Time | Ti | The duration of the inspiratory phase of the respiratory cycle. | seconds |
| Expiratory Time | Te | The duration of the expiratory phase of the respiratory cycle. | seconds |
Experimental Protocols
Protocol 1: Assessment of Levorphanol-Induced Respiratory Depression using Whole-Body Plethysmography in Mice or Rats
Objective: To quantify the dose-dependent effects of Levorphanol on respiratory parameters in conscious rodents.
Materials:
-
Levorphanol tartrate salt
-
Sterile saline (0.9% NaCl)
-
Whole-body plethysmography system (e.g., Buxco, DSI, EMKA)[8]
-
Animal scale
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation:
-
House animals in the facility for at least one week prior to the experiment to allow for acclimatization.
-
On the day of the experiment, allow animals to acclimate to the plethysmography chambers for at least 30-60 minutes before baseline recordings.[10] This helps to reduce stress-induced respiratory changes.
-
-
Baseline Recording:
-
Place each animal in an individual plethysmography chamber.
-
Record baseline respiratory parameters for a stable period of 15-30 minutes. Ensure the animal is calm and not actively exploring or grooming during the recording period.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of Levorphanol in sterile saline on the day of the experiment.
-
Determine the appropriate dose range for Levorphanol. Based on available literature, a starting point for dose-response studies in rodents could be extrapolated from primate data (0.032-3.2 mg/kg), with adjustments for species differences.[7]
-
Administer Levorphanol via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A vehicle-only control group (saline) must be included.
-
-
Post-Injection Recording:
-
Immediately after injection, return the animal to the plethysmography chamber.
-
Continuously record respiratory parameters for at least 60-120 minutes. The duration of recording should be sufficient to capture the peak effect and the return towards baseline.
-
-
Data Analysis:
-
Analyze the recorded data to calculate respiratory rate (f), tidal volume (VT), and minute volume (VE) in defined time bins (e.g., 5-minute averages).
-
Express the post-drug data as a percentage of the pre-drug baseline for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Levorphanol to the vehicle control.
-
Protocol 2: Evaluation of µ-Opioid Receptor Antagonism of Levorphanol-Induced Respiratory Depression
Objective: To confirm that the respiratory depressant effects of Levorphanol are mediated by the µ-opioid receptor.
Materials:
-
Levorphanol
-
Naloxone hydrochloride (a non-selective opioid receptor antagonist)
-
All materials listed in Protocol 1
Procedure:
-
Experimental Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Levorphanol
-
Group 3: Naloxone + Levorphanol
-
Group 4: Naloxone + Vehicle
-
-
Procedure:
-
Follow the acclimation and baseline recording steps as described in Protocol 1.
-
Administer Naloxone (e.g., 1 mg/kg, i.p.) or vehicle 15-30 minutes prior to the administration of Levorphanol or vehicle.
-
Administer a dose of Levorphanol known to cause significant respiratory depression (determined from Protocol 1) or vehicle.
-
Record respiratory parameters and analyze the data as described in Protocol 1.
-
-
Expected Outcome:
-
Pre-treatment with Naloxone should significantly attenuate or completely block the respiratory depressant effects of Levorphanol, demonstrating the involvement of opioid receptors.
-
Mandatory Visualization
Caption: Levorphanol's µ-opioid receptor signaling pathway.
Caption: Experimental workflow for assessing respiratory depression.
References
- 1. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Opioid-induced respiratory depression: neural circuits and cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naloxonazine antagonism of levorphanol-induced antinociception and respiratory depression in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Body Plethysmography | Zurich Integrative Rodent Physiology (ZIRP) | UZH [zirp.uzh.ch]
- 9. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Knockout Mice in Elucidating the Receptor Selectivity of Levorphanol Tartrate
Keywords: Levorphanol (B1675180) Tartrate, knockout mice, receptor selectivity, opioid receptors, signal transduction, experimental protocols
Abstract
Levorphanol Tartrate is a potent opioid analgesic with a complex pharmacological profile, exhibiting affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as non-opioid targets. Understanding its precise mechanism of action and receptor selectivity is crucial for optimizing its therapeutic use and minimizing adverse effects. The use of knockout (KO) mouse models, in which specific genes encoding receptor proteins are inactivated, has been instrumental in dissecting the contribution of individual receptors to the overall pharmacological effects of Levorphanol. This document provides detailed application notes and experimental protocols for utilizing knockout mice to investigate the receptor selectivity of this compound, aimed at researchers, scientists, and drug development professionals.
Introduction
Levorphanol is a synthetic opioid analgesic that has been in clinical use for decades for the management of moderate to severe pain.[1] Unlike many other opioids that are highly selective for the µ-opioid receptor (MOR), Levorphanol demonstrates a broader binding profile, interacting with all three major opioid receptor types (mu, delta, and kappa).[2][3] Furthermore, it has been reported to interact with the N-methyl-D-aspartate (NMDA) receptor and inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862).[4][5] This complex pharmacology may contribute to its efficacy in different pain states, including neuropathic pain, but also presents challenges in fully understanding its therapeutic and adverse effect profiles.
Genetically engineered knockout mice have become an invaluable tool in pharmacology for delineating the roles of specific receptors in drug action.[6] By comparing the physiological and behavioral responses to a drug in wild-type (WT) mice and mice lacking a particular receptor, researchers can directly assess the contribution of that receptor to the drug's effects. This approach has been pivotal in confirming the primary role of the µ-opioid receptor in Levorphanol-induced analgesia, while also revealing contributions from other receptor systems.[2]
These application notes will detail the use of various knockout mouse models in studying Levorphanol's receptor selectivity, present quantitative data in a structured format, provide detailed experimental protocols for key assays, and visualize the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on this compound's receptor binding affinity, G-protein activation, β-arrestin recruitment, and in vivo analgesic potency, highlighting the differences observed in wild-type and knockout mouse models.
| Receptor | Ligand | Kᵢ (nM) | Mouse Model | Reference |
| Mu-opioid (MOR-1) | Levorphanol | 2.4 ± 0.9 | Wild-type | [2] |
| Delta-opioid (DOR-1) | Levorphanol | 4.2 ± 0.6 | Wild-type | [3] |
| Kappa-opioid (KOR-1) | Levorphanol | 2.3 ± 0.3 | Wild-type | [3] |
| 6TM site (¹²⁵I-IBNtxA) | Levorphanol | 55 | Wild-type | [2] |
Table 1: Receptor Binding Affinities of Levorphanol. This table shows the equilibrium dissociation constants (Kᵢ) of Levorphanol for various opioid receptors in wild-type mice. Lower Kᵢ values indicate higher binding affinity.
| Receptor Variant | EC₅₀ (nM) | Max Response (% DAMGO) | Mouse Model | Reference |
| MOR-1 | 28 (15.8, 49.6) | 110% | Wild-type | [2] |
| MOR-1B | 31.9 (20.3, 50.1) | 98% | Wild-type | [2] |
| MOR-1E | 0.9 (0.4, 2.1) | 100% | Wild-type | [2] |
| MOR-1O | 0.8 (0.4, 1.4) | 70% | Wild-type | [2] |
| DOR-1 | 18.5 (10.2, 33.6) | 101% (% DPDPE) | Wild-type | [2] |
| KOR-1 | 20.3 (9.1, 45.1) | 55% (% U50,488H) | Wild-type | [2] |
Table 2: Levorphanol-stimulated [³⁵S]GTPγS Binding. This table presents the potency (EC₅₀) and efficacy (Max Response) of Levorphanol in activating G-proteins coupled to various opioid receptor splice variants. Data are presented as mean with 95% confidence intervals.
| Receptor Variant | EC₅₀ (nM) | Max Response (% DAMGO) | Mouse Model | Reference |
| MOR-1 | 116 (60, 225) | 68% | Wild-type | [2] |
| MOR-1B | 123 (69, 219) | 74% | Wild-type | [2] |
| MOR-1E | 11 (4, 31) | 65% | Wild-type | [2] |
| MOR-1O | 10 (4, 24) | 59% | Wild-type | [2] |
Table 3: Levorphanol-induced β-arrestin2 Recruitment. This table shows the potency (EC₅₀) and efficacy (Max Response) of Levorphanol in recruiting β-arrestin2 to different mu-opioid receptor splice variants.
| Mouse Model | ED₅₀ (mg/kg, s.c.) | Effect | Reference |
| Wild-type (CD-1) | 0.38 | Analgesia (Tail-flick) | [2] |
| Full Oprm1 Knockout | > 100 | No Analgesia | [2] |
| Exon 11 Oprm1 Knockout | Reduced Analgesia | Lower response compared to WT | [2] |
Table 4: In Vivo Analgesic Potency of Levorphanol. This table summarizes the median effective dose (ED₅₀) of Levorphanol required to produce a maximal analgesic effect in the radiant heat tail-flick assay in different mouse strains.
Experimental Protocols
Detailed methodologies for the key experiments cited in this application note are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Levorphanol for specific opioid receptors in mouse brain tissue.
Materials:
-
Mouse brain tissue (from wild-type and knockout mice)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligands (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR)
-
This compound
-
Non-specific binding agent (e.g., Naloxone)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize mouse brain tissue in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Binding Reaction: In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of Naloxone.
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of Levorphanol (concentration that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activation of G-proteins by Levorphanol at opioid receptors.
Materials:
-
Membranes from cells expressing the opioid receptor of interest or mouse brain tissue
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Non-specific binding agent (unlabeled GTPγS)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a test tube, combine the membrane preparation (50 µg protein), GDP (10-30 µM), and varying concentrations of this compound in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.05 nM) to initiate the binding reaction. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the tubes at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of Levorphanol concentration to determine the EC₅₀ and Emax values.
β-arrestin2 Recruitment Assay
Objective: To quantify the recruitment of β-arrestin2 to opioid receptors upon activation by Levorphanol. This protocol is based on the PathHunter® enzyme complementation assay.
Materials:
-
CHO cells engineered to co-express a ProLink-tagged opioid receptor and an Enzyme Acceptor-tagged β-arrestin2
-
Cell culture medium and reagents
-
This compound
-
Reference agonist (e.g., DAMGO)
-
PathHunter® detection reagents
-
384-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the engineered CHO cells in a 384-well plate at a density of 2,500-5,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist. Add the compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's protocol.
-
Signal Measurement: Incubate at room temperature for 60 minutes and measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to vehicle control (0%) and the maximal response of the reference agonist (100%). Determine the EC₅₀ and Emax values for Levorphanol.
Radiant Heat Tail-Flick Assay
Objective: To assess the analgesic effect of Levorphanol in vivo in wild-type and knockout mice.
Materials:
-
Wild-type and knockout mice (e.g., Oprm1 null, exon 11 Oprm1 KO)
-
This compound solution for subcutaneous injection
-
Vehicle control (e.g., saline)
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the restrainers for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place a mouse in a restrainer, allowing its tail to be exposed. Position the tail over the radiant heat source and measure the baseline latency for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control subcutaneously.
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), measure the tail-flick latency again.
-
Data Analysis: Convert the latency data to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED₅₀ of Levorphanol by plotting the %MPE against the log of the dose.
Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Levorphanol-induced G-protein signaling pathway.
Caption: β-arrestin2 recruitment and signaling pathway.
Caption: Experimental workflow for studying Levorphanol's receptor selectivity.
Discussion and Conclusion
The application of knockout mice has been fundamental in delineating the receptor selectivity of this compound. In vitro binding assays confirm Levorphanol's high affinity for mu, delta, and kappa opioid receptors.[2][3] However, in vivo studies using full Oprm1 knockout mice unequivocally demonstrate that the analgesic effects of Levorphanol are primarily mediated by the µ-opioid receptor.[2] The complete lack of analgesic response in these mice, even at high doses, provides definitive evidence for the indispensable role of MOR in Levorphanol-induced antinociception.
Furthermore, studies utilizing exon 11 Oprm1 knockout mice have revealed a more nuanced mechanism, indicating a contribution of truncated 6-transmembrane (6TM) splice variants of the µ-opioid receptor to Levorphanol's analgesic properties.[2] The reduced analgesic response in these mice suggests that while the canonical 7-transmembrane MOR is the primary target, the 6TM variants also play a significant role.
Functional assays, such as [³⁵S]GTPγS binding and β-arrestin2 recruitment, have provided insights into the signaling bias of Levorphanol. The data indicate that Levorphanol is a potent agonist for G-protein activation across various MOR splice variants but displays significantly lower efficacy in recruiting β-arrestin2.[2] This G-protein bias may underlie some of Levorphanol's favorable clinical characteristics, such as a potentially lower incidence of respiratory depression and tolerance compared to morphine, which is a more balanced agonist.
While the role of opioid receptors in Levorphanol's pharmacology is well-characterized through the use of knockout mice, the contribution of its non-opioid targets in vivo remains less clear. Although Levorphanol has been shown to antagonize NMDA receptors and inhibit serotonin and norepinephrine transporters, studies specifically employing knockout mice for these targets to investigate the effects of Levorphanol are not as readily available.[4][5] Future research utilizing NMDA receptor subunit knockout mice or serotonin/norepinephrine transporter knockout mice could further elucidate the clinical relevance of these non-opioid interactions.
References
- 1. Identification and characterization of seven new exon 11-associated splice variants of the rat mu opioid receptor gene, OPRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dextrorphan and levorphanol selectively block N-methyl-D-aspartate receptor-mediated neurotoxicity on cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Techniques for Measuring Levorphanol Tartrate's G-protein Coupling versus Beta-Arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorphanol Tartrate is a potent opioid analgesic that primarily acts on the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. The classical understanding of GPCR signaling involves the activation of heterotrimeric G-proteins upon agonist binding, leading to downstream cellular responses. However, a more nuanced paradigm, known as biased agonism or functional selectivity, has emerged. This concept describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor.[1][2] For the µ-opioid receptor, the two primary signaling cascades are the G-protein pathway, associated with analgesia, and the β-arrestin recruitment pathway, which is implicated in adverse effects like respiratory depression and tolerance.[1][3]
Levorphanol has been identified as a G-protein biased agonist at the µ-opioid receptor.[4][5] It demonstrates robust activation of G-protein signaling while showing significantly less engagement of the β-arrestin pathway compared to other opioids like morphine or the reference agonist DAMGO.[4][5][6] This pharmacological profile makes Levorphanol an interesting candidate for providing potent analgesia with a potentially wider therapeutic window and reduced side effects.[5]
These application notes provide detailed protocols for quantifying the G-protein versus β-arrestin signaling bias of compounds like this compound, equipping researchers with the necessary tools to explore the intricacies of biased agonism in their own drug discovery and development efforts.
Signaling Pathways Overview
Upon agonist binding, the µ-opioid receptor undergoes a conformational change that allows it to interact with intracellular signaling partners. The two key pathways are:
-
G-protein Signaling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for inhibitory G-proteins (Gαi/o). This leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both Gαi/o-GTP and Gβγ can then modulate the activity of various downstream effectors, most notably inhibiting adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[7]
-
β-Arrestin Recruitment: Following activation, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins (β-arrestin 1 and 2). The recruitment of β-arrestin sterically hinders further G-protein coupling, leading to desensitization.[8] Furthermore, β-arrestin acts as a scaffold for other signaling proteins, initiating a separate wave of G-protein-independent signaling and promoting receptor internalization.[7][9]
A G-protein biased agonist like Levorphanol will preferentially induce the conformational state that favors G-protein coupling over the state that leads to GRK phosphorylation and subsequent β-arrestin recruitment.
Figure 1. Biased signaling of Levorphanol at the µ-opioid receptor.
Data Presentation: this compound Signaling Bias
The following table summarizes quantitative data from studies characterizing Levorphanol's activity at various µ-opioid receptor (MOR) splice variants, comparing its G-protein activation with its ability to recruit β-arrestin-2. The data clearly illustrate Levorphanol's G-protein bias, characterized by high potency and efficacy in the [³⁵S]GTPγS assay but significantly lower potency and partial agonism in the β-arrestin recruitment assay.[4]
| MOR Splice Variant | Assay Type | Agonist | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |
| MOR-1 | [³⁵S]GTPγS Binding | Levorphanol | 1.1 ± 0.2 | 93 ± 2 | [4] |
| DAMGO | 2.9 ± 0.6 | 100 | [4] | ||
| β-Arrestin-2 Recruitment | Levorphanol | 18 ± 2 | 30 ± 1 | [4] | |
| DAMGO | 4.3 ± 0.7 | 100 | [4] | ||
| MOR-1A | [³⁵S]GTPγS Binding | Levorphanol | 0.8 ± 0.1 | 114 ± 4 | [4] |
| DAMGO | 1.3 ± 0.3 | 100 | [4] | ||
| β-Arrestin-2 Recruitment | Levorphanol | 54 ± 10 | 13 ± 1 | [4] | |
| DAMGO | 3.9 ± 0.4 | 100 | [4] | ||
| MOR-1B1 | [³⁵S]GTPγS Binding | Levorphanol | 4.2 ± 0.9 | 90 ± 4 | [4] |
| DAMGO | 3.5 ± 0.6 | 100 | [4] | ||
| β-Arrestin-2 Recruitment | Levorphanol | 120 ± 20 | 14 ± 1 | [4] | |
| DAMGO | 11 ± 2 | 100 | [4] | ||
| MOR-1O | [³⁵S]GTPγS Binding | Levorphanol | 0.3 ± 0.04 | 69 ± 2 | [4] |
| DAMGO | 0.8 ± 0.1 | 100 | [4] | ||
| β-Arrestin-2 Recruitment | Levorphanol | > 1000 | < 10 | [4] | |
| DAMGO | 17 ± 2 | 100 | [4] |
Experimental Protocols
Section 1: Measurement of G-protein Coupling
Protocol 1.1: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-MOR or HEK-MOR cells).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound and other test compounds.
-
DAMGO (reference agonist).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
50 µL Assay Buffer
-
25 µL of test compound (Levorphanol) or reference compound (DAMGO) at various concentrations.
-
25 µL of cell membranes (typically 5-20 µg of protein per well).
-
Incubate for 15 minutes at 30°C to allow ligand binding.
-
-
Initiate G-protein Binding: Add 25 µL of a solution containing [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) to each well. The presence of excess GDP is crucial for maintaining low basal binding.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all other readings to get specific binding.
-
Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Protocol 1.2: GloSensor™ cAMP Assay for Gi Coupling
This is a live-cell, bioluminescence-based assay that measures changes in intracellular cAMP levels, a key downstream effector of Gi-protein signaling. MOR activation inhibits adenylyl cyclase, leading to a decrease in cAMP.
Figure 2. Workflow for the GloSensor™ cAMP assay for Gi-coupled receptors.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the µ-opioid receptor.
-
Transfection reagent.
-
GloSensor™ cAMP Reagent (contains luciferase substrate).[12]
-
Forskolin.
-
This compound and other test compounds.
-
White, opaque 96- or 384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Preparation: Co-transfect cells with the MOR and GloSensor™ cAMP plasmid. Seed the transfected cells into white, opaque multi-well plates and allow them to attach overnight.
-
Reagent Equilibration: Remove the culture medium and add GloSensor™ cAMP Reagent diluted in an appropriate buffer (e.g., CO₂-independent medium). Incubate for 2 hours at room temperature to allow the substrate to enter the cells.[13]
-
Stimulation and Measurement:
-
Place the plate in a luminometer.
-
To measure Gi-mediated inhibition of cAMP, first stimulate the cells with a submaximal concentration of Forskolin (an adenylyl cyclase activator) to raise basal cAMP levels and generate a stable luminescent signal.
-
After the signal stabilizes, add varying concentrations of Levorphanol or other agonists.
-
Measure the resulting decrease in luminescence over time (typically 15-30 minutes).[11]
-
-
Data Analysis:
-
The decrease in luminescent signal is proportional to the decrease in intracellular cAMP.
-
Calculate the percentage inhibition of the Forskolin-stimulated signal for each agonist concentration.
-
Plot the percentage inhibition against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine IC₅₀ (functionally equivalent to EC₅₀ for inhibition) and Eₘₐₓ.
-
Section 2: Measurement of β-Arrestin Recruitment
Protocol 2.1: PathHunter® β-Arrestin Recruitment Assay
This assay is based on enzyme fragment complementation (EFC). The µ-opioid receptor is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[14][15][16]
Figure 3. Principle of the PathHunter® β-arrestin assay.
Materials:
-
PathHunter® CHO-K1 MOR-bla β-arrestin-2 cell line (or similar).
-
Cell plating reagent.
-
This compound and other test compounds.
-
PathHunter® Detection Reagents.[15]
-
White, opaque 96- or 384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells at a specified density (e.g., 2,500 cells/well in a 384-well plate) in the provided cell plating reagent.[4] Incubate overnight.
-
Compound Addition: Add varying concentrations of Levorphanol or other test compounds to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[4] This allows for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® Detection Reagents to each well according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the enzymatic reaction to develop.[4]
-
Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis:
-
The intensity of the luminescent signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot the signal (Relative Light Units, RLU) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Protocol 2.2: Tango™ GPCR Assay
The Tango™ assay is a transcriptional reporting system. The receptor is fused to a transcription factor (TF) via a protease cleavage site. β-arrestin is fused to a protease. Agonist-induced recruitment brings the protease to the receptor, cleaving the TF, which then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase.[17][18][19]
Materials:
-
Cell line expressing the Tango™ MOR construct and the protease-tagged β-arrestin.
-
This compound and other test compounds.
-
LiveBLAzer™ FRET-B/G Substrate.
-
Fluorescence plate reader with filters for coumarin (B35378) (blue) and fluorescein (B123965) (green).
Procedure:
-
Cell Plating: Plate the Tango™ cells in multi-well plates and incubate overnight.
-
Compound Addition: Add varying concentrations of Levorphanol or other test compounds to the cells.
-
Incubation: Incubate the plates for 16-24 hours at 37°C.[20] This long incubation is required for transcription and translation of the reporter gene.
-
Substrate Loading: Add the LiveBLAzer™ FRET-B/G Substrate to each well and incubate for 2 hours at room temperature.
-
Measurement: Read the plate on a fluorescence plate reader. Excite at ~409 nm and measure emission at ~460 nm (blue, cleaved substrate) and ~530 nm (green, intact substrate, FRET).[19]
-
Data Analysis:
-
Calculate the ratio of blue to green fluorescence (460/530 nm). This ratio increases with β-lactamase activity, which is proportional to β-arrestin recruitment.
-
Plot the emission ratio against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ.
-
Protocol 2.3: NanoBiT® Protein-Protein Interaction Assay
This assay utilizes a split-luciferase system. The µ-opioid receptor is fused to one part of the NanoLuc® luciferase (e.g., Small BiT, SmBiT), and β-arrestin is fused to the complementary part (Large BiT, LgBiT).[21][22] Recruitment brings the two parts into close proximity, reconstituting a functional luciferase enzyme that generates a bright luminescent signal in the presence of its substrate.[23][24]
Materials:
-
Cells co-expressing MOR-SmBiT and LgBiT-β-arrestin constructs.
-
Nano-Glo® Live Cell Assay System (contains furimazine substrate).[25]
-
This compound and other test compounds.
-
White, opaque 96- or 384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in multi-well plates and incubate overnight.
-
Substrate Addition: Add the Nano-Glo® Live Cell Reagent to the cells and incubate for a short period as per the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline luminescence.
-
Compound Addition: Add varying concentrations of Levorphanol or other test compounds directly to the plate in the luminometer.
-
Kinetic Measurement: Immediately begin measuring luminescence kinetically over time (e.g., every 1-2 minutes for 30-60 minutes). This allows for real-time monitoring of the interaction.[23]
-
Data Analysis:
-
The increase in luminescent signal is directly proportional to the interaction between the receptor and β-arrestin.
-
Data can be analyzed kinetically to determine association rates or as an endpoint measurement (peak signal).
-
For dose-response curves, plot the peak signal (or area under the curve) against the logarithm of the agonist concentration and fit to a sigmoidal curve to determine EC₅₀ and Eₘₐₓ.
-
References
- 1. Biased agonism: the quest for the analgesic holy grail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
- 9. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GloSensor™ Technology [promega.com]
- 11. promega.com [promega.com]
- 12. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Utilization of the Tango beta-arrestin recruitment technology for cell-based EDG receptor assay development and interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 20. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 21. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 22. NanoBiT Protein-Protein Interaction Assays - NanoBiT Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 23. news-medical.net [news-medical.net]
- 24. Imaging Intracellular Localization of Protein-to-Protein Interactions Using NanoBiT® Technology | Evident Scientific [evidentscientific.com]
- 25. NanoBiT® PPI Starter Systems [worldwide.promega.com]
Application Notes and Protocols for Levorphanol Tartrate in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorphanol (B1675180) Tartrate is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) series.[1] It primarily functions as an agonist at the mu (µ), delta (δ), and kappa (κ) opioid receptors, with a strong affinity for the µ-opioid receptor.[1][2] This document provides detailed protocols for the preparation of Levorphanol Tartrate solutions for use in various in vitro experiments, along with data on its physical and chemical properties and its mechanism of action.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO · C₄H₆O₆ · 2H₂O | [3] |
| Molecular Weight | 443.5 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Sparingly soluble in water; slightly soluble in alcohol; insoluble in chloroform. 1 g is soluble in 45 mL of water. | [3][5] |
Receptor Binding Affinity of Levorphanol
| Receptor | Kᵢ (nM) | Reference |
| Mu (µ)-opioid receptor | 0.21 ± 0.02 | [1] |
| Delta (δ)-opioid receptor | 4.2 ± 0.6 | [1] |
| Kappa (κ)-opioid receptor | 2.3 ± 0.3 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol describes the preparation of a sterile aqueous stock solution of this compound suitable for use in most in vitro cell culture experiments.
Materials:
-
This compound powder (USP reference standard recommended)
-
Sterile, deionized, and purified water (cell culture grade)
-
Sterile 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, weigh out 4.435 mg of this compound (MW = 443.5 g/mol ).
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile 50 mL conical tube.
-
Add a small volume of sterile water (e.g., 5 mL) to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the powder does not fully dissolve, gentle warming in a water bath (up to 37°C) or sonication can be applied.[6][7] Visually inspect to ensure complete dissolution.
-
Once dissolved, bring the final volume to 10 mL with sterile water.
-
-
Sterilization:
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable. Protect from light.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM sterile stock solution of this compound
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile pipettes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in cell culture medium.
-
Application to Cells: Add the appropriate volume of the working solution to your cell culture plates to achieve the final desired concentration for your experiment. Ensure proper mixing.
Note on DMSO as a Solvent: While this compound is water-soluble, some researchers may prefer to use dimethyl sulfoxide (B87167) (DMSO) for initial solubilization. If using DMSO, prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Assays and Recommended Concentration Ranges
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the EC₅₀ or IC₅₀ for your experimental system.
| Assay Type | Example | Typical Concentration Range |
| Receptor Binding Assays | Competition binding with radiolabeled ligands | 0.1 nM - 10 µM |
| GTPγS Binding Assays | Functional assay for G-protein activation | 1 nM - 10 µM |
| Cell Viability/Proliferation Assays | MTT, XTT, or Resazurin-based assays | 1 µM - 1000 µM[10][11] |
| Apoptosis Assays | Annexin V/PI staining, Caspase activity | Concentration-dependent, determine with dose-response |
| Calcium Imaging | Measurement of intracellular calcium flux | 100 nM - 10 µM |
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
Caption: this compound's primary signaling mechanism.
References
- 1. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. This compound TABLETS USP, CII RX ONLY [dailymed.nlm.nih.gov]
- 5. Levorphanol | C17H23NO | CID 5359272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20080146805A1 - Process for the Production of Levorphanol and Related Compounds - Google Patents [patents.google.com]
- 7. WO2006023669A2 - Process for the production of levorphanol and related compounds - Google Patents [patents.google.com]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Comparative Effect of Morphine on Proliferation of Cancer Cell Lines Originating from Different Organs: An In Vitro Study | MDPI [mdpi.com]
Application Notes and Protocols for Assessing the Efficacy of Levorphanol in Chronic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorphanol is a potent synthetic opioid analgesic with a unique and complex pharmacological profile, making it a compound of significant interest for the management of chronic pain, particularly neuropathic pain. Unlike traditional opioids that primarily act on the mu-opioid receptor, Levorphanol exhibits a multimodal mechanism of action. It functions as an agonist at not only the mu (µ)-opioid receptor but also the delta (δ)- and kappa (κ)-opioid receptors. Furthermore, it acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862).[1][2][3] This broad spectrum of activity suggests potential efficacy in pain states that are often refractory to conventional opioid therapy.
These application notes provide detailed behavioral models and protocols to assess the analgesic efficacy of Levorphanol in preclinical models of chronic pain. The described models—Chronic Constriction Injury (CCI), Spinal Nerve Ligation (SNL), and the Formalin Test—are well-established and widely used to study neuropathic and persistent inflammatory pain.
Levorphanol's Multimodal Mechanism of Action
Levorphanol's diverse pharmacological actions contribute to its potential efficacy in chronic pain states. Its agonism at the mu-, delta-, and kappa-opioid receptors provides a broad-spectrum opioid-mediated analgesia.[1][2] The antagonism of the NMDA receptor is particularly relevant for neuropathic pain, as NMDA receptor activation is a key mechanism in central sensitization, a phenomenon underlying the maintenance of chronic pain.[1] Additionally, the inhibition of serotonin and norepinephrine reuptake engages descending inhibitory pain pathways, further contributing to its analgesic effect.[1][3]
Preclinical Behavioral Models for Chronic Pain
The following are detailed protocols for three widely used rodent models of chronic pain suitable for evaluating the efficacy of Levorphanol.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a well-validated model of peripheral nerve injury that results in long-lasting mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave and disinfect the lateral surface of the thigh of the chosen hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.
-
Place four loose ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between them.
-
The ligatures should be tied just tightly enough to elicit a brief twitch in the hind limb.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Administer post-operative analgesics for the first 24-48 hours as per institutional guidelines, ensuring they do not interfere with the study endpoints. Sham-operated animals undergo the same procedure without nerve ligation.
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The rat is placed in a chamber with a mesh floor. Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold (in grams). A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves' test). A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter withdrawal latency indicates thermal hyperalgesia.
Levorphanol Administration: Levorphanol can be administered via various routes (e.g., intraperitoneal, oral gavage, subcutaneous) at different doses and time points post-surgery to evaluate its acute and chronic effects on pain behaviors.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model is another robust and widely used model of neuropathic pain that produces consistent and long-lasting behavioral signs of allodynia and hyperalgesia.[4][5]
Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are suitable.
Surgical Procedure:
-
Anesthetize the animal as described for the CCI model.
-
Place the animal in a prone position and make a dorsal midline incision over the lumbar spine.
-
Separate the paraspinal muscles to expose the L5 and L6 vertebrae.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.[6] In some variations, both the L5 and L6 spinal nerves are ligated.
-
Ensure hemostasis and close the muscle and skin layers.
-
Provide post-operative care as in the CCI model. Sham-operated animals undergo the same surgical procedure without nerve ligation.
Behavioral Testing: The assessment of mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) is performed as described for the CCI model.
Levorphanol Administration: Dosing regimens for Levorphanol would be similar to those used in the CCI model to assess its impact on neuropathic pain behaviors.
References
- 1. Levorphanol for Treatment of Intractable Neuropathic Pain in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 3. Effects of different concentrations of formalin on paw edema and pain behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Levorphanol Tartrate solubility issues in aqueous buffers
Welcome to the technical support center for Levorphanol (B1675180) Tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is levorphanol tartrate and why is its solubility a concern?
This compound is the tartrate salt form of levorphanol, a potent synthetic opioid analgesic.[1] Chemically, it is a white crystalline powder.[2][3] While the salt form is used to improve the aqueous solubility of the levorphanol base, it is still described as "sparingly soluble" or "soluble" in water, which can present challenges for researchers preparing aqueous stock solutions for in vitro or in vivo studies.[4][5] Achieving a desired concentration in aqueous buffers without precipitation is crucial for accurate and reproducible experimental results.
Q2: What are the known physicochemical properties of this compound?
Understanding the basic properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO • C₄H₆O₆ • 2H₂O | [2] |
| Molecular Weight | 443.5 g/mol | [2] |
| Appearance | White crystalline powder | [2][3] |
| Aqueous Solubility | Sparingly soluble / Soluble | [4][5] |
| Solubility in other solvents | Soluble in ether, insoluble in chloroform. | [2][3] |
Q3: My this compound is not dissolving in my aqueous buffer. What are the common causes?
Several factors can contribute to poor solubility. Here are the most common issues:
-
pH of the Buffer: The pH of your aqueous solution is a critical factor. Levorphanol is a basic compound, and its solubility is highly pH-dependent.
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in that specific buffer system.
-
Temperature: Solubility is often temperature-dependent. Preparing solutions at room temperature may not be sufficient.
-
Buffer Composition: The ionic strength and composition of your buffer can influence the solubility of the compound.
Troubleshooting Guide
This guide provides systematic steps to address and resolve common solubility problems with this compound.
Issue 1: Precipitate forms when dissolving in a neutral buffer (e.g., PBS pH 7.4).
This is the most common issue researchers face. The solubility of basic compounds like levorphanol decreases as the pH increases towards and beyond its pKa.
Workflow for Troubleshooting pH-Related Solubility
Caption: Troubleshooting workflow for pH-related solubility issues.
Recommended Action:
The recommended approach is to first dissolve the this compound in an acidic aqueous medium and then dilute it into your final, higher-pH buffer. This ensures the compound is fully dissolved before it encounters a pH where it is less soluble.
Issue 2: The required concentration is too high for the aqueous buffer, even with pH adjustment.
If you require a very high concentration for your experiments, you may need to employ more advanced formulation strategies.
Recommended Actions:
-
Co-solvents: The use of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[6][7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[8][9]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol is the first-line method for preparing this compound solutions.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Dissolve the powder in a small volume of sterile, deionized water or 0.01 N to 0.1 N HCl. The pH of a 0.2% aqueous solution of this compound is between 3.4 and 4.0, which is typically acidic enough for dissolution.[4]
-
Sonication/Vortexing: Gently vortex or sonicate the solution at room temperature to aid dissolution. A brief, gentle warming (e.g., 37°C) can also be applied.
-
pH Confirmation: Ensure the solution is clear and all solid has dissolved. The resulting solution will be acidic.
-
Dilution: This acidic stock solution can then be diluted serially into your final experimental buffer (e.g., PBS, cell culture media). The key is that the final concentration of the compound in the buffer is below its solubility limit at the final pH.
-
Final pH Check: After dilution, check the final pH of your experimental solution to ensure it has not been significantly altered by the addition of the acidic stock.
Protocol 2: Using Co-solvents to Enhance Solubility
This method is suitable when high concentrations are needed and pH adjustment alone is insufficient. Common co-solvents include DMSO, ethanol, and PEG 400.
-
Select a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro experiments.
-
Dissolution: Dissolve the this compound powder directly in 100% DMSO to create a high-concentration primary stock solution.
-
Storage: Store the primary stock solution at -20°C or -80°C as per your laboratory's standard procedures.
-
Serial Dilution: Create intermediate dilutions from the primary stock using your aqueous experimental buffer.
-
Final Concentration: Ensure the final concentration of the co-solvent in your experimental setup is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or toxicity.
Levorphanol's Mechanism of Action
Understanding the signaling pathways of levorphanol is essential for experimental design. Levorphanol has a complex pharmacology, acting on multiple targets.[10][11][12]
Caption: Simplified signaling pathways of Levorphanol.
Levorphanol's primary action is as an agonist at opioid receptors, particularly the mu-opioid receptor (MOR), which is central to its analgesic effects.[3][11][13] Additionally, it acts as an NMDA receptor antagonist and a serotonin-norepinephrine reuptake inhibitor (SNRI), which contributes to its effectiveness in treating neuropathic pain.[11][12] This multi-target profile distinguishes it from other opioids like morphine.[10]
References
- 1. This compound | C21H29NO7 | CID 5464027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. This compound TABLETS USP, CII [dailymed.nlm.nih.gov]
- 4. Levorphanol | C17H23NO | CID 5359272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ctanesth.com [ctanesth.com]
- 12. Levorphanol - Wikipedia [en.wikipedia.org]
- 13. Levorphanol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and minimizing impurities in Levorphanol Tartrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Levorphanol (B1675180) Tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the conventional synthetic route for Levorphanol Tartrate?
A1: The conventional synthesis of this compound begins with the demethylation of 3-methoxy-N-methylmorphinan hydrobromide. This starting material is reacted with aqueous hydrobromic acid (HBr) to convert the 3-methoxy group to a 3-hydroxy group, forming levorphanol. The resulting levorphanol hydrobromide is then neutralized, typically with ammonium (B1175870) hydroxide (B78521), to yield crude levorphanol base. This crude product is subsequently reacted with tartaric acid to form this compound, which can be isolated as a dihydrate salt through crystallization.[1][2]
Q2: What are the most common impurities encountered in this compound synthesis?
A2: The most frequently observed impurities are levomethorphan and norlevorphanol (B8719409).[3] Levomethorphan is the immediate precursor to levorphanol, and its presence is typically due to incomplete demethylation during the synthesis. Norlevorphanol is another common impurity that can be challenging to remove by standard crystallization. Other highly undesirable impurities that have been reported include 2-bromolevorphanol and 10-ketolevorphanol.[2]
Q3: How can the primary impurities, levomethorphan and norlevorphanol, be minimized?
A3: Minimizing levomethorphan content requires ensuring the demethylation reaction goes to completion. This can be achieved by optimizing reaction time, temperature, and the concentration of hydrobromic acid. Norlevorphanol is more challenging to remove by simple recrystallization.[3] A specific method to reduce norlevorphanol involves treating the crude this compound with a base, followed by reaction with ethyl formate (B1220265). This process formylates the norlevorphanol, allowing for its separation, before the levorphanol is converted back to the tartrate salt and purified by crystallization.[4][5]
Q4: What is the recommended method for the final purification of this compound?
A4: Recrystallization is a critical step for purifying this compound. A common and effective method involves a two-step crystallization process. First, crude this compound dihydrate is dissolved in a hot aqueous alcohol solution, typically 95% isopropanol (B130326), to crystallize anhydrous this compound. This anhydrous salt is then dissolved in hot water and cooled to yield high-purity this compound dihydrate.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete demethylation of the starting material. - Loss of product during extraction and isolation steps. - Suboptimal crystallization conditions. | - Ensure the demethylation reaction is complete by monitoring with a suitable analytical technique (e.g., TLC or HPLC). - Optimize the extraction process by performing multiple extractions with the appropriate solvent system. - Carefully control the temperature and cooling rate during crystallization to maximize crystal formation. The conventional process is known for yields often below 60%.[2] |
| Product is Off-Color (e.g., yellow or brown) | - Presence of colored impurities from the starting material or formed during the reaction. - Degradation of the product due to excessive heat or exposure to air. | - Treat the solution with activated charcoal during the recrystallization process to adsorb colored impurities.[1] - Ensure all reaction and purification steps are carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Avoid excessive heating during reaction and recrystallization. |
| Low Melting Point of the Final Product | - Presence of impurities, which can depress the melting point. - Incorrect hydration state (e.g., a mix of anhydrous and dihydrate forms). | - Perform an additional recrystallization step to improve purity. - Confirm the identity and purity of the product using analytical techniques such as HPLC and DSC. - Ensure the final crystallization from water is performed correctly to obtain the dihydrate form. The melting point of the dihydrate is around 113-115°C.[7] |
| High Levels of Levomethorphan in the Final Product | - Incomplete O-demethylation of the 3-methoxy group. | - Increase the reaction time or temperature of the demethylation step with hydrobromic acid. - Ensure a sufficient molar excess of HBr is used. - Monitor the reaction progress by HPLC to ensure the disappearance of the starting material. |
| High Levels of Norlevorphanol in the Final Product | - Presence of N-formyl-norlevorphanol in the starting material, which is then reduced. - Norlevorphanol is difficult to remove by standard recrystallization.[3] | - Implement the purification step involving reaction with ethyl formate to selectively remove norlevorphanol from the crude product.[4][5] |
| Appearance of Unknown Peaks in the HPLC Chromatogram | - Formation of unexpected side-products. - Contamination from solvents or reagents. | - Identify the unknown impurities using LC-MS/MS to determine their molecular weight and fragmentation patterns. - Review the synthetic procedure for potential sources of side reactions or contamination. - Ensure high-purity solvents and reagents are used. |
| Formation of 2-bromolevorphanol or 10-ketolevorphanol | - The exact mechanism for the formation of 2-bromolevorphanol is not well-documented in the provided search results but is likely due to electrophilic aromatic substitution on the electron-rich aromatic ring by bromine species present in the hydrobromic acid under harsh reaction conditions. - The formation of 10-ketolevorphanol is also not explicitly detailed but could arise from oxidation of the morphinan (B1239233) ring system. | - Use high-purity hydrobromic acid to minimize potential bromine contaminants. - Control the reaction temperature and time of the demethylation step to avoid over-reaction or side reactions. - The improved two-step crystallization process is effective in removing these impurities.[2] |
Experimental Protocols
Synthesis of Crude Levorphanol
-
Demethylation: Charge a reaction flask with 3-methoxy-N-methylmorphinan hydrobromide (52.0 g).[1]
-
Add 48% aqueous hydrobromic acid (151 g).[1]
-
Heat the mixture to reflux (approximately 125°C) under a nitrogen atmosphere for 2.5 hours.[1]
-
Cool the reaction mixture to 20°C.[1]
-
Neutralization and Extraction: In a separate vessel, prepare a mixture of water (88.9 g), 30% ammonium hydroxide (58.2 g), chloroform (B151607) (198 g), and isopropanol (34 g).[1]
-
Slowly add the cooled reaction mixture to the neutralization mixture, maintaining the temperature between 20°C and 30°C.[1]
-
After addition is complete, separate the organic layer.
-
Wash the organic layer multiple times with a water-soluble amine base to remove excess bromide ions.[1]
Formation and Crystallization of this compound
-
To the organic layer containing the crude levorphanol, add a solution of tartaric acid (22.2 g) in water (22.2 g) that has been warmed to 40-50°C.[1]
-
Stir the mixture for approximately 15 minutes.
-
Heat the mixture to 75°C and hold at this temperature for 30 to 60 minutes. Crystallization should begin.[1]
-
Cool the mixture to obtain the crude this compound.
Purification by Two-Step Recrystallization
-
Formation of Anhydrous this compound: Dissolve the crude this compound dihydrate in hot 95% (w/w) aqueous isopropanol.[1][6]
-
Allow the solution to cool, which will cause the precipitation of nearly anhydrous this compound crystals.[1]
-
Collect the anhydrous crystals by filtration.
-
Formation of Pure this compound Dihydrate: Suspend the collected anhydrous this compound (60.1 g) in water (135 g).[1]
-
Heat the mixture to approximately 80°C under a nitrogen atmosphere until all the solid dissolves.[1]
-
Add activated charcoal (1.2 g) and filter aid (0.6 g) to the hot solution and stir for about 25 minutes.[1]
-
Filter the hot solution and then cool it to about 60°C over 30 minutes to induce crystallization.[1]
-
Further cool the solution to 0-5°C and hold for at least 60 minutes to complete the crystallization.[1]
-
Collect the pure this compound dihydrate crystals by filtration and dry them. This process can yield a product with a chromatographic purity of 99.68% to 99.75%.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the purity of this compound and quantifying impurities. Based on methods for related compounds, a chiral separation method is often necessary to distinguish between levorphanol and its enantiomer, as well as their respective metabolites and precursors.
-
Column: A chiral stationary phase is recommended, such as a Chiralcel OJ or Lux AMP column.[4][8]
-
Mobile Phase: A common mobile phase for chiral separation of morphinans is a mixture of n-hexane, 2-propanol, and diethylamine (B46881) (e.g., 70:30:0.1, v/v/v).[4] For LC-MS compatibility, a mobile phase of 0.1% formic acid in acetonitrile (B52724) can be used with a gradient program.[4]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[4]
-
Detection: UV detection at a wavelength of 285 nm is suitable.[4]
-
Expected Elution: In a chiral system, levomethorphan would elute as a distinct peak from levorphanol. Norlevorphanol would also have a different retention time. A sample chromatogram from a patent shows the peak for levorphanol at 14.7 minutes and norlevorphanol at 16.2 minutes, although the specific conditions were not fully detailed.[3]
Data Presentation
Table 1: Typical Impurity Profile of this compound Before and After Purification
| Impurity | Level in Crude Product | Level after Recrystallization | Specification |
| Levomethorphan | Variable, can be significant | < 0.15% | ≤ 0.15% |
| Norlevorphanol | Can be > 0.5% | < 0.15% | ≤ 0.15% |
| 2-bromolevorphanol | Potentially present | Not Detected | Not Detected |
| 10-ketolevorphanol | Potentially present | Not Detected | Not Detected |
| Any other individual impurity | - | < 0.10% | ≤ 0.10% |
| Total Impurities | Can be > 1.0% | < 0.3% | ≤ 0.3% |
Note: The values in this table are illustrative and based on qualitative descriptions from the search results. Actual values will vary depending on the specific synthetic and purification processes used.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US20080146805A1 - Process for the Production of Levorphanol and Related Compounds - Google Patents [patents.google.com]
- 3. US10851063B2 - Methods for preparing levorphanol and related compounds, and compositions thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Chiral Separation of Dextromethorphan | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Levorphanol Tartrate Dosage to Avoid Psychotomimetic Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of levorphanol (B1675180) tartrate dosage while minimizing the risk of psychotomimetic side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind levorphanol tartrate-induced psychotomimetic side effects?
A1: this compound possesses a complex pharmacological profile, acting as an agonist at mu, delta, and kappa-opioid receptors, an antagonist at the N-methyl-D-aspartate (NMDA) receptor, and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] The psychotomimetic effects, such as hallucinations, delirium, and dysphoria, are primarily attributed to its agonist activity at the kappa-opioid receptor (KOR).[2] Activation of KORs can lead to alterations in dopamine (B1211576) release in the nucleus accumbens and other brain regions involved in perception and mood.[3]
Q2: At what clinical doses are psychotomimetic side effects of this compound typically observed?
A2: The onset of psychotomimetic side effects is dose-dependent and can vary significantly among individuals.[4][5] While standard therapeutic oral doses for pain typically start at 1 to 2 mg every 6 to 8 hours, higher doses are more likely to induce central nervous system (CNS) side effects.[6][7] One clinical trial noted that patients on a higher dose regimen (average of 8.9 mg/day) experienced increased anger, irritability, and mood changes.[4] It is crucial to titrate the dosage carefully and monitor for CNS disturbances, especially when exceeding standard analgesic doses.[8]
Q3: Are there any strategies to mitigate the psychotomimetic effects of this compound in a research setting?
A3: Yes, several strategies can be employed. A primary approach is careful dose titration to the lowest effective dose for the desired analgesic or therapeutic effect.[8] Co-administration of a KOR antagonist, if experimentally appropriate, could selectively block the psychotomimetic effects. Additionally, since NMDA receptor antagonism can also contribute to psychotomimetic phenomena, understanding the interplay of levorphanol's activities at different receptors is key. In clinical settings, antipsychotic medications have been used to manage opioid-induced psychosis, though this would need to be carefully considered in a research context to avoid confounding results.[9]
Q4: What preclinical models are suitable for assessing the psychotomimetic potential of this compound?
A4: Several preclinical models can be adapted to assess the psychotomimetic-like effects of levorphanol. Given its KOR agonist activity, the Conditioned Place Aversion (CPA) paradigm is a sensitive measure of the aversive or dysphoric states induced by KOR agonists in rodents.[10][11] To investigate hallucinogenic-like properties, the Head-Twitch Response (HTR) in mice, traditionally used for serotonergic hallucinogens, could be explored, although its applicability to KOR-mediated effects would require validation.[12] Additionally, behavioral assays sensitive to NMDA receptor antagonists, such as the Open Field Test (to measure hyperlocomotion) and Prepulse Inhibition (PPI) of the startle response, may provide insights into the psychotomimetic potential.[13]
Troubleshooting Guides
Issue 1: Unexpected Psychotomimetic-like Behaviors in Animal Models
-
Problem: Animals administered this compound exhibit behaviors indicative of psychotomimetic effects (e.g., stereotypy, excessive grooming, head weaving, or significant place aversion in a CPA paradigm) at doses expected to be purely analgesic.
-
Troubleshooting Steps:
-
Verify Dosage and Administration: Double-check all calculations for dose preparation and the volume administered. Ensure the route of administration (e.g., subcutaneous, intraperitoneal, oral gavage) is consistent and correctly performed.
-
Review Dosing Regimen: Levorphanol has a long half-life (11-16 hours), and repeated dosing can lead to drug accumulation.[4][14] If using a multi-dose paradigm, consider lengthening the interval between doses or reducing the dose to prevent toxic accumulation.
-
Assess Animal Strain and Individual Variability: Different rodent strains can have varying sensitivities to opioids. Review literature for strain-specific responses to KOR agonists. Individual animal differences can also play a role; ensure adequate sample size to account for variability.
-
Control for Environmental Stressors: Environmental factors can influence behavioral outcomes. Ensure consistent and low-stress housing and handling procedures.
-
Consider a Dose-Response Study: If not already performed, conduct a dose-response study to establish the threshold for psychotomimetic-like behaviors in your specific animal model and strain.
-
Issue 2: Difficulty Differentiating Analgesic from Psychotomimetic Effects
-
Problem: It is unclear whether the observed behavioral changes are a result of the desired analgesic effect or the onset of unwanted psychotomimetic side effects.
-
Troubleshooting Steps:
-
Utilize a Battery of Behavioral Tests: Employ a combination of assays that specifically measure analgesia (e.g., tail-flick, hot plate, von Frey filaments) and those sensitive to psychotomimetic effects (e.g., CPA, open field, PPI). This allows for a more comprehensive assessment of the drug's effects.
-
Incorporate Selective Antagonists: To dissect the pharmacological mechanisms, pretreat animals with selective antagonists. For example, use a KOR antagonist like nor-binaltorphimine (nor-BNI) to see if it reverses the psychotomimetic-like behaviors without affecting mu-opioid receptor-mediated analgesia.
-
Observe Gross Behavioral Changes: Systematically score general behaviors such as posture, grooming, and motor activity. Opioid-induced sedation can be a confounding factor and should be differentiated from psychotomimetic-related changes in activity.
-
Analyze the Time Course of Effects: The onset and duration of analgesic effects may differ from those of psychotomimetic effects. Detailed temporal analysis of behavioral changes can provide valuable insights.
-
Quantitative Data
Table 1: Clinical Dosage and Reported CNS Side Effects of this compound
| Dosage Range (Oral) | Population | Reported CNS Side Effects | Citation(s) |
| 1-2 mg every 6-8 hours | Adult patients for moderate to severe pain | Sedation, confusion, euphoria, agitation. | [5][12] |
| Average 2.7 mg/day | Patients with neuropathic pain (low-dose group) | Lower incidence of severe adverse effects. | [4] |
| Average 8.9 mg/day | Patients with neuropathic pain (high-dose group) | Increased anger, irritability, mood, and/or personality changes. | [4] |
| 6-12 mg/day | Non-opioid tolerant adult patients (usual maximum) | Increased risk of dose-related CNS effects. | [6][14] |
Table 2: Preclinical Doses of KOR Agonists and Observed Psychotomimetic-like Effects in Rodents (for methodological reference)
| Compound | Species | Dose Range | Observed Effect | Citation(s) |
| U-50,488H | Rat | 2-8 mg/kg | Attenuation of morphine preference (aversive properties). | [7] |
| U-50,488H | Mouse | 2.5-10 mg/kg | Conditioned Place Aversion. | [15] |
| Salvinorin A | Human | N/A | Hallucinations, body distortion. | [2] |
Note: Specific dose-response data for levorphanol-induced psychotomimetic effects in preclinical models is limited. The data for the KOR agonist U-50,488H is provided as a reference for experimental design.
Experimental Protocols
Protocol 1: Conditioned Place Aversion (CPA) to Assess Aversive Properties of this compound in Rats
This protocol is designed to determine if a specific dose of this compound produces aversive effects, which are often associated with KOR agonism and psychotomimetic-like dysphoria.
Methodology:
-
Apparatus: A standard three-chamber CPA apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
-
Habituation (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
Conditioning (Days 2-5):
-
On Days 2 and 4, administer this compound (e.g., subcutaneous injection) at the desired dose and immediately confine the rat to its initially non-preferred chamber for 30 minutes.
-
On Days 3 and 5, administer the vehicle (e.g., sterile saline) and confine the rat to its initially preferred chamber for 30 minutes. The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Test (Day 6): Place the rat in the central chamber with free access to all chambers for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place aversion.
Protocol 2: Assessment of Psychotomimetic-like Behaviors in Mice using the Open Field Test
This protocol assesses changes in locomotor activity and anxiety-like behavior following this compound administration. KOR agonists and NMDA antagonists can induce hyperlocomotion, which can be a proxy for psychotomimetic-like activation.
Methodology:
-
Apparatus: A square or circular open field arena (e.g., 40x40 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone by software.
-
Habituation: Handle the mice for several days prior to the experiment. On the test day, allow mice to acclimate to the testing room for at least 30 minutes.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the mouse in the center of the open field arena.
-
Record the animal's activity for 15-30 minutes using an automated tracking system.
-
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled: An increase may indicate hyperlocomotion.
-
Time spent in the center zone: A decrease can suggest anxiogenic-like effects.
-
Rearing frequency: Changes can indicate alterations in exploratory behavior.
-
Stereotypic counts: The number of repetitive, unvarying behaviors (e.g., circling, excessive grooming).
-
Visualizations
Caption: Levorphanol's multi-receptor signaling pathways.
Caption: Workflow for assessing levorphanol's effects.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. drugs.com [drugs.com]
- 7. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound TABLETS USP, CII [dailymed.nlm.nih.gov]
- 9. therecoveryvillage.com [therecoveryvillage.com]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Conditioned place aversion is a highly sensitive index of acute opioid dependence and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levorphanol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Conditioned place preference paradigm: a novel approach for analgesic drug assessment against chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medcentral.com [medcentral.com]
- 15. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Analgesic Response to Levorphanol Tartrate In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levorphanol (B1675180) Tartrate in in vivo analgesic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Levorphanol Tartrate's analgesic effect?
Levorphanol is a potent opioid agonist with a multi-modal mechanism of action. Its primary analgesic effect is mediated through its high affinity and agonist activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] Unlike morphine, which is more selective for the mu-opioid receptor, levorphanol's broader receptor profile may contribute to its effectiveness in different pain states.[1] Additionally, levorphanol acts as an N-methyl-D-aspartate (NMDA) receptor antagonist and inhibits the reuptake of serotonin (B10506) and norepinephrine, which may contribute to its efficacy in neuropathic pain.[1]
Q2: How does the pharmacokinetics of levorphanol contribute to response variability?
Levorphanol exhibits a long terminal half-life of 11 to 16 hours, which can lead to drug accumulation with repeated dosing.[1][3] Steady-state plasma concentrations can be reached by the third day of dosing and may be 2 to 5 times higher than after a single dose.[4] This long half-life and potential for accumulation are critical factors in dosing schedules and can contribute to variability in response, especially if the dosing interval is not appropriately adjusted.[3] Onset of analgesia is relatively rapid, occurring within 15 to 30 minutes after intramuscular or intravenous administration and approximately 1 hour after oral administration.[3][4]
Q3: How is this compound metabolized, and does this contribute to variability?
Levorphanol is primarily metabolized in the liver via glucuronidation to levorphanol-3-glucuronide, which is an inactive metabolite excreted by the kidneys.[1] A key feature of levorphanol is that its metabolism does not involve the cytochrome P450 (CYP450) enzyme system.[1] This minimizes the risk of drug-drug interactions with compounds that inhibit or induce CYP450 enzymes, a common source of variability with other opioids like methadone. However, variability can still arise from differences in glucuronidation capacity and renal function, which affects the clearance of the inactive metabolite.[1]
Q4: What are the known species and strain differences in response to levorphanol?
While specific data on strain differences in response to levorphanol is not extensively detailed in the provided results, it is a well-established principle in opioid pharmacology that rodent strain differences can significantly impact analgesic responses. For example, different rat strains show considerable variability in baseline nociceptive thresholds and analgesic responses to morphine. This highlights the importance of consistent use of a specific, well-characterized rodent strain within a study to minimize inter-animal variability.
Q5: What are some common adverse effects of levorphanol observed in animal models?
Similar to other opioids, levorphanol can cause a range of adverse effects in animal models. These are often dose-dependent and include sedation, respiratory depression, constipation, and pruritus (itching) due to histamine (B1213489) release.[1] At higher doses, increased irritability and changes in mood or personality have been noted in clinical trials, suggesting potential central nervous system effects that could manifest as altered behavior in animal models.[1]
Troubleshooting Guides
Issue 1: High Variability or Lack of Dose-Response in Analgesic Assays (e.g., Tail-Flick, Hot Plate)
| Potential Cause | Troubleshooting Step |
| Improper Drug Formulation/Administration | Verify Solubility and Stability: this compound is a white crystalline powder soluble in water.[3] Ensure complete dissolution in a sterile, isotonic vehicle (e.g., 0.9% saline) immediately before use. Prepare fresh solutions for each experiment to avoid degradation. Confirm Administration Technique: For intraperitoneal (IP) or subcutaneous (SC) injections, ensure consistent injection volume and location. For oral gavage, verify proper placement to ensure the full dose is delivered to the stomach. |
| Animal-Related Factors | Acclimatization: Ensure animals are properly acclimated to the testing environment and apparatus to reduce stress-induced hyperalgesia or analgesia. This includes handling the animals and placing them in the test device without activating the stimulus for several days before the experiment. Baseline Variability: Establish stable baseline latencies before drug administration. Animals with highly variable baselines may need to be excluded. Consider the time of day for testing, as circadian rhythms can influence pain perception. Opioid Tolerance: If using a repeated dosing regimen, be aware of the rapid development of tolerance to levorphanol's analgesic effects. A significant decrease in potency can be observed after just a few days of administration.[2] |
| Experimental Procedure | Apparatus Calibration: Regularly calibrate the heat source of the tail-flick or hot plate apparatus to ensure a consistent and accurate temperature. Consistent Stimulus Application: In the tail-flick test, apply the heat stimulus to the same distal portion of the tail for each animal. In the hot plate test, ensure the animal's paws are in full contact with the plate. Blinding: The experimenter should be blind to the treatment groups to prevent unconscious bias in handling or scoring. |
Issue 2: Unexpected Animal Behavior or Adverse Effects
| Potential Cause | Troubleshooting Step |
| Excessive Sedation or Motor Impairment | Dose Adjustment: Levorphanol can cause dose-dependent sedation. If animals are too sedated to respond to the nociceptive stimulus, the analgesic effect will be masked. Perform a dose-response study to identify a dose that provides analgesia without significant motor impairment. Observation Period: Observe the animals at multiple time points after drug administration to capture the peak analgesic effect before significant sedation occurs. |
| Hyperactivity or Irritability | Kappa-Opioid Receptor Activation: Levorphanol is a kappa-opioid receptor agonist, which can sometimes lead to dysphoric or psychotomimetic effects. Observe for signs of agitation or unusual behaviors. If these are observed, consider if the dose is in the appropriate range for analgesia. NMDA Receptor Antagonism: While contributing to analgesia, NMDA receptor antagonism can also have complex effects on behavior. Note any unusual motor patterns or behaviors. |
| Respiratory Depression | Dose and Monitoring: Respiratory depression is a primary risk with all potent opioids.[5] Use the lowest effective dose. Monitor animals for signs of respiratory distress, such as slowed breathing rate or cyanosis. Be prepared with an opioid antagonist like naloxone (B1662785) for reversal in case of overdose.[3] |
| Pruritus (Itching) | Histamine Release: Levorphanol can cause histamine release, leading to itching and scratching behavior.[1] While this may not interfere with all analgesic assays, it is an important observation to note. If it becomes excessive and interferes with the primary endpoint, this should be recorded. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Route |
| Terminal Half-Life | 11 - 16 hours | Human / IV[4] |
| Peak Plasma Concentration (Oral) | ~1 hour | Human / Oral[3][4] |
| Onset of Analgesia (IM/IV) | 15 - 30 minutes | Human / IM/IV[3][4] |
| Onset of Analgesia (Oral) | ~1 hour | Human / Oral[4] |
| Steady-State Achievement | ~3 days | Human / Chronic Dosing[4] |
| Plasma Protein Binding | ~40% | Human[3] |
Table 2: Receptor Binding Affinities (Ki) of Levorphanol
| Receptor | Ki (nM) |
| Mu (µ) Opioid Receptor | 0.21 ± 0.02[1] |
| Delta (δ) Opioid Receptor | 4.2 ± 0.6[1] |
| Kappa (κ) Opioid Receptor | 2.3 ± 0.3[1] |
Experimental Protocols
Radiant Heat Tail-Flick Assay
Objective: To assess the spinal analgesic effects of this compound in rodents.
Materials:
-
This compound
-
Sterile 0.9% Saline
-
Tail-Flick Analgesia Meter
-
Rodent Restrainers
-
Syringes and Needles for Administration (appropriate size for the route)
Procedure:
-
Animal Acclimatization: For 3-5 days prior to the experiment, handle the animals and place them in the restrainers for 5-10 minutes each day to adapt them to the procedure.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations. Prepare fresh on the day of the experiment.
-
Baseline Latency Measurement:
-
Gently place the animal in a restrainer, allowing the tail to be free.
-
Position the tail over the radiant heat source, typically 3-4 cm from the tip.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal "flicks" its tail away from the heat. Record this latency.
-
A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage. If the animal does not respond by the cut-off time, the test is stopped, and the latency is recorded as the cut-off time.
-
Take 2-3 baseline readings for each animal, with at least 5 minutes between readings, and average them.
-
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., IP, SC, PO).
-
Post-Treatment Latency Measurement: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the latency measurement as described in step 3.
-
Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot Plate Assay
Objective: To assess the supraspinal analgesic effects of this compound in rodents.
Materials:
-
This compound
-
Sterile 0.9% Saline
-
Hot Plate Analgesia Meter
-
Plexiglass cylinder to confine the animal to the plate
-
Syringes and Needles for Administration
Procedure:
-
Animal Acclimatization: For several days before testing, place the animals on the hot plate (at room temperature) for a few minutes to acclimate them to the environment.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations.
-
Baseline Latency Measurement:
-
Set the hot plate to a constant temperature (e.g., 52-55°C).
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw, flicking a paw, or jumping.
-
Stop the timer at the first definite sign of a pain response and record the latency.
-
Set a cut-off time (e.g., 30-45 seconds) to prevent tissue injury.
-
Determine a single baseline latency for each animal.
-
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Latency Measurement: At predetermined time points, place the animal back on the hot plate and measure the response latency as in step 3.
-
Data Analysis: Analyze the data by comparing the post-treatment latencies to the baseline latencies or by calculating the %MPE as described for the tail-flick assay.
Mandatory Visualizations
Caption: Levorphanol's multi-modal signaling pathway leading to analgesia.
References
- 1. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. Levorphanol: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. drugs.com [drugs.com]
Troubleshooting unexpected results in Levorphanol Tartrate binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levorphanol Tartrate binding assays.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing very high non-specific binding (NSB) in my assay. What could be the cause and how can I reduce it?
A1: High non-specific binding (NSB) can mask the specific binding signal and is a common issue in radioligand binding assays.[1] Ideally, NSB should be less than 50% of the total binding.[1][2] Here are some potential causes and solutions:
-
Radioligand Properties: Hydrophobic radioligands tend to have higher non-specific binding.[1] Ensure your radioligand has high purity (>90%) as impurities can contribute to NSB.[1]
-
Assay Conditions:
-
Blocking Agents: Incorporate Bovine Serum Albumin (BSA) in your assay buffer to coat surfaces and reduce non-specific interactions.[1][2]
-
Salts and Detergents: Consider adding salts or detergents to the wash or binding buffer.[2]
-
Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, you must ensure that equilibrium for specific binding is still reached.[1][2]
-
Washing Steps: Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.[1][2]
-
-
Receptor Preparation:
-
Filtration Apparatus:
Q2: My specific binding signal is very low. What are the possible reasons and how can I improve it?
A2: A low specific binding signal can make it difficult to obtain reliable data. Here are some factors to investigate:
-
Radioligand Issues:
-
Confirm Concentration: Inaccurate dilutions can lead to a lower than expected radioligand concentration.
-
Check Stability: The radioligand might be degrading under your experimental conditions. Assess its stability over the incubation period.[2]
-
Ensure High Specific Activity: For tritiated ligands, a specific activity of >20 Ci/mmol is recommended for detecting low levels of binding.[5]
-
-
Assay Conditions:
-
Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium. You can determine this by performing association kinetic experiments.[2]
-
Check Buffer Composition: The pH and ionic strength of the buffer can significantly impact binding. Ensure your buffer is correctly prepared and at the optimal pH (e.g., 50 mM Tris-HCl, pH 7.4).[6]
-
-
Receptor Integrity:
-
Verify Receptor Presence and Activity: Ensure proper storage and handling of your receptor preparation (e.g., cell membranes). Quality control checks like a Western blot can confirm receptor integrity.[2]
-
Q3: I am getting inconsistent and variable results between experiments. How can I improve reproducibility?
A3: Poor reproducibility can stem from several factors throughout the experimental workflow. Here are key areas to focus on for improvement:
-
Pipetting and Reagent Preparation:
-
Assay Conditions:
-
Control Temperature: Minor temperature fluctuations between experiments can affect binding kinetics. Use a calibrated incubator and place plates in the center to minimize variations.[7]
-
Avoid "Edge Effects": Wells on the perimeter of a microplate can experience more evaporation. Avoid using these wells for critical samples or fill them with buffer to create a humidity barrier.[7]
-
-
Washing Procedure:
-
Automate Washing: If possible, use an automated plate washer for consistent washing. If washing manually, ensure the same force, volume, and number of washes are applied to every well.[7]
-
-
Data Analysis:
-
Consistent Analysis Parameters: Use the same non-linear regression analysis program and parameters for all experiments to ensure consistency in data interpretation.[4]
-
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound binding to opioid receptors.
Table 1: Binding Affinities (Ki) of this compound for Opioid Receptors
| Receptor Subtype | Ki (nM) | Source |
| Mu (μ) Opioid Receptor (MOR-1) | 2.4 ± 0.9 | [8] |
| Mu (μ) Opioid Receptor | 0.21 ± 0.02 | [9] |
| Delta (δ) Opioid Receptor (DOR-1) | 4.2 ± 0.6 | [9] |
| Kappa (κ) Opioid Receptor (KOR-1) | 2.3 ± 0.3 | [9] |
Table 2: Functional Activity (EC50) of Levorphanol in ³⁵S-GTPγS Binding Assays
| Receptor Subtype | EC50 (nM) | Maximal Response (% of Control) | Source |
| MOR-1 | 2.5 (1.2, 5.3) | 110% (vs. DAMGO) | [8] |
| DOR-1 | 18 (10, 31) | 102% (vs. DPDPE) | [8] |
| KOR-1 | 22 (11, 45) | 48% (vs. U50,488H) | [8] |
Experimental Protocols
Radioligand Binding Assay Protocol (Competitive Binding)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for opioid receptors using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-DAMGO for MOR).
-
Unlabeled this compound (test compound).
-
Non-selective opioid antagonist for determining non-specific binding (e.g., Naloxone).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).[4]
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[6]
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Assay buffer, radiolabeled ligand (at a concentration near its Kd), and membrane suspension.[6]
-
Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), and membrane suspension.[6]
-
Competitive Binding: Assay buffer, radiolabeled ligand, and varying concentrations of this compound.[6]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.[4][6]
-
Washing: Wash the filters three times with ice-cold wash buffer.[4]
-
Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.[6]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[6]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.[4]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Visualizations
Caption: Troubleshooting workflow for unexpected results in this compound binding assays.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Mu-opioid receptor signaling pathway activated by Levorphanol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate tolerance development to Levorphanol in long-term studies
Welcome to the technical support center for researchers investigating strategies to mitigate tolerance development to Levorphanol (B1675180) in long-term studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind tolerance development to opioids like Levorphanol?
A1: Opioid tolerance is a complex process involving neuroadaptations to chronic drug exposure. Key mechanisms include:
-
Receptor Desensitization: The uncoupling of the mu-opioid receptor (MOR) from its intracellular G-protein signaling machinery. This process is often initiated by G-protein coupled receptor kinases (GRKs) that phosphorylate the receptor, creating a binding site for β-arrestins.[1][2]
-
Receptor Internalization/Downregulation: Following β-arrestin binding, the MOR may be internalized into the cell via endocytosis, reducing the number of receptors available on the cell surface.[1][2] Chronic exposure can lead to enhanced degradation or reduced biosynthesis of receptors.
-
Compensatory Upregulation of Signaling Pathways: Chronic opioid-mediated inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels can lead to a compensatory upregulation of the cAMP signaling pathway.[1]
-
NMDA Receptor Involvement: The N-methyl-D-aspartate (NMDA) receptor system is also implicated in opioid tolerance.[2] Chronic opioid exposure can enhance NMDA receptor function, contributing to the development of tolerance.[2]
Q2: How does Levorphanol's pharmacological profile potentially influence tolerance development compared to other opioids like morphine?
A2: Levorphanol has a unique pharmacological profile that may lead to a different tolerance profile compared to morphine:
-
G-Protein Bias: Levorphanol is a G-protein biased agonist at the mu-opioid receptor.[3] It preferentially activates G-protein signaling pathways, which are associated with analgesia, while having less activity in recruiting β-arrestin 2.[3] Since β-arrestin 2 is heavily implicated in receptor desensitization and the development of tolerance, Levorphanol's bias may contribute to a slower or lesser degree of tolerance development.[3]
-
NMDA Receptor Antagonism: Levorphanol is a potent NMDA receptor antagonist.[3] This action can interfere with the signaling cascades that contribute to the development of opioid tolerance.[2][3]
-
Incomplete Cross-Tolerance: Studies in rodents have shown incomplete and, in some cases, unidirectional cross-tolerance between Levorphanol and morphine.[4][5] This suggests that they may have subtly different mechanisms of action or act on different receptor subtypes or conformations, which can be leveraged in opioid rotation strategies.[4][5]
Q3: What are the primary strategies to mitigate Levorphanol tolerance in a research setting?
A3: Based on its pharmacological properties, several strategies can be investigated:
-
Optimized Dosing Strategies: Continuous infusion versus intermittent bolus dosing can impact the rate of tolerance development. Research suggests that continuous exposure may produce greater tolerance than intermittent exposure.
-
Co-administration with other analgesics: Using non-opioid adjuvants can reduce the required dose of Levorphanol, potentially slowing tolerance.
-
Opioid Rotation: Due to its incomplete cross-tolerance with other opioids like morphine, rotating to Levorphanol after tolerance has developed to another opioid may restore analgesic efficacy.[4][5]
Q4: My animals are developing tolerance to Levorphanol faster than expected. What could be the issue?
A4: Several factors could contribute to accelerated tolerance development:
-
Dosing Regimen: High-dose, continuous administration is more likely to induce rapid tolerance. Re-evaluate your dosing schedule and concentration.
-
Animal Strain: Different rodent strains can have varying sensitivities to opioids and propensities for tolerance development. Ensure you are using a consistent and appropriate strain for your study.
-
Drug Stability: Ensure the stability of your Levorphanol solution, especially in long-term infusion studies. Degradation could lead to a perceived loss of efficacy.
-
Pain Model: The nature and intensity of the pain stimulus can influence the required opioid dose and the rate of tolerance. Ensure your pain model is consistent and well-characterized.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in analgesic response between animals | - Inconsistent drug administration (e.g., subcutaneous leakage).- Differences in animal handling and stress levels.- Genetic variability within the animal strain. | - Ensure proper and consistent injection technique.- Acclimate animals to handling and testing procedures to minimize stress-induced analgesia.- Use a well-characterized, inbred strain of rodents. |
| Loss of analgesic effect not attributable to tolerance | - Catheter or pump failure in continuous infusion studies.- Degradation of Levorphanol solution.- Change in the underlying pain state of the animal. | - Regularly check the patency and function of infusion equipment.- Prepare fresh drug solutions regularly and store them appropriately.- Re-assess baseline pain thresholds to ensure the pain model is stable. |
| Unexpected side effects (e.g., excessive sedation, respiratory depression) | - Initial dose is too high for the specific animal strain or age.- Drug accumulation due to Levorphanol's long half-life.- Incorrect drug concentration calculation. | - Conduct a dose-ranging study to determine the optimal starting dose.- Allow for a sufficient washout period between doses if using an intermittent dosing schedule.- Double-check all calculations for drug dilutions and infusion rates. |
| Difficulty distinguishing between tolerance and opioid-induced hyperalgesia (OIH) | - OIH is a paradoxical increase in pain sensitivity with chronic opioid use. | - Measure baseline nociceptive thresholds before and during the study. A decrease in threshold below pre-drug levels suggests OIH.- Consider a "drug holiday" to see if pain sensitivity returns to baseline. |
Data Presentation
Table 1: In Vitro Comparison of Levorphanol and DAMGO at Mu-Opioid Receptor Splice Variants
| Receptor Variant | Ligand | 35S-GTPγS Binding (EC50, nM) | β-arrestin 2 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (% of DAMGO Max) |
| MOR-1 | Levorphanol | 1.8 (1.1, 2.9) | 18 (11, 30) | 30% |
| DAMGO | 3.3 (2.5, 4.3) | 26 (20, 34) | 100% | |
| MOR-1A | Levorphanol | 1.1 (0.6, 1.8) | 111 (52, 235) | <15% |
| DAMGO | 2.5 (1.7, 3.6) | 25 (18, 36) | 100% | |
| MOR-1B1 | Levorphanol | 1.4 (0.8, 2.5) | 100 (45, 222) | <15% |
| DAMGO | 2.8 (1.9, 4.3) | 30 (19, 47) | 100% | |
| Data adapted from a study in CHO cells. EC50 values are presented with 95% confidence limits.[3] |
Table 2: In Vivo Analgesic Potency and Cross-Tolerance of Levorphanol and Morphine in Mice (4-Day Study)
| Chronic Treatment | Test Drug | Acute ED50 (mg/kg, s.c.) | Tolerant ED50 (mg/kg, s.c.) | Fold Shift in ED50 |
| None (Naive) | Levorphanol | 0.38 | - | - |
| Morphine | 2.3 | - | - | |
| Levorphanol | Levorphanol | 0.38 | 2.28 | 6.0 |
| Morphine | 2.3 | 4.6 | 2.0 | |
| Morphine | Morphine | 2.3 | 12.65 | 5.5 |
| Levorphanol | 0.38 | 1.14 | 3.0 | |
| ED50 values determined using the radiant heat tail-flick assay. Chronic dosing was twice the analgesic ED50 for Levorphanol and 2.5 times for morphine, administered for 4 days.[3] |
Experimental Protocols
Protocol 1: Long-Term Levorphanol Tolerance Induction and Assessment in Rats (Suggested Model)
This protocol is a representative model based on common practices for inducing chronic opioid tolerance. Researchers should optimize doses and time points for their specific hypotheses and animal models.
Objective: To induce and quantify the development of analgesic tolerance to Levorphanol over a 6-week period.
Materials:
-
Levorphanol tartrate
-
Sterile saline (0.9%)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical supplies for pump implantation
-
Nociceptive testing apparatus (e.g., radiant heat tail-flick or Hargreaves plantar test)
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Acclimation and Baseline Testing:
-
Acclimate rats to the housing facility for at least one week.
-
Handle rats daily for 5 minutes to acclimate them to the experimenter.
-
Habituate rats to the nociceptive testing apparatus for 3 days prior to baseline measurements.
-
Determine baseline nociceptive thresholds (e.g., tail-flick latency) for all animals for 3 consecutive days.
-
-
Osmotic Minipump Implantation:
-
Anesthetize rats using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant osmotic minipumps subcutaneously in the dorsal region.
-
Pumps should be filled with either sterile saline (control group) or Levorphanol solution calculated to deliver a constant dose (e.g., 5 mg/kg/day) for the duration of the pump's lifespan (typically 2-4 weeks).
-
Provide post-operative care, including analgesia for the first 24-48 hours.
-
-
Tolerance Assessment:
-
At weekly intervals (e.g., Day 7, 14, 21, 28, 35, 42), assess the analgesic effect of a challenge dose of Levorphanol.
-
Temporarily remove the continuous infusion source if technically feasible, or administer the challenge dose on top of the continuous infusion.
-
Administer a subcutaneous challenge dose of Levorphanol (e.g., 2 mg/kg).
-
Measure nociceptive thresholds at baseline (pre-challenge) and at peak effect time for Levorphanol (e.g., 30, 60, 90 minutes post-injection).
-
Calculate the Percent Maximum Possible Effect (%MPE) at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cutoff latency - Baseline latency)] x 100.
-
-
Data Analysis:
-
Compare the %MPE of the Levorphanol-treated group to the saline control group at each weekly time point. A significant decrease in %MPE over time in the Levorphanol group indicates the development of tolerance.
-
At the end of the study, a full dose-response curve can be generated to quantify the rightward shift in the ED50 value.
-
Protocol 2: β-arrestin 2 Recruitment Assay
This protocol is based on the PathHunter® enzyme complementation assay.
Objective: To quantify the recruitment of β-arrestin 2 to the mu-opioid receptor upon stimulation with Levorphanol.
Materials:
-
CHO cells stably co-expressing the mu-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor fragment (e.g., from DiscoverX).
-
Cell culture medium and supplements.
-
384-well white, clear-bottom assay plates.
-
Levorphanol and a reference agonist (e.g., DAMGO).
-
PathHunter® detection reagents.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating:
-
Culture the engineered CHO cells according to the supplier's recommendations.
-
Plate cells at an optimized density (e.g., 2,500 cells/well) in a 384-well plate and incubate overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Levorphanol and the reference agonist (DAMGO) in an appropriate assay buffer.
-
Add the compound dilutions to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well and incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Plot the signal as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Compare the Emax of Levorphanol to that of DAMGO to determine its relative efficacy for β-arrestin 2 recruitment.
-
Visualizations
Signaling Pathways
Caption: Levorphanol's biased agonism at the mu-opioid receptor.
Experimental Workflow
Caption: Workflow for a long-term Levorphanol tolerance study.
References
- 1. Mu-Opioid Receptor Coupling to Gαo Plays an Important Role in Opioid Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Unidirectional analgesic cross-tolerance between morphine and levorphanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Levorphanol Tartrate and Laboratory Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for Levorphanol (B1675180) Tartrate to interfere with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is Levorphanol Tartrate and why is it a concern for laboratory assays?
This compound is a potent synthetic opioid analgesic.[1] Its chemical structure is very similar to other opioids and, significantly, it is the stereoisomer of dextrorphan (B195859), the primary metabolite of the common over-the-counter cough suppressant, dextromethorphan (B48470).[2][3] This structural similarity can lead to cross-reactivity in certain laboratory tests, particularly immunoassays used for initial drug screening, potentially causing false-positive results for opioids.[4][5]
Q2: Which laboratory assays are most likely to be affected by this compound?
Immunoassays are the most susceptible to interference from this compound due to their reliance on antibody binding to specific molecular shapes.[6][7] An antibody designed to detect one opioid may also bind to other structurally similar compounds like levorphanol or its metabolites.[6] More specific confirmatory tests, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are less likely to be affected as they separate compounds based on their unique physical and chemical properties.[2]
Q3: Can this compound be distinguished from dextromethorphan use in a standard urine drug screen?
Standard urine drug screens that utilize immunoassays often cannot distinguish between levorphanol and dextrorphan, the metabolite of dextromethorphan.[2][3] This is because levorphanol and dextrorphan are stereoisomers, meaning they have the same chemical formula and connectivity of atoms, but differ in their three-dimensional arrangement.[2] Without specialized chiral separation techniques, these two compounds can produce a similar signal in an immunoassay, leading to a positive opioid result that could be misinterpreted.[2][3]
Troubleshooting Guides
Issue: Unexpected Positive Opioid Immunoassay Result in a Subject Administered this compound
If a subject administered only this compound tests positive on a broad-spectrum opioid immunoassay, it is crucial to consider the possibility of cross-reactivity, especially if there is a concurrent or recent history of dextromethorphan use.
Troubleshooting Steps:
-
Review Subject's Medication History: Confirm all recent prescription, over-the-counter, and illicit drug use. Specifically inquire about cough and cold medications that may contain dextromethorphan.
-
Sample Dilution: In some cases, diluting the sample and re-testing can help to reduce the impact of a cross-reacting substance, although this is not a definitive solution.[8]
-
Alternative Immunoassay: If available, re-testing with an immunoassay from a different manufacturer may yield different results, as antibody specificity can vary.
-
Confirmatory Testing: The most critical step is to submit the sample for confirmatory testing using a more specific method like GC-MS or, ideally, a chiral LC-MS/MS analysis that can differentiate between levorphanol and dextrorphan.[2][3]
Data on Potential Cross-Reactivity
The following table summarizes the potential for cross-reactivity of compounds structurally related to levorphanol with opiate immunoassays. It is important to note that the degree of cross-reactivity can vary significantly depending on the specific assay, the manufacturer, and the concentration of the compound in the sample.[9][10]
| Compound | Structural Relationship to Levorphanol | Potential for Cross-Reactivity with Opiate Immunoassays | Notes |
| Dextrorphan | Stereoisomer | High | Primary metabolite of dextromethorphan and the major reason for false-positive opioid screens in the context of levorphanol testing.[2][3] |
| Dextromethorphan | Structurally Similar | Moderate to High | The parent compound of dextrorphan; can also cross-react at high concentrations.[4][9] |
| Morphine | Structurally Similar Opioid | High | Often the target analyte for opiate immunoassays. |
| Codeine | Structurally Similar Opioid | High | Commonly cross-reacts with opiate immunoassays. |
Experimental Protocols
Protocol 1: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Differentiation of Levorphanol and Dextrorphan
This protocol outlines a method for the definitive identification and quantification of levorphanol and its stereoisomer, dextrorphan, in a urine sample.
1. Sample Preparation:
-
Combine 200 µL of urine with 200 µL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).[11]
-
Add 20 µL of an appropriate internal standard solution (e.g., deuterated levorphanol/dextrorphan).[11]
-
Add 20 µL of β-glucuronidase (>100,000 units/mL) to hydrolyze conjugated metabolites.[11]
-
Incubate the mixture for 1 hour at 55°C.[11]
-
Centrifuge the sample for 10 minutes at 13,000 rcf.[11]
-
Dilute 400 µL of the supernatant 1:1 with 0.1% aqueous formic acid before injection.[11]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Utilize a chiral column (e.g., Lux AMP) capable of separating enantiomers.[12]
-
Employ an isocratic mobile phase, for example, a 50:50 mixture of acetonitrile (B52724) and 5 mM aqueous ammonium bicarbonate at pH 11.[12]
-
Set the flow rate to 1 mL/min.[12]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in scheduled Multiple Reaction Monitoring (MRM) mode.[12]
-
Define specific precursor-to-product ion transitions for levorphanol, dextrorphan, and the internal standards.
-
3. Data Analysis:
-
The retention times of levorphanol and dextrorphan will be different due to the chiral separation.
-
Quantify the concentration of each compound by comparing the peak area of the analyte to that of the internal standard.
Visualizations
Caption: Workflow for Chiral LC-MS/MS Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Identifying Levorphanol Ingestion Using Urine Biomarkers in Health Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of urine opiates screening assays with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. content.veeabb.com [content.veeabb.com]
- 7. Urine Drug Tests: Ordering and Interpretation | AAFP [aafp.org]
- 8. The dextromethorphan defense: dextromethorphan and the opioid screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. wakemed.org [wakemed.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. ovid.com [ovid.com]
Addressing the incomplete cross-tolerance of Levorphanol with other opioids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the incomplete cross-tolerance of Levorphanol (B1675180) with other opioids.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological basis for the incomplete cross-tolerance observed between Levorphanol and other opioids like morphine?
A1: The incomplete cross-tolerance of Levorphanol stems from its complex and unique pharmacological profile. Unlike morphine, which is a relatively selective mu-opioid receptor (MOR) agonist, Levorphanol interacts with multiple receptor systems involved in pain modulation.[1][2] Key differentiating factors include:
-
Broad-Spectrum Opioid Receptor Agonism: Levorphanol is an agonist at not only the mu-opioid receptor (MOR) but also the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR).[3][4][5] This multi-receptor engagement may contribute to its analgesic effects through pathways distinct from those activated by MOR-selective opioids.
-
NMDA Receptor Antagonism: Levorphanol is a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[3][5] NMDA receptor activation is implicated in the development of opioid tolerance and hyperalgesia.[6] By blocking these receptors, Levorphanol may attenuate the development of tolerance to itself and exhibit incomplete cross-tolerance with opioids that lack this mechanism.[3][7]
-
Monoamine Reuptake Inhibition: Levorphanol also inhibits the reuptake of serotonin (B10506) and norepinephrine, a mechanism that can contribute to its analgesic efficacy, particularly in neuropathic pain states.[4][5]
Q2: We are observing unidirectional cross-tolerance between morphine and Levorphanol in our rat model. Is this a known phenomenon?
A2: Yes, unidirectional cross-tolerance between morphine and Levorphanol has been reported in rats.[1][2] Specifically, studies have shown that while Levorphanol infusions can induce tolerance to both itself and morphine, morphine infusions may only produce tolerance to morphine.[1][2] This is thought to be due to morphine's relative selectivity for the mu-opioid receptor, whereas Levorphanol's broader receptor profile (including kappa and delta receptors) engages a wider range of analgesic mechanisms.[1][2] Therefore, tolerance developed to morphine may not fully extend to the analgesic effects mediated by Levorphanol's action on other receptors.
Q3: Our in vitro data shows Levorphanol has a G-protein signaling bias. What does this mean and how could it relate to cross-tolerance?
A3: G-protein signaling bias refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another upon binding to a G-protein coupled receptor (GPCR) like the mu-opioid receptor.[8] For Levorphanol, studies have shown that it is a G-protein biased agonist, meaning it more effectively activates G-protein signaling pathways compared to the β-arrestin2 recruitment pathway.[4][8] The G-protein pathway is primarily associated with analgesia, while the β-arrestin2 pathway has been linked to some of the adverse effects of opioids and receptor desensitization, which contributes to tolerance.[8]
This bias could contribute to incomplete cross-tolerance in a few ways:
-
Differential Desensitization: Opioids that strongly recruit β-arrestin2 may lead to more rapid receptor desensitization and internalization. Levorphanol's lower efficacy in recruiting β-arrestin2 might result in a different pattern of receptor regulation and, consequently, a different tolerance profile compared to non-biased or β-arrestin-biased agonists.[4][8]
-
Distinct Downstream Signaling: The downstream signaling cascades initiated by G-protein activation versus β-arrestin2 recruitment are distinct. Tolerance mechanisms may be pathway-specific, so tolerance developed to an opioid that strongly engages the β-arrestin2 pathway may not fully translate to a G-protein biased agonist like Levorphanol.
Q4: We are having difficulty designing an in vivo study to demonstrate incomplete cross-tolerance. What are some key experimental design considerations?
A4: Designing a robust in vivo cross-tolerance study requires careful planning. Here are some critical considerations:
-
Choice of Animal Model: Rats and mice are commonly used, but be aware of potential species-specific differences in opioid metabolism and receptor pharmacology.[9]
-
Induction of Tolerance: The method of inducing tolerance is crucial. Continuous infusion via osmotic mini-pumps is often preferred over repeated injections to maintain stable drug levels and produce a more consistent state of tolerance.
-
Dosing Regimen: The doses used to induce tolerance should be sufficient to produce a significant rightward shift in the dose-response curve of the initial opioid.
-
Pain Assay: The choice of pain assay (e.g., hot plate, tail-flick) should be appropriate for the type of pain being modeled and the specific opioid being tested.[10][11]
-
Control Groups: Ensure you have appropriate control groups, including a group receiving vehicle instead of the tolerance-inducing opioid, to account for any changes in baseline pain sensitivity over time.
-
Order of Opioid Administration: As unidirectional cross-tolerance can occur, consider testing the cross-tolerance in both directions (e.g., morphine tolerance tested with Levorphanol, and Levorphanol tolerance tested with morphine).[1][2]
Troubleshooting Guides
Problem 1: High variability in analgesic response in the hot plate test.
| Possible Cause | Troubleshooting Step |
| Inconsistent plate temperature | Regularly calibrate the hot plate to ensure a stable and accurate surface temperature (e.g., 52-55°C).[12] |
| Habituation of animals | Ensure all animals are properly habituated to the testing room and the apparatus before the experiment to reduce stress-induced variability.[12] |
| Observer bias | If possible, the experimenter scoring the latency should be blinded to the treatment groups. Clearly define the endpoint (e.g., paw licking, jumping) and apply it consistently.[11] |
| Animal handling | Handle animals gently and consistently to minimize stress, which can affect pain perception. |
Problem 2: Inconsistent results in the β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Cell viability issues | Ensure proper handling of cryopreserved cells, including rapid thawing and gentle centrifugation.[13] Use a viability stain to confirm cell health before plating. |
| Sub-optimal cell density | Titrate the cell seeding density to find the optimal number of cells per well for your specific plate format and assay kit.[13] |
| Inaccurate compound concentrations | Prepare fresh serial dilutions of your test compounds for each experiment. Verify the stock concentration of your compounds. |
| Reagent issues | Ensure all assay reagents, including the substrate, are within their expiration dates and have been stored correctly. |
Problem 3: Difficulty observing clear somatic signs of opioid withdrawal.
| Possible Cause | Troubleshooting Step |
| Insufficient opioid dependence | The dose and duration of opioid administration may not be sufficient to induce a strong physical dependence. Consider increasing the dose or the duration of treatment. |
| Timing of observation | The timing of observation after naloxone (B1662785) administration (for precipitated withdrawal) or after the last opioid dose (for spontaneous withdrawal) is critical. Observe animals during the peak of withdrawal signs.[14] |
| Subjective scoring | Use a standardized scoring sheet with clearly defined behavioral signs (e.g., jumping, wet-dog shakes, paw tremors).[14][15] Have two independent observers score the behaviors to ensure inter-rater reliability. |
| Environmental disturbances | Conduct withdrawal observations in a quiet, isolated room to avoid startling the animals, which can either suppress or exacerbate certain behaviors. |
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| Levorphanol | 0.21 ± 0.02[3] | 4.2 ± 0.6[3] | 2.3 ± 0.3[3] |
| Morphine | 1.14[16] | - | - |
| Fentanyl | 1.35[16] | - | - |
Note: Data for Morphine and Fentanyl DOR and KOR binding affinities were not specified in the provided search results.
Table 2: In Vivo Cross-Tolerance between Levorphanol and Morphine in Mice
| Tolerance-Inducing Drug | Challenge Drug | Fold-Shift in ED50 |
| Chronic Morphine | Morphine | 5.5 |
| Chronic Morphine | Levorphanol | 3.0 |
| Chronic Levorphanol | Levorphanol | 6.0 |
| Chronic Levorphanol | Morphine | 2.0 |
| Chronic Levorphanol | Oxycodone | 2.0 |
Data adapted from a study in mice, where a higher fold-shift indicates a greater degree of tolerance.
Experimental Protocols
1. Protocol: In Vitro [³⁵S]GTPγS Binding Assay
This protocol is for determining the potency and efficacy of a test compound like Levorphanol in activating G-protein signaling at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., MOR, DOR, KOR)
-
[³⁵S]GTPγS (radioligand)
-
Unlabeled GTPγS (for non-specific binding)
-
GDP
-
Test compound (e.g., Levorphanol) and a reference full agonist (e.g., DAMGO for MOR)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4)
-
96-well filter plates and a cell harvester
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the target opioid receptor. Store aliquots at -80°C.
-
Assay Setup: In a 96-well plate, add assay buffer, unlabeled GTPγS (for non-specific binding wells), and serial dilutions of the test compound or reference agonist.
-
Membrane Addition: Add the diluted membrane suspension to each well.
-
GDP Addition: Add GDP to each well. Pre-incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[17]
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine EC₅₀ and Emax values.[17]
2. Protocol: In Vivo Hot Plate Analgesia Assay
This protocol is for assessing the analgesic effect of an opioid in response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the animal on the hot plate
-
Test animals (mice or rats)
-
Test compound (e.g., Levorphanol) and vehicle control
-
Stopwatch
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[12]
-
Baseline Latency: Gently place each animal on the hot plate (set to a constant temperature, e.g., 52°C ± 0.5°C) and start the stopwatch.[18]
-
Observation: Observe the animal for nocifensive behaviors such as paw licking, paw shaking, or jumping.[11]
-
Record Latency: Stop the timer as soon as a nocifensive behavior is observed and record the latency.
-
Cut-off Time: If the animal does not respond within a predetermined cut-off time (e.g., 30-60 seconds), remove it from the hot plate to prevent tissue damage and assign the cut-off time as the latency.[12][18]
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Post-treatment Latency: At a specified time after drug administration, repeat steps 2-5 to determine the post-treatment latency.
-
Data Analysis: Compare the post-treatment latencies between the drug-treated and vehicle-treated groups. An increase in latency indicates an analgesic effect.
3. Protocol: Assessment of Somatic Opioid Withdrawal Signs
This protocol is for quantifying the physical signs of opioid withdrawal in rodents.
Materials:
-
Opioid-dependent animals
-
Naloxone (for precipitated withdrawal)
-
Clear observation chambers
-
Video recording equipment (optional but recommended)
-
Standardized scoring sheet
Procedure:
-
Induce Dependence: Make animals physically dependent on an opioid through a chosen administration regimen (e.g., subcutaneous injections of escalating doses for several days).[14]
-
Precipitate Withdrawal (if applicable): For precipitated withdrawal, administer an opioid antagonist like naloxone.[14] For spontaneous withdrawal, observations begin at a set time after the last opioid dose.
-
Observation Period: Immediately after naloxone injection or at the designated time for spontaneous withdrawal, place the animal in a clear observation chamber. Observe and score the animal for a set period (e.g., 10-20 minutes).[14][15]
-
Scoring Somatic Signs: Using a standardized checklist, count the occurrences of specific withdrawal signs, which may include:
-
Global Withdrawal Score: A global withdrawal score can be calculated by summing the scores for each sign, sometimes with weighting factors for different behaviors.[20]
-
Data Analysis: Compare the withdrawal scores between different treatment groups or between pre- and post-treatment conditions.
Mandatory Visualizations
Caption: Levorphanol's G-protein biased signaling pathway at the mu-opioid receptor.
Caption: Experimental workflow for an in vivo opioid cross-tolerance study.
References
- 1. Unidirectional analgesic cross-tolerance between morphine and levorphanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levorphanol: Rewinding an Old, Bygone Multimodal Opioid Analgesic! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mypcnow.org [mypcnow.org]
- 8. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Neuronal Correlates of Hyperalgesia and Somatic Signs of Heroin Withdrawal in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuronal Correlates of Hyperalgesia and Somatic Signs of Heroin Withdrawal in Male and Female Mice | eNeuro [eneuro.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. jneurosci.org [jneurosci.org]
- 19. Opioid withdrawal: role in addiction and neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Best practices for the storage and handling of Levorphanol Tartrate in a lab setting
This technical support center provides best practices for the storage and handling of Levorphanol Tartrate in a laboratory setting. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in a lab setting?
This compound is a potent synthetic opioid analgesic. In a laboratory setting, it is primarily used for research into pain mechanisms, opioid receptor function, and the development of new analgesic drugs. It is a mu-opioid receptor agonist and also interacts with delta and kappa-opioid receptors, as well as the N-methyl-D-aspartate (NMDA) receptor, making it a subject of interest for studying complex pain pathways, including neuropathic pain.[1][2]
Q2: What are the regulatory considerations for handling this compound?
This compound is classified as a Schedule II controlled substance by the U.S. Drug Enforcement Administration (DEA).[1] This classification indicates a high potential for abuse, which may lead to severe psychological or physical dependence.[1] All acquisition, storage, use, and disposal of this compound must comply with federal and institutional regulations for Schedule II drugs.[3][4] Researchers must have the appropriate DEA registration to procure and use this compound.[4][5]
Q3: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] It is light-sensitive and should be protected from light.[1] For long-term stability, it is recommended to store it at room temperature.[2][6] As a Schedule II substance, it must be stored in a securely locked, substantially constructed cabinet or safe.[5]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound powder, appropriate PPE should be worn, including a lab coat, safety glasses with side shields, and gloves.[2] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]
Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room Temperature | [2][6] |
| Light Sensitivity | Light sensitive; store in a dark place. | [1] |
| Hygroscopicity | Store in a dry place. | [1][2] |
| Container | Tightly closed container. | [1][2] |
| Ventilation | Store in a well-ventilated area. | [1][2] |
| DEA Schedule | Schedule II Controlled Substance | [1][7] |
| Security | Store in a securely locked, substantially constructed cabinet or safe. | [5] |
Troubleshooting Guides
In Vitro Experimentation
Issue: Inconsistent or unexpected results in cell-based assays.
-
Question: My dose-response curve for this compound in my cell culture experiment is not reproducible. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Solution Preparation: Ensure your stock solution is fully dissolved and accurately diluted. This compound is soluble in water.[8] For cell culture, it is advisable to prepare a concentrated stock solution in sterile water or DMSO and then dilute it to the final working concentration in your culture medium. Always prepare fresh dilutions from the stock solution for each experiment.
-
Cell Health and Density: Variations in cell health, passage number, and plating density can significantly impact the cellular response to opioids. Ensure your cells are healthy and in the logarithmic growth phase.
-
Incubation Time: The duration of drug exposure can influence the observed effect. Optimize the incubation time for your specific cell line and endpoint.
-
Receptor Expression Levels: Opioid receptor expression can vary between cell lines and even with passage number. If possible, confirm the expression of mu-opioid receptors in your cell line.
-
-
Issue: High background or non-specific binding in receptor binding assays.
-
Question: I am observing high non-specific binding in my radioligand binding assay with this compound. How can I reduce this?
-
Answer: High non-specific binding can obscure your specific signal. Consider the following:
-
Blocking Agents: Include appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding to the filter membrane and other surfaces.
-
Washing Steps: Optimize the number and duration of washing steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
Filter Pre-treatment: Pre-soaking your filter mats in a solution like polyethyleneimine (PEI) can reduce the non-specific binding of the radioligand to the filter itself.
-
Ligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd) for optimal specific binding.
-
-
In Vivo Experimentation
Issue: High variability in animal responses to this compound.
-
Question: I am seeing a wide range of analgesic responses in my mouse model after administering this compound. What are the potential sources of this variability?
-
Answer: In vivo studies can have multiple sources of variability:
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) will affect the pharmacokinetics of the drug. Ensure consistent administration technique.
-
Animal Strain, Age, and Sex: These biological factors can influence drug metabolism and response. Use animals of the same strain, age, and sex within an experiment to minimize variability.
-
Stress: Animal stress can alter baseline pain perception and response to analgesics. Handle animals gently and allow for an acclimatization period before testing.
-
Drug Accumulation: Levorphanol has a long half-life, and repeated dosing can lead to drug accumulation and an exaggerated response or toxicity. Carefully consider the dosing interval.
-
-
Issue: Signs of toxicity or adverse effects in animals.
-
Question: My animals are showing signs of respiratory depression after this compound administration. What should I do?
-
Answer: Respiratory depression is a known and potentially fatal side effect of mu-opioid agonists.[6]
-
Dose Reduction: The most immediate action is to reduce the dose. The initial dose should be carefully chosen, and it is recommended to start with a lower dose and titrate up.
-
Monitoring: Closely monitor the animals for signs of respiratory distress, such as slowed breathing rate and cyanosis.
-
Antagonist Availability: Have an opioid antagonist, such as naloxone, readily available to reverse the effects of an overdose if necessary.[6]
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO
-
Sterile, conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For a 10 mM stock solution, you will need 4.435 mg of this compound dihydrate (MW: 443.5 g/mol ) per 1 mL of solvent.
-
Aseptically add the powder to a sterile conical tube.
-
Add the desired volume of sterile water or DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution in water.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of this compound for Injection in Mice (1 mg/kg dose)
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the total amount of this compound needed for your study. For a 1 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, you will need 0.025 mg of this compound per mouse.
-
Prepare a stock solution of a known concentration. For example, to prepare a 0.1 mg/mL solution, dissolve 1 mg of this compound in 10 mL of sterile saline.
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter.
-
For a 1 mg/kg dose, you will inject 10 µL of the 0.1 mg/mL solution per gram of body weight. For a 25g mouse, this would be 250 µL.
-
Prepare the final dosing solution fresh on the day of the experiment.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow: In Vitro Cell-Based Assay
Caption: General workflow for an in vitro cell-based experiment.
Logical Relationship: DEA Disposal Workflow for this compound
Caption: DEA-compliant disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Medication errors with opioids: results from a national reporting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unthsc.edu [unthsc.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. This compound TABLETS USP, CII RX ONLY [dailymed.nlm.nih.gov]
How to account for Levorphanol's long half-life in experimental design
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for levorphanol's long half-life in experimental design. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of levorphanol (B1675180) and why is it a critical factor in experimental design?
A1: Levorphanol has a long and variable terminal elimination half-life, typically ranging from 11 to 16 hours.[1][2][3][4][5] This is a critical consideration because it dictates the time required to reach steady-state concentrations and the duration needed for complete washout between experimental phases.[2][6] A long half-life increases the risk of drug accumulation with repeated dosing, which can lead to toxicity or unintended cumulative effects, confounding experimental results.[1][6][7]
Q2: How long does it take for levorphanol to reach steady-state plasma concentrations?
A2: It takes approximately 4 to 5 half-lives for a drug to reach steady-state concentrations. For levorphanol, with a half-life of 11-16 hours, steady-state is typically achieved by the third day (approximately 72 hours) of consistent dosing.[1][2][4] It is crucial to allow this period after any dose adjustment before assessing the full effect to avoid misinterpretation due to drug accumulation.[1][2]
Q3: What is the mechanism of action for levorphanol?
A3: Levorphanol is a potent opioid with a complex pharmacological profile. Its primary action is as a full agonist at the mu-opioid receptor, which is the main mechanism for its analgesic effect.[1][3][8][9] Additionally, it acts as an agonist at the delta and kappa opioid receptors, an antagonist at the N-methyl-D-aspartate (NMDA) receptor, and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[6][10][11] This multi-modal activity makes it a subject of interest for various types of pain, including neuropathic pain.[6][7][10]
Q4: How does the analgesic half-life of levorphanol differ from its elimination half-life?
A4: The analgesic effect of levorphanol typically lasts for 6 to 8 hours, which is shorter than its elimination half-life of 11-16 hours.[6] This disparity means that significant serum and tissue levels of the drug can persist even after the noticeable analgesic effects have subsided, a crucial factor for avoiding overdose and accumulation during dose titration.[6]
Troubleshooting Guide
Issue 1: I am observing unexpected cumulative effects or toxicity in my multi-day in vivo study.
-
Probable Cause: The dosing interval is too short for levorphanol's long half-life, leading to drug accumulation. Steady-state plasma concentrations can be 2 to 5 times higher than those after a single dose.[1][2]
-
Solution:
-
Review Dosing Regimen: Ensure the dosing interval is appropriate. For chronic administration, dosing every 6-8 hours is common, but this must be carefully managed.[12][13]
-
Allow for Steady-State: Do not increase doses more frequently than every 72 hours.[2][4] This allows the drug to reach a new steady-state, preventing excessive accumulation.[1]
-
Therapeutic Drug Monitoring: If feasible, measure plasma concentrations to correlate with observed effects and guide dose adjustments.
-
Dose Reduction: Consider reducing the dose or extending the interval to see if the cumulative effects resolve.
-
Issue 2: My results from a crossover study are confounded by carry-over effects.
-
Probable Cause: The washout period between treatments was insufficient for complete elimination of levorphanol.
-
Solution:
-
Calculate Adequate Washout: A washout period of at least 5 half-lives is standard practice to ensure >96% of the drug is eliminated. For levorphanol, this translates to a minimum of 55-80 hours (approximately 3-4 days). To be conservative, a 7-10 day washout period is often recommended for drugs with long half-lives.
-
Experimental Verification: If carry-over is suspected, conduct a pilot study to empirically determine the necessary washout period by measuring plasma concentrations until they are undetectable. (See Protocol 2 below).
-
Consider a Parallel Design: For drugs with very long half-lives, a parallel study design may be more appropriate than a crossover design to avoid the issue of carry-over effects altogether.[14]
-
Issue 3: I am not seeing a clear dose-response relationship in my acute dosing experiment.
-
Probable Cause: The long half-life means that even a single dose can have prolonged receptor occupancy and downstream signaling effects, potentially masking the effects of subsequent, closely spaced doses. The analgesic duration (6-8 hours) is longer than that of many other opioids.[6][9]
-
Solution:
-
Extend Observation Period: Ensure the observation period after a single dose is long enough to capture the full duration of action and subsequent decline in effect.
-
Increase Inter-Dose Interval: In a dose-escalation study, allow sufficient time between escalating doses. This may require using different cohorts of subjects for different dose levels if time is a constraint.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations with the observed pharmacodynamic effects over time to better characterize the dose-response relationship.
-
Data Presentation
Table 1: Key Pharmacokinetic Parameters of Levorphanol
| Parameter | Value | Reference |
| Terminal Half-Life (t½) | 11 - 16 hours | [1][2][3][4] |
| Time to Steady-State | ~72 hours (3 days) | [1][2][4] |
| Peak Plasma Time (Oral) | ~1 hour | [2][5][6] |
| Analgesic Duration | 6 - 8 hours | [6][9] |
| Plasma Protein Binding | ~40% | [2][7] |
| Metabolism | Hepatic glucuronidation (no major CYP450 involvement) | [6][7] |
| Primary Excretion Route | Renal (as inactive glucuronide metabolite) | [2][7] |
Experimental Protocols
Protocol 1: Establishing a Dosing Regimen to Achieve Steady-State
Objective: To administer levorphanol to achieve and maintain stable plasma concentrations for chronic effect evaluation.
Methodology:
-
Dose Selection: Based on literature review and pilot studies, select a starting dose appropriate for the species and desired therapeutic effect (e.g., starting oral dose for opioid-naïve patients is 2 mg every 6-8 hours).[12][13]
-
Administration: Administer the selected dose at a fixed interval (e.g., every 8 hours).
-
Steady-State Period: Continue fixed-schedule dosing for a minimum of 72 hours to allow levorphanol to reach steady-state.[2][4]
-
Assessment: Begin experimental assessments only after this 72-hour period has elapsed.
-
Dose Titration: If dose adjustments are necessary, make a change and wait another 72 hours for a new steady-state to be established before assessing the effect of the new dose.[2]
-
(Optional) Plasma Sampling: Collect trough and peak plasma samples (e.g., just before a dose and 1 hour post-dose) after the initial 72-hour period and after each dose titration to confirm steady-state and target exposure.
Protocol 2: Experimental Determination of an Effective Washout Period
Objective: To empirically determine the time required for levorphanol to be eliminated from the system to prevent carry-over effects in a crossover design.
Methodology:
-
Dosing: Administer a single dose or a short course of levorphanol to the study subjects, mimicking the treatment phase of your planned experiment.
-
Serial Sampling: Collect blood samples at regular intervals following the final dose. The sampling schedule should be more frequent initially and then spaced out. For example: 0, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
-
Bioanalysis: Analyze the plasma samples for levorphanol concentration using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time on a semi-logarithmic scale.
-
Washout Determination: The washout period is considered complete when the drug concentration falls below the lower limit of quantification (LLOQ) of the assay for all subjects. A conservative approach is to wait for a period equivalent to 7-10 half-lives.
Visualizations
Caption: Workflow for designing studies with long half-life drugs like levorphanol.
Caption: Decision tree for troubleshooting cumulative effects during levorphanol studies.
References
- 1. Levorphanol: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. Articles [globalrx.com]
- 4. medcentral.com [medcentral.com]
- 5. Levorphanol | C17H23NO | CID 5359272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mypcnow.org [mypcnow.org]
- 7. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. levorphanol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Articles [globalrx.com]
- 10. Levorphanol - Wikipedia [en.wikipedia.org]
- 11. Levorphanol use: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Levorphanol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Pharmacokinetic Interactions for Drugs with a Long Half-Life—Evidence for the Need of Model-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of Levorphanol Tartrate and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of Levorphanol (B1675180) Tartrate and morphine, focusing on their respective potencies and mechanisms of action. The information presented is supported by experimental data to aid in research and drug development endeavors.
Executive Summary
Levorphanol is a potent synthetic opioid analgesic that demonstrates a significantly higher analgesic potency than morphine.[1][2] Experimental data from animal models indicates that levorphanol is approximately 5-fold more potent than morphine in the radiant heat tail flick assay.[1] This enhanced potency is attributed to its broader pharmacological profile, which includes high-affinity binding to mu, delta, and kappa opioid receptors, as well as N-methyl-D-aspartate (NMDA) receptor antagonism.[1][3] In contrast, morphine's analgesic effects are primarily mediated through the mu-opioid receptor.[4] Functionally, levorphanol exhibits a bias towards G-protein signaling over β-arrestin recruitment, a characteristic that may contribute to a more favorable side-effect profile, including less respiratory depression at equianalgesic doses compared to morphine.[1][2]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the analgesic potency and receptor binding affinities of levorphanol and morphine.
Table 1: Comparative Analgesic Potency in the Radiant Heat Tail Flick Test
| Compound | ED₅₀ (mg/kg, s.c.) in CD-1 Mice | Relative Potency (vs. Morphine) |
| Levorphanol | 0.38 | ~5x more potent |
| Morphine | 2.3 | 1x |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates a higher potency.[1]
Table 2: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| Levorphanol | 0.21 ± 0.02 | 4.2 ± 0.6 | 2.3 ± 0.3 |
| Morphine | 1-100 (range from various studies) | - | - |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[3][5]
Table 3: Functional Activity at the Mu-Opioid Receptor (MOR-1)
| Compound | G-Protein Coupling (³⁵S-GTPγS Binding) | β-Arrestin2 Recruitment | Signaling Bias |
| Levorphanol | Full Agonist | Partial Agonist (~30% of DAMGO) | G-Protein Biased |
| Morphine | Full Agonist | Partial Agonist | Relatively Unbiased |
This table illustrates the functional selectivity of each compound at the mu-opioid receptor. Levorphanol's preference for G-protein activation over β-arrestin recruitment is a key differentiator.[1][6]
Experimental Protocols
The following are representative protocols for key experiments used to determine the analgesic potency and receptor binding profiles of opioids like levorphanol and morphine.
Radiant Heat Tail Flick Test
This is a common method to assess the spinal analgesic effects of drugs.
-
Animal Model: Male CD-1 mice are typically used.
-
Apparatus: A tail flick analgesia meter that applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure:
-
A baseline tail-flick latency (the time it takes for the mouse to flick its tail away from the heat source) is determined for each animal before drug administration. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Animals are administered either levorphanol, morphine (at various doses, subcutaneously), or a vehicle control.
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is measured again.
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100. The ED₅₀ is then calculated from the dose-response curve.
Opioid Receptor Binding Assay
This in vitro assay determines the binding affinity of a compound for specific opioid receptors.
-
Materials:
-
Cell membranes expressing the desired opioid receptor subtype (e.g., human mu-opioid receptor).
-
A radiolabeled ligand with high affinity for the receptor (e.g., [³H]DAMGO for the mu receptor).
-
The test compounds (levorphanol and morphine) at various concentrations.
-
-
Procedure:
-
The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
³⁵S-GTPγS Binding Assay
This functional assay measures the extent to which a compound activates G-protein signaling upon binding to a G-protein coupled receptor (GPCR) like the opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
GDP.
-
The test compounds.
-
-
Procedure:
-
Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is measured.
-
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect) are determined, indicating the potency and efficacy of the compound as a G-protein agonist.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the signaling protein β-arrestin to the activated opioid receptor.
-
Methodology: A common method is a cell-based enzyme-fragment complementation assay (e.g., PathHunter®).
-
Procedure:
-
Cells are engineered to express the opioid receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.
-
Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity.
-
This proximity allows for the formation of a functional enzyme, which acts on a substrate to produce a detectable signal (e.g., chemiluminescence).
-
-
Data Analysis: The signal intensity is proportional to the amount of β-arrestin recruitment. Dose-response curves are generated to determine the EC₅₀ and Emax for β-arrestin recruitment.
Mandatory Visualizations
Caption: Signaling pathways of Levorphanol and Morphine.
Caption: Experimental workflow for assessing analgesic potency.
References
- 1. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphine - Wikipedia [en.wikipedia.org]
- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Kappa Opioid Receptor Activation in Levorphanol's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of levorphanol's interaction with the kappa opioid receptor (KOR) relative to other opioid receptors and alternative opioid analgesics. Experimental data is presented to objectively evaluate the contribution of KOR activation to the pharmacological effects of levorphanol (B1675180).
Comparative Analysis of Receptor Binding and Functional Activity
Levorphanol is a potent opioid analgesic that exhibits a broad receptor binding profile, interacting with mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.[1] While it is a potent agonist at the MOR, its activity at the KOR is more nuanced. The following tables summarize the in vitro binding affinities and functional activities of levorphanol and comparator opioids.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor | Reference(s) |
| Levorphanol | 0.21 - 1.0 | 4.2 | 2.3 - 12.7 | [2] |
| Morphine | 1.0 - 10.0 | >1000 | >1000 | [2] |
| U-50,488H (KOR Agonist) | >1000 | >1000 | 0.2 | [3] |
| Naloxone (Antagonist) | 1.0 - 5.0 | 10 - 20 | 4.91 | [3] |
| nor-Binaltorphimine (nor-BNI) | >1000 | >1000 | ~0.1 | [3] |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: In Vitro Functional Activity at the Kappa Opioid Receptor
| Compound | Assay Type | Parameter | Value | Cell Type | Reference(s) |
| Levorphanol | [³⁵S]GTPγS Binding | Efficacy | Partial Agonist (~50% of U-50,488H) | CHO-KOR | [2] |
| U-50,488H | [³⁵S]GTPγS Binding | Efficacy | Full Agonist | CHO-KOR | [2] |
| Levorphanol | β-arrestin Recruitment | Efficacy | Low | Not Specified | [2] |
Experimental Validation of KOR's Role in Levorphanol's Analgesic Effects
To investigate the contribution of KOR activation to levorphanol's in vivo effects, studies have utilized selective KOR antagonists, most notably nor-binaltorphimine (nor-BNI).
A key study evaluated the ability of nor-BNI to block the analgesic effect of levorphanol in the tail-flick test in mice. The results demonstrated that a dose of nor-BNI sufficient to reverse the analgesia induced by the selective KOR agonist U-50,488H did not antagonize levorphanol-induced analgesia.[4] This finding strongly suggests that the analgesic effect of levorphanol is not primarily mediated by the kappa 1 opioid receptor.[4] Further supporting this, there was no cross-tolerance observed between levorphanol and U-50,488H.[4] Instead, the study implicated mu and potentially kappa 3 receptor mechanisms in levorphanol's analgesic action.[4]
Signaling Pathways
Activation of the kappa opioid receptor by an agonist like levorphanol initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] Additionally, the dissociation of the Gβγ subunits can modulate ion channel activity. Beyond this primary pathway, KOR activation can also trigger signaling through β-arrestin recruitment and the mitogen-activated protein kinase (MAPK) cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Principle: This assay measures the affinity of a ligand (e.g., levorphanol) for a specific receptor (e.g., KOR) by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human kappa opioid receptor are prepared from cultured cells (e.g., CHO-KOR cells).
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593) and varying concentrations of the unlabeled test compound (levorphanol).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Principle: This functional assay measures the activation of G-protein coupled receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the KOR.
-
Reaction Mixture: Prepare a reaction mixture containing cell membranes, GDP, and assay buffer.
-
Compound Addition: Add varying concentrations of the test compound (levorphanol) or a reference agonist (e.g., U-50,488H).
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through filter plates.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Generate concentration-response curves to determine the EC50 (potency) and Emax (efficacy) values.
Tail-Flick Test
Principle: This is a test of spinal nociceptive reflexes in rodents, used to assess the efficacy of analgesics.
Protocol:
-
Acclimation: Acclimate the mouse to the testing apparatus.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the mouse to flick its tail away.
-
Drug Administration: Administer the test compound (levorphanol) or vehicle.
-
Antagonist Pre-treatment (for validation studies): In some experiments, a selective antagonist (e.g., nor-BNI) is administered prior to the agonist.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the percent maximal possible effect (%MPE) to quantify the analgesic response.
Conclusion
The available experimental evidence indicates that while levorphanol binds to and is a partial agonist at the kappa opioid receptor, its analgesic effects are not primarily mediated through KOR activation. Studies utilizing the selective KOR antagonist nor-BNI have failed to block levorphanol-induced analgesia, pointing towards a dominant role of the mu opioid receptor in this key therapeutic effect. Levorphanol's complex pharmacology, including its interactions with multiple opioid receptor types, likely contributes to its overall clinical profile. Further research is warranted to fully elucidate the role of KOR activation in other, non-analgesic effects of levorphanol, such as sedation or dysphoria.
References
Head-to-Head Comparison: Levorphanol vs. Fentanyl in Receptor Binding and Functional Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent synthetic opioids, Levorphanol and Fentanyl. By examining their receptor binding affinities, functional activities, and downstream signaling pathways, we aim to offer a valuable resource for researchers in pharmacology and drug development.
Executive Summary
Levorphanol and Fentanyl are powerful analgesics that exert their effects primarily through the activation of opioid receptors. However, their pharmacological profiles exhibit key differences. Levorphanol is a broad-spectrum opioid agonist with high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors. In contrast, Fentanyl is more selective for the mu-opioid receptor. Functionally, Levorphanol has been characterized as a G-protein biased agonist, showing a preference for activating G-protein signaling pathways over β-arrestin recruitment. Fentanyl, while a potent activator of G-protein pathways, also engages β-arrestin signaling. These differences in receptor interaction and functional selectivity may underlie their distinct therapeutic and side-effect profiles.
Data Presentation: Receptor Binding Affinities (Ki in nM)
The following table summarizes the binding affinities (Ki) of Levorphanol and Fentanyl for the mu, delta, and kappa opioid receptors, as determined by in vitro radioligand binding studies. Lower Ki values indicate higher binding affinity.
| Opioid Receptor | Levorphanol (Ki, nM) | Fentanyl (Ki, nM) | References |
| Mu (µ) | 0.21 - 0.46 | 0.135 - 1.346 | [1][2][3] |
| Delta (δ) | 4.2 | 220 | [1][2] |
| Kappa (κ) | 2.3 | 174 | [1][2] |
Functional Activity Comparison
Functionally, both Levorphanol and Fentanyl are agonists at the mu-opioid receptor, meaning they activate the receptor to produce a biological response. However, the concept of "biased agonism" or "functional selectivity" is crucial in differentiating these two compounds. This refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor.
Levorphanol is described as a G-protein biased agonist at the mu-opioid receptor.[2][4][5] This means it more potently activates the G-protein signaling cascade, which is associated with analgesia, while having a reduced ability to recruit β-arrestin2.[4][5] The recruitment of β-arrestin has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.[4][5]
Fentanyl is a potent full agonist at the mu-opioid receptor, activating both G-protein and β-arrestin signaling pathways.[6] While it robustly activates the G-protein pathway leading to strong analgesia, its engagement of the β-arrestin pathway is also significant.
| Functional Parameter | Levorphanol | Fentanyl |
| Mu Receptor Activity | G-protein biased agonist | Full agonist |
| G-Protein Activation | Potent activation | Potent activation |
| β-Arrestin Recruitment | Low efficacy | Significant recruitment |
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This protocol outlines a typical competitive binding assay used to determine the binding affinity (Ki) of a test compound (Levorphanol or Fentanyl) for a specific opioid receptor.
-
Preparation of Cell Membranes: Cell lines stably expressing the human mu, delta, or kappa opioid receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are then homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane preparation is resuspended in the assay buffer.
-
Competitive Binding Incubation: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, or [³H]U69,593 for kappa) at a concentration near its Kd value. A range of concentrations of the unlabeled test compound (Levorphanol or Fentanyl) is added to compete with the radioligand for binding to the receptor.
-
Separation and Detection: After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (for G-protein Activation)
This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an indicator of G-protein activation.
-
Membrane Preparation: Similar to the receptor binding assay, cell membranes expressing the opioid receptor of interest are prepared.
-
Incubation: The membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist (Levorphanol or Fentanyl).
-
Separation and Detection: The reaction is terminated, and the membranes are collected by filtration. The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) for G-protein activation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key step in receptor desensitization and an important aspect of functional selectivity.
-
Cell Culture: Cells co-expressing the opioid receptor of interest fused to a luminescent or fluorescent protein (e.g., Renilla luciferase) and β-arrestin fused to a complementary protein (e.g., Yellow Fluorescent Protein) are used.
-
Agonist Stimulation: The cells are treated with varying concentrations of the test agonist (Levorphanol or Fentanyl).
-
Detection: Upon agonist-induced receptor activation and conformational change, β-arrestin is recruited to the receptor, bringing the two fusion proteins into close proximity. This results in a measurable signal, such as Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET).
-
Data Analysis: The signal is measured over time, and dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
Signaling Pathways and Visualizations
Upon activation by an agonist, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).
General Opioid Receptor Signaling Pathway
Caption: General signaling cascade following opioid receptor activation.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a typical radioligand receptor binding assay.
Logical Relationship of Biased Agonism
Caption: Biased agonism of Levorphanol vs. Fentanyl at the mu-opioid receptor.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of Levorphanol and Fentanyl. Levorphanol's broad receptor affinity profile and G-protein biased agonism at the mu-opioid receptor suggest a potentially different therapeutic window compared to the more mu-selective and functionally balanced Fentanyl. A deeper understanding of these differences at the molecular level is crucial for the rational design of novel analgesics with improved efficacy and safety profiles. The provided experimental frameworks can serve as a foundation for further comparative studies in this critical area of research.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Unraveling the Unidirectional Analgesic Cross-Tolerance Between Morphine and Levorphanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of incomplete or unidirectional cross-tolerance between opioid analgesics presents a significant clinical challenge and a compelling area of pharmacological investigation. This guide provides an in-depth comparison of morphine and levorphanol (B1675180), focusing on the experimental data that elucidates the unidirectional analgesic cross-tolerance observed between these two potent analgesics. This phenomenon, where tolerance to morphine does not confer equivalent tolerance to levorphanol, while tolerance to levorphanol extends to morphine, is critical for opioid rotation strategies and the development of novel analgesics with improved long-term efficacy.
At a Glance: Morphine vs. Levorphanol
| Feature | Morphine | Levorphanol |
| Primary Mechanism | μ-opioid receptor (MOR) agonist | μ, δ, and κ-opioid receptor agonist |
| Receptor Selectivity | Relatively selective for MOR[1][2] | Broad-spectrum opioid receptor agonist[1][2] |
| Additional Mechanisms | Primarily opioid receptor-mediated | NMDA receptor antagonist, Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Cross-Tolerance Profile | Tolerance to morphine does not fully translate to levorphanol (unidirectional)[1][2] | Tolerance to levorphanol confers cross-tolerance to morphine[1][2] |
Delving into the Data: A Quantitative Comparison
The unidirectional cross-tolerance between morphine and levorphanol is underpinned by their distinct pharmacological profiles at the molecular level. The following tables summarize key experimental data comparing their receptor binding affinities and functional activities.
Opioid Receptor Binding Affinity
This table illustrates the binding affinity (Ki, in nM) of morphine and levorphanol for the three main opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Opioid Receptor | Morphine (Ki, nM) | Levorphanol (Ki, nM) |
| μ (mu) | 1.168 | 0.21 ± 0.02 |
| δ (delta) | >1000 | 4.2 ± 0.6 |
| κ (kappa) | ~250 | 2.3 ± 0.3 |
Data sourced from multiple studies.
Functional Activity: G-Protein Coupling vs. β-Arrestin Recruitment
Recent research has highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another downstream of the same receptor. For opioid receptors, G-protein signaling is associated with analgesia, while β-arrestin recruitment is implicated in side effects and the development of tolerance.
The following table presents data on the potency (EC50, in nM) and efficacy (Emax, % of a standard agonist) of morphine and levorphanol in activating G-protein signaling (via [³⁵S]GTPγS binding) and recruiting β-arrestin2 at the μ-opioid receptor (MOR-1).
| Functional Assay | Morphine | Levorphanol |
| G-Protein Activation (EC50, nM) | 42 ± 8 | 2.3 (1.3, 3.9) |
| G-Protein Activation (Emax, % DAMGO) | 72 ± 9 | 112 (106, 118) |
| β-Arrestin2 Recruitment (EC50, nM) | 621.5 | 37.8 (1.98, 72) |
| β-Arrestin2 Recruitment (Emax, % DAMGO) | Significant recruitment | 10.5 (8.8, 12.3) |
Data for Levorphanol from Pasternak et al., 2020.[3] Data for Morphine from various sources.
These data suggest that levorphanol is a more potent and efficacious activator of G-protein signaling at the MOR-1 compared to morphine.[3] Furthermore, levorphanol demonstrates significantly less recruitment of β-arrestin2, indicating a bias towards the G-protein pathway, which may contribute to its different tolerance profile.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate analgesic tolerance and cross-tolerance.
Radiant Heat Tail-Flick Test
The tail-flick test is a common method to assess the analgesic effects of drugs in rodents by measuring the latency to withdraw the tail from a noxious heat source.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source (e.g., a high-intensity light bulb).
-
A restraining tube to hold the rat or mouse comfortably.
-
A timer that automatically starts with the heat stimulus and stops when the tail moves.
Procedure:
-
Acclimation: Acclimate the animals to the restraining tubes for a period before testing to minimize stress.
-
Baseline Latency: Gently place the animal in the restraining tube. Position the tail over the radiant heat source.
-
Stimulus Application: Activate the heat source. The timer will start simultaneously.
-
Measurement: Record the time it takes for the animal to flick its tail away from the heat. This is the tail-flick latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum cut-off time is recorded.[5][6]
-
Drug Administration: Administer the test compound (e.g., morphine or levorphanol) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90 minutes) to determine the peak analgesic effect.
-
Tolerance Induction: To induce tolerance, animals are chronically treated with the opioid (e.g., via continuous subcutaneous infusion using osmotic mini-pumps) for several days.[7]
-
Cross-Tolerance Testing: After the chronic infusion period, the analgesic potency of the same or a different opioid is determined to assess the degree of tolerance and cross-tolerance.
Hot Plate Test
The hot plate test is another widely used method to evaluate the analgesic properties of drugs by measuring the reaction time of an animal to a heated surface.
Apparatus:
-
A hot plate apparatus with a precisely controlled temperature.
-
A transparent cylinder to confine the animal to the heated surface.
-
A stopwatch or an automated timer.
Procedure:
-
Temperature Setting: The surface of the hot plate is maintained at a constant temperature, typically between 50-55°C.
-
Acclimation: Allow the animals to acclimate to the testing room.
-
Baseline Reaction Time: Place the animal on the hot plate and immediately start the timer.
-
Endpoint Measurement: Observe the animal for specific pain-related behaviors, such as licking a hind paw or jumping. The time until the first sign of these behaviors is recorded as the reaction latency.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration and Testing: Similar to the tail-flick test, baseline latencies are recorded before administering the drug, and post-treatment latencies are measured at various time points.
-
Tolerance and Cross-Tolerance: The protocol for inducing and assessing tolerance and cross-tolerance is analogous to that described for the tail-flick test.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow for investigating unidirectional cross-tolerance.
Caption: Morphine's primary signaling pathway.
Caption: Levorphanol's multifaceted signaling pathways.
Caption: Workflow for cross-tolerance studies.
Conclusion
The unidirectional analgesic cross-tolerance between morphine and levorphanol is a clinically significant phenomenon rooted in their distinct molecular pharmacology. Morphine's relative selectivity for the μ-opioid receptor and its balanced activation of G-protein and β-arrestin pathways contribute to a tolerance profile that is not fully generalizable to broader-spectrum opioids.[1][2] In contrast, levorphanol's engagement of multiple opioid receptors, coupled with its unique properties as an NMDA receptor antagonist and a serotonin-norepinephrine reuptake inhibitor, and its biased agonism towards G-protein signaling at the μ-opioid receptor, results in a more comprehensive analgesic effect and a different pattern of tolerance development.[3][4] Understanding these differences is paramount for optimizing long-term pain management and for the rational design of next-generation analgesics with reduced tolerance liability.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Unidirectional analgesic cross-tolerance between morphine and levorphanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Development of tolerance to the analgesic activity of mu agonists after continuous infusion of morphine, meperidine or fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Levorphanol Tartrate's Effects in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of Levorphanol (B1675180) Tartrate across various well-established animal pain models. The data presented is collated from peer-reviewed scientific studies to aid researchers in understanding the reproducibility and potential applications of levorphanol in preclinical pain research.
Levorphanol is a potent opioid analgesic with a complex pharmacological profile, acting as an agonist at mu, delta, and kappa opioid receptors, an antagonist at the N-methyl-D-aspartate (NMDA) receptor, and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2][3] This multifaceted mechanism of action suggests its potential efficacy across different pain modalities. This guide summarizes the available quantitative data on its performance in nociceptive, inflammatory, neuropathic, and visceral pain models.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the quantitative data on the analgesic efficacy of Levorphanol Tartrate in various rodent pain models. These models are designed to assess different aspects of pain, including thermal nociception, inflammation-induced hyperalgesia, and nerve injury-induced allodynia.
| Nociceptive Pain Model | Species | Assay | This compound ED₅₀ (mg/kg, s.c.) | Morphine ED₅₀ (mg/kg, s.c.) | Oxycodone ED₅₀ (mg/kg, s.c.) | Reference |
| Thermal Nociception | Mouse (CD-1) | Radiant Heat Tail Flick | 0.38 (0.28, 0.51) | 2.2 (1.4, 3.6) | 2.0 (1.3, 3.1) | [4] |
| Inflammatory Pain Model | Species | Assay | This compound Efficacy | Comparator Efficacy | Reference |
| Formalin-Induced Pain | Rat | Formalin Test | Data Not Available in Searched Literature | Morphine (1-6 mg/kg) attenuates both phases.[5][6] | |
| Carrageenan-Induced Hyperalgesia | Mouse | Thermal Hyperalgesia | Data Not Available in Searched Literature | Morphine (0.4-4.0 mg/kg, s.c.) significantly inhibits hyperalgesia.[7] |
| Neuropathic Pain Model | Species | Assay | This compound Efficacy | Comparator Efficacy | Reference |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia (von Frey) | Data Not Available in Searched Literature | Butorphanol (B1668111) + Ketamine (NI) elevates mechanical pain threshold.[8] |
| Visceral Pain Model | Species | Assay | This compound Efficacy | Comparator Efficacy | Reference |
| Acetic Acid-Induced Writhing | Mouse | Writhing Test | Data Not Available in Searched Literature | Morphine blocks writhing.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Nociceptive Pain Model: Radiant Heat Tail Flick Assay
Objective: To assess the central analgesic effects of a compound against a thermal stimulus.
Procedure:
-
Animal Model: Male CD-1 mice are used.[4]
-
Apparatus: A radiant heat tail flick analgesia meter is utilized. The apparatus consists of a restraining tube for the mouse, a radiant heat source, and a sensor to detect the tail flick.[1][4][10]
-
Acclimation: Mice are habituated to the restraining tubes before testing to minimize stress.[2][4]
-
Drug Administration: this compound, morphine, or oxycodone is administered subcutaneously (s.c.).[4]
-
Testing: At a predetermined time after drug administration (e.g., 30 minutes), the mouse is placed in the restrainer with its tail positioned over the radiant heat source.[4] A light beam is focused on the tail, and the latency to a rapid flick of the tail is automatically recorded.[1][10] A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[11]
-
Data Analysis: The analgesic effect is measured as an increase in the tail-flick latency. The dose that produces a 50% maximal possible effect (ED₅₀) is calculated from the dose-response curve.[4]
Signaling Pathways and Experimental Workflows
Levorphanol's Multifaceted Mechanism of Action
The diagram below illustrates the known signaling pathways modulated by this compound, contributing to its analgesic effects.
Caption: Signaling pathways of this compound.
General Experimental Workflow for Preclinical Analgesic Testing
The following diagram outlines a typical workflow for evaluating the efficacy of an analgesic compound in an animal pain model.
Caption: Workflow for preclinical analgesic testing.
Discussion
The available data robustly demonstrates the efficacy of this compound in a model of acute nociceptive pain, where it exhibits significantly greater potency than both morphine and oxycodone.[4] This suggests a reliable and reproducible effect in assays of this nature.
However, a notable gap exists in the publicly available, peer-reviewed literature regarding the quantitative efficacy of levorphanol in standardized models of inflammatory, neuropathic, and visceral pain. While its multimodal mechanism of action strongly suggests potential efficacy in these pain states, and some clinical reports support its use in neuropathic pain,[10] the lack of preclinical dose-response data makes direct comparisons with other analgesics challenging.
The provided experimental protocol for the radiant heat tail flick assay offers a standardized method for assessing the nociceptive effects of levorphanol. Researchers are encouraged to adapt and apply similar rigorous methodologies when investigating the effects of levorphanol in other pain models to ensure the generation of reproducible and comparable data.
Future preclinical studies should focus on systematically evaluating the dose-dependent effects of this compound in models such as the formalin test, carrageenan-induced inflammation, chronic constriction injury, and the acetic acid-induced writhing test. Such studies are crucial for fully characterizing the preclinical analgesic profile of levorphanol and for providing a solid evidence base for its translation into clinical applications for various pain conditions.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 4. Tail Flick [protocols.io]
- 5. Effects of morphine on formalin-induced nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan-induced thermal hyperalgesia in the mouse: role of nerve growth factor and the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nasal inhalation of butorphanol in combination with ketamine quickly elevates the mechanical pain threshold in the model of chronic constriction injury to the sciatic nerve of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tail-flick testing with adjustment for tail-skin temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
A Comparative Analysis of the G-protein Signaling Bias of Levorphanol and Other Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G-protein signaling bias of levorphanol (B1675180) with other clinically relevant opioid agonists: morphine, DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), and fentanyl. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in understanding the nuanced pharmacological profiles of these compounds.
Introduction to Biased Agonism at the Mu-Opioid Receptor
The mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), is the primary target for most clinically used opioid analgesics.[1] Upon activation by an agonist, the MOR initiates downstream signaling cascades primarily through two distinct pathways: the G-protein pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which has been linked to many of the adverse side effects of opioids, such as respiratory depression and tolerance.[2][3]
The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[4] An agonist that shows a preference for G-protein activation over β-arrestin recruitment is termed a "G-protein biased agonist." Such compounds hold therapeutic promise for providing potent analgesia with a reduced side-effect profile.[3]
Levorphanol is a potent opioid analgesic that has been in clinical use for decades.[5] Recent studies have characterized it as a G-protein biased agonist at the mu-opioid receptor.[5] This guide will compare its signaling properties to the classical opioid morphine, the endogenous peptide analog DAMGO, and the potent synthetic opioid fentanyl.
Quantitative Comparison of Signaling Profiles
The following tables summarize the in vitro pharmacological data for levorphanol, morphine, DAMGO, and fentanyl at the mu-opioid receptor. The data are presented as Emax (maximum effect, relative to a standard agonist) and EC50 (concentration producing 50% of the maximal effect) for both G-protein activation and β-arrestin 2 recruitment.
Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Agonist | Receptor Variant | Emax (% DAMGO) | EC50 (nM) | Reference |
| Levorphanol | MOR-1 | ~110% | 1.8 ± 0.4 | [5] |
| MOR-1O | 69% | - | [5] | |
| Morphine | MOR-1O | 64% | - | [5] |
| DAMGO | MOR-1 | 100% | - | [5] |
| Fentanyl | MOR-1O | 110% | - | [5] |
Note: Data for different agonists and receptor variants are compiled from the primary literature. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Table 2: β-Arrestin 2 Recruitment
| Agonist | Receptor Variant | Emax (% DAMGO) | EC50 (nM) | Reference |
| Levorphanol | MOR-1 | 30% | 110 ± 40 | [5] |
| MOR-1A | <15% | - | [5] | |
| MOR-1B1 | <15% | - | [5] | |
| DAMGO | MOR-1 | 100% | - | [5] |
| Fentanyl | Wild Type MOR | - | 6.75 ± 2.01 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways and the experimental workflow for assessing G-protein signaling bias.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key assays used to determine G-protein signaling bias.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein engagement.
-
Membrane Preparation:
-
Cells expressing the mu-opioid receptor of interest are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined.
-
-
Assay Procedure:
-
Membrane homogenates are incubated with varying concentrations of the opioid agonist in the presence of GDP to ensure G-proteins are in their inactive state.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and subtracted from all values.
-
The specific binding data are normalized to the maximal response of a standard full agonist (e.g., DAMGO) and plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
BRET is a proximity-based assay that measures the interaction between two proteins in live cells. In this context, it is used to quantify the recruitment of β-arrestin to the activated mu-opioid receptor.
-
Cell Line and Plasmids:
-
A suitable cell line (e.g., HEK293) is used.
-
Cells are co-transfected with plasmids encoding the mu-opioid receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Assay Procedure:
-
Transfected cells are plated in a white, clear-bottom 96-well plate.
-
The cells are washed and incubated with the BRET substrate (e.g., coelenterazine (B1669285) h).
-
Varying concentrations of the opioid agonist are added to the wells.
-
The plate is read in a microplate reader capable of detecting both the donor and acceptor emission wavelengths simultaneously.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
The net BRET ratio is determined by subtracting the BRET ratio of vehicle-treated cells from the agonist-treated cells.
-
The net BRET ratio is plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
-
Discussion
The data presented in this guide highlight the distinct signaling profiles of levorphanol, morphine, DAMGO, and fentanyl. Levorphanol demonstrates a clear G-protein bias, with potent and efficacious activation of the G-protein pathway but significantly weaker recruitment of β-arrestin 2 compared to the endogenous peptide analog DAMGO.[5] This profile is consistent with its clinical characteristics of potent analgesia with potentially reduced side effects compared to less biased opioids.[5]
In contrast, morphine is generally considered a more balanced agonist, while fentanyl has been described in some studies as being β-arrestin biased, which may contribute to its narrow therapeutic window. It is important to note that the degree of bias can be influenced by the specific receptor splice variant and the cellular context in which the assays are performed.
The development of G-protein biased agonists like levorphanol represents a promising strategy in the quest for safer and more effective opioid analgesics. Further research is needed to fully elucidate the clinical implications of these nuanced signaling profiles and to translate these findings into improved therapeutic options for pain management.
References
- 1. Effectiveness and Safety of Fentanyl Compared with Morphine for Out-of-Hospital Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist NFEPP [frontiersin.org]
- 4. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Levorphanol Tartrate vs. Traditional Opioids in Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of levorphanol (B1675180) tartrate versus traditional opioids in the management of neuropathic pain. The information is compiled from a comprehensive review of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Executive Summary
Levorphanol tartrate, a synthetic opioid analgesic, presents a unique pharmacological profile that distinguishes it from traditional opioids like morphine and oxycodone. Its multimodal mechanism of action, which includes potent agonism at mu, delta, and kappa opioid receptors, as well as antagonism of the N-methyl-D-aspartate (NMDA) receptor, suggests potential advantages in the treatment of neuropathic pain—a condition often refractory to standard opioid therapy.[1][2] While direct head-to-head clinical trials are scarce, existing evidence from dose-ranging studies of levorphanol and separate trials of traditional opioids allows for an indirect comparison of their efficacy and mechanisms.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize key quantitative data from clinical trials investigating the efficacy of this compound and traditional opioids in neuropathic pain.
Table 1: Efficacy of this compound in Neuropathic Pain
| Study | Drug Regimen | Mean Pain Reduction | Responder Rate (Moderate or Better Relief) | Mean Daily Dose |
| Rowbotham et al. (2003)[3][4] | High-Dose Levorphanol | 36% | 66% | 8.9 mg |
| Rowbotham et al. (2003)[3][4] | Low-Dose Levorphanol | 21% | Not Reported | 2.7 mg |
Table 2: Efficacy of Traditional Opioids in Neuropathic Pain
| Study | Drug | Condition | Mean Pain Reduction | Responder Rate | Mean Daily Dose |
| Gimbel et al. (2003)[5] | Controlled-Release Oxycodone | Painful Diabetic Neuropathy | Significant reduction vs. placebo (Pain score reduced by 2 points on a 10-point scale) | Not explicitly stated, but 32% had dose-limiting adverse effects | 37 mg (range 10-99 mg) |
| Watson & Babul (1998)[6] | Sustained-Release Oxycodone | Postherpetic Neuralgia | ~40% reduction vs. placebo | Not Reported | Not Specified |
| A Cochrane Review | "Strong Opioids" (e.g., morphine, oxycodone) | Neuropathic Pain | At least 33% pain relief from baseline | 57% (opioid) vs. 34% (placebo) | 15-240 mg oral morphine equivalents |
Experimental Protocols
This compound: Rowbotham et al. (2003) Study Methodology
-
Study Design: A randomized, double-blind, parallel-group dose-ranging trial conducted over eight weeks.[3]
-
Participants: 81 adults with refractory neuropathic pain of either peripheral or central origin.[3]
-
Intervention: Patients were randomly assigned to receive either high-strength (0.75 mg) or low-strength (0.15 mg) capsules of levorphanol.[3]
-
Dosing: Patients self-titrated their dose to a maximum of 21 capsules per day.[3]
-
Outcome Measures: The primary outcome was the intensity of pain recorded in a daily diary. Secondary outcomes included the degree of pain relief, quality of life, psychological and cognitive function, number of capsules taken daily, and blood levorphanol levels.[3]
Traditional Opioid (Oxycodone): Gimbel et al. (2003) Study Methodology
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Participants: 159 subjects with moderate to severe pain due to diabetic neuropathy.[7]
-
Intervention: Patients received either controlled-release (CR) oxycodone (10 mg) or an identical placebo every 12 hours.[7]
-
Dosing: Doses could be increased every three days to a maximum of 60 mg of CR oxycodone every 12 hours. The treatment duration was up to six weeks.[7]
-
Outcome Measures: The primary efficacy variable was the overall average daily pain intensity during study days 28 to 42.[7]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The distinct mechanisms of levorphanol and traditional opioids at the cellular level are crucial for understanding their differential effects on neuropathic pain.
Caption: Levorphanol's multimodal signaling pathway.
References
- 1. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levorphanol: Rewinding an Old, Bygone Multimodal Opioid Analgesic! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral opioid therapy for chronic peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Controlled-release oxycodone for pain in diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Levorphanol's Receptor-Specific Actions: A Comparative Guide Using Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Levorphanol's interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors. Through the strategic use of selective antagonists, researchers can dissect and validate the specific pathways through which Levorphanol exerts its pharmacological effects. This document offers supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (Ki) of Levorphanol and selective antagonists for the three primary opioid receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Levorphanol for Opioid Receptors
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Levorphanol | 0.21 - <1[1][2] | 2.3[1] | 4.2[1] |
Table 2: Binding Affinity (Ki, nM) of Selective Antagonists for Opioid Receptors
| Antagonist | Receptor Selectivity | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Naloxone (B1662785) | Non-selective (highest for µ) | 1.1 - 1.52[2][3][4][5] | 12 - 16[5] | 16 - 67.5[5] |
| Norbinaltorphimine (B1679850) | κ-selective | Feeble activity[6] | High affinity[7] | Feeble activity[6] |
| Naltrindole | δ-selective | 501[8] | 316[8] | 0.25[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to characterize the interaction of Levorphanol and antagonists with opioid receptors.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the inhibition constant (Ki) of Levorphanol for the µ, κ, and δ opioid receptors using selective radioligands and antagonists.
Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing recombinant human µ, κ, or δ opioid receptors.[4][9]
-
Radioligands:
-
Test Compound: Levorphanol
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[4][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration Apparatus: Cell harvester with glass fiber filters.[9]
-
Scintillation Counter: For measuring radioactivity.[9]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[9]
-
Assay Setup: In a 96-well plate, add the following in triplicate:[9]
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[9]
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.[9]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of Levorphanol, and membrane suspension.[9]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[9][10]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.[9][10]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[9]
-
Data Analysis:
-
Calculate Specific Binding: Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the Levorphanol concentration.
-
Determine the IC50 value, which is the concentration of Levorphanol that inhibits 50% of the specific binding.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
In Vivo Antagonist Studies (Tail-Flick Test)
This in vivo assay is used to assess the analgesic effects of a compound and determine which receptor subtype is primarily responsible for its action.
Objective: To determine if the analgesic effect of Levorphanol is mediated by µ, κ, or δ opioid receptors using selective antagonists.
Materials:
-
Animals: Mice (e.g., CD-1 or C57BL/6 strains).[11]
-
Test Compound: Levorphanol.[11]
-
Selective Antagonists:
-
β-funaltrexamine (µ-selective)
-
Norbinaltorphimine (κ-selective)[12]
-
Naltrindole (δ-selective)
-
-
Apparatus: Tail-flick analgesia meter.
Procedure:
-
Acclimation: Acclimate mice to the testing room and apparatus.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.
-
Antagonist Administration: Administer a selective antagonist (or vehicle control) via an appropriate route (e.g., subcutaneous). The pre-treatment time will vary depending on the antagonist (e.g., norbinaltorphimine has a slow onset and long duration of action).[12]
-
Levorphanol Administration: After the appropriate pre-treatment time, administer Levorphanol (or vehicle control).[11]
-
Post-treatment Latency: Measure the tail-flick latency at various time points after Levorphanol administration.
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE in animals treated with Levorphanol alone versus those pre-treated with a selective antagonist. A significant reduction in %MPE in the presence of a specific antagonist indicates that Levorphanol's analgesic effect is mediated through that receptor subtype.
-
Mandatory Visualizations
Signaling Pathways
Levorphanol demonstrates a preference for G-protein mediated signaling over β-arrestin recruitment, which may contribute to its distinct pharmacological profile.[11] The following diagrams illustrate the canonical signaling pathways activated by Levorphanol at the mu-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Naloxone - Wikipedia [en.wikipedia.org]
- 6. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 7. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Respiratory Safety Profiles of Levorphanol and Morphine
A deep dive into the experimental data and signaling pathways governing the respiratory effects of two potent opioids.
In the landscape of opioid analgesics, both levorphanol (B1675180) and morphine have long been utilized for the management of moderate to severe pain. However, their clinical utility is often tempered by the significant risk of opioid-induced respiratory depression (OIRD), a potentially life-threatening adverse effect. This guide provides a comparative analysis of the respiratory safety profiles of levorphanol and morphine, drawing upon preclinical experimental data and an examination of their underlying molecular signaling pathways. This objective comparison is intended to inform researchers, scientists, and drug development professionals in their ongoing efforts to develop safer and more effective pain therapeutics.
Quantitative Comparison of Respiratory Depression
Experimental evidence from preclinical models suggests a significant difference in the respiratory depressant effects of levorphanol and morphine at equianalgesic doses. A key study utilizing whole-body plethysmography in mice demonstrated that while both opioids induce respiratory depression, levorphanol exhibits a more favorable safety profile.
| Parameter | Saline Control | Morphine | Levorphanol |
| Change in Respiratory Rate (%) | No significant change | Approximately 50% decrease | Not statistically significant from saline |
| p-value (vs. Saline) | - | <0.001 | Not significant |
| p-value (vs. Morphine) | <0.001 | - | <0.05 |
| Table 1: Comparison of the effect of saline, morphine, and levorphanol on the respiratory rate in mice. Data is derived from a study by G. Pasternak et al. (2020) where respiratory rate was monitored for 50 minutes post-administration.[1] |
As illustrated in Table 1, morphine produced a profound and statistically significant decrease in respiratory rate of approximately 50% compared to the saline control. In contrast, the decrease in respiratory rate observed with an equianalgesic dose of levorphanol was not statistically significant from the saline control and was significantly less pronounced than that of morphine.[1]
Experimental Protocols
The assessment of opioid-induced respiratory depression relies on well-established experimental methodologies in both preclinical and clinical research.
Whole-Body Plethysmography (Animal Studies)
Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious, unrestrained animals.[2][3]
Protocol:
-
Acclimatization: Mice are placed in individual plethysmography chambers and allowed to acclimate for a defined period (e.g., 45-60 minutes) to establish a stable baseline respiratory rate.[2][3]
-
Baseline Recording: Following acclimatization, baseline respiratory parameters, including respiratory rate (breaths per minute), tidal volume (the volume of air inhaled or exhaled in a single breath), and minute ventilation (the total volume of air inhaled or exhaled per minute), are recorded.
-
Drug Administration: The test compound (e.g., levorphanol, morphine, or saline) is administered, typically via intraperitoneal or subcutaneous injection.
-
Post-Dose Monitoring: Respiratory parameters are continuously monitored and recorded for a specified duration (e.g., 50-60 minutes) to assess the drug's effect on respiration.[1][2]
-
Data Analysis: The collected data is analyzed to determine the percentage change in respiratory parameters from baseline for each treatment group. Statistical analysis is then performed to compare the effects of the different treatments.
Hypercapnic Ventilatory Response (Human Studies)
The hypercapnic ventilatory response (HCVR) is a highly sensitive method for assessing the respiratory depressant effects of opioids in humans.[4][5][6] This test measures the body's ventilatory response to an increase in the partial pressure of carbon dioxide (CO2) in the blood.
Protocol:
-
Subject Preparation: Healthy volunteers are recruited, and baseline physiological parameters are recorded.
-
Baseline HCVR: The subject breathes through a mouthpiece or mask connected to a circuit that allows for the controlled administration of a gas mixture with an elevated concentration of CO2 (e.g., 7% CO2).[4]
-
Ventilatory Measurement: Minute ventilation, respiratory rate, and tidal volume are continuously measured as the end-tidal CO2 (the concentration of CO2 at the end of exhalation) is gradually increased.
-
Drug Administration: The opioid being tested is administered, typically intravenously.
-
Post-Dose HCVR: The HCVR test is repeated at specific time points after drug administration to assess the opioid's effect on the ventilatory response to hypercapnia. A blunted response (i.e., a smaller increase in ventilation for a given increase in CO2) indicates respiratory depression.
-
Data Analysis: The slope of the relationship between minute ventilation and end-tidal CO2 is calculated before and after drug administration to quantify the degree of respiratory depression.
Signaling Pathways and a Safer Profile for Levorphanol
The differential respiratory effects of levorphanol and morphine can be attributed to their distinct interactions with the µ-opioid receptor (MOR) and subsequent intracellular signaling cascades. Opioid-induced respiratory depression is primarily mediated through the activation of G-protein signaling pathways in specific brainstem regions, such as the pre-Bötzinger complex, which controls respiratory rhythm.[5][7] However, another signaling pathway involving a protein called β-arrestin 2 has been implicated in some of the adverse effects of opioids, including respiratory depression.[7][8]
Recent research has revealed that levorphanol acts as a G-protein biased agonist at the µ-opioid receptor.[1][8] This means that it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having a significantly lower propensity to recruit β-arrestin 2 compared to morphine.[1][8] This bias towards G-protein signaling is consistent with the observation of diminished respiratory depression at equianalgesic doses.[1][8]
Conclusion
The available preclinical evidence strongly suggests that levorphanol possesses a superior respiratory safety profile compared to morphine at equianalgesic doses. This difference appears to be rooted in levorphanol's unique G-protein biased agonism at the µ-opioid receptor, which leads to potent analgesia with reduced recruitment of the β-arrestin 2 signaling pathway associated with respiratory depression. While further clinical studies in humans are warranted to fully elucidate the comparative respiratory effects, the current data positions levorphanol as a potentially safer alternative to morphine, particularly in patient populations at higher risk for OIRD. The continued exploration of biased opioid agonists represents a promising avenue for the development of novel analgesics with improved safety and tolerability.
References
- 1. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Laboratory Models to Test Treatment: Morphine Reduces Dyspnea and Hypercapnic Ventilatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A methodology to explore ventilatory chemosensitivity and opioid-induced respiratory depression risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Levorphanol Tartrate
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management and disposal of all laboratory materials, particularly controlled substances like Levorphanol Tartrate. Adherence to strict disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a Schedule II controlled substance, ensuring that its disposal does not pose a risk of diversion or environmental contamination.
Regulatory Framework: The DEA and EPA
The disposal of this compound is primarily governed by the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). The DEA's regulations aim to prevent the diversion of controlled substances, while the EPA's rules, particularly the Resource Conservation and Recovery Act (RCRA), address the environmental impact of pharmaceutical waste. Key among these regulations is the "non-retrievable" standard for destruction, meaning the substance must be rendered permanently altered and unusable.[1][2]
Prohibited Disposal Methods
It is imperative to understand that several common-sense or historical methods of chemical disposal are strictly forbidden for controlled substances like this compound. These prohibited methods include:
-
Flushing or Pouring Down the Drain: This is explicitly banned to prevent contamination of water supplies.[3][4][5]
-
Mixing with Water or Other Solvents for Dilution: Simply diluting the substance does not meet the "non-retrievable" standard and is not a permissible form of disposal.[6][7]
-
Disposal in Regular Trash or Biohazard Containers: Unprocessed this compound cannot be disposed of in standard laboratory waste streams.[5][8][9][10]
-
Wasting into Animals or onto Absorbent Pads: These methods are not acceptable for disposing of recoverable amounts of the substance.[11]
Core Disposal Procedure: The Reverse Distributor Pathway
The mandated and most secure method for disposing of expired, unwanted, or unused this compound is through a DEA-registered reverse distributor.[11][12] A reverse distributor is a specialized company authorized by the DEA to handle and destroy controlled substances.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling: Immediately segregate any this compound intended for disposal from active laboratory stock to prevent accidental use.[11] Clearly label the container with "For Disposal," "Expired," or a similar designation.[11] These substances must remain in a securely locked cabinet or safe, adhering to the same security protocols as active stock.[13]
-
Contact Your Institution's Environmental Health & Safety (EH&S) Department: Your institution's EH&S department is the primary point of contact and will facilitate the disposal process.[6][7] They will have established procedures and relationships with certified reverse distributors.
-
Complete Necessary Documentation: The transfer of a Schedule II substance like this compound to a reverse distributor requires the completion of a DEA Form 222.[11][12] Your EH&S department or principal investigator will guide you in accurately completing this form. Meticulous record-keeping is essential, and all disposal records must be maintained for a minimum of five years.[12]
-
Arrange for Pickup: EH&S will coordinate the pickup of the waste from your laboratory.[6][11] Upon pickup, you will sign a chain of custody form provided by the reverse distributor, and you should retain a copy for your records.[11]
-
Final Destruction: The reverse distributor is then responsible for the final destruction of the this compound, typically through incineration, which is currently the only method the DEA has reviewed that meets the non-retrievable standard.[2][3][14][15]
Distinguishing Between "Inventory" and "Wastage"
It is crucial to differentiate between "inventory" and "wastage" of controlled substances, as the handling and documentation may differ slightly.
-
Inventory: This refers to any stock of this compound that is expired, unwanted, or has not been administered.[2] The disposal of inventory must follow the full reverse distributor process outlined above.
-
Wastage: This term typically refers to the small, non-recoverable residual amount of a controlled substance left in a vial or syringe after administration.[11] While the DEA does not require the same level of documentation for wastage as for inventory, it is strongly recommended that institutions have a clear policy, often involving the witnessing and logging of the disposal of this residual material.[11][16] Empty containers that held controlled substances may be disposed of in a biohazard sharps container if the residual amount is truly non-recoverable.[11]
Data Presentation: Disposal Methodologies
Since there are no variable quantitative data points for the disposal of this compound (i.e., the required method is singular and absolute), the following table summarizes the procedural requirements for the primary disposal pathways.
| Disposal Category | Required Action | Key Documentation | Regulatory Oversight |
| Expired/Unwanted Inventory | Transfer to a DEA-registered reverse distributor. | DEA Form 222, Chain of Custody Records, Internal Disposal Logs. | DEA, EPA, State Regulations. |
| Non-Recoverable Wastage | Witnessed disposal in an appropriate waste container (e.g., sharps container). | Internal laboratory usage and disposal logs. | Institutional Policy, DEA Recommendations. |
| Contaminated Materials (e.g., gloves, vials) | Segregate as pharmaceutical waste and manage according to institutional EH&S guidelines. | Waste Manifests. | EPA, DOT. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research setting.
Caption: Workflow for the compliant disposal of this compound in a research environment.
By adhering to these rigorous procedures, the scientific community can ensure that the disposal of controlled substances like this compound is conducted with the highest standards of safety, security, and environmental stewardship, thereby building and maintaining public trust.
References
- 1. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. corxconsortium.org [corxconsortium.org]
- 6. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 9. dea.gov [dea.gov]
- 10. unchealthcare.org [unchealthcare.org]
- 11. research-compliance.umich.edu [research-compliance.umich.edu]
- 12. k-state.edu [k-state.edu]
- 13. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 14. securewaste.net [securewaste.net]
- 15. danielshealth.com [danielshealth.com]
- 16. 552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com [552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Levorphanol Tartrate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Levorphanol Tartrate in a laboratory setting. The following procedural guidance is designed to minimize risk and ensure a safe operational environment. Adherence to these protocols is critical due to the potent opioid nature of this compound.
This compound is a potent synthetic opioid agonist with analgesic and sedative effects.[1] Occupational exposure can lead to serious health consequences, including respiratory depression, which can be life-threatening.[1][2] While a specific Occupational Exposure Limit (OEL) for this compound has not been established in the reviewed literature, it is classified as a potent compound. Therefore, stringent handling practices are mandatory.
Hazard and Safety Data
A thorough understanding of the hazards associated with this compound is the foundation of safe handling. The following table summarizes key safety information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Toxic if swallowed. | P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth.[3] |
| Acute Toxicity, Dermal | Harmful in contact with skin. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Acute Toxicity, Inhalation | Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Sensitization | May cause an allergic skin reaction. | P272: Contaminated work clothing should not be allowed out of the workplace. P302+P352: IF ON SKIN: Wash with plenty of water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P363: Wash contaminated clothing before reuse.[3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P284: In case of inadequate ventilation wear respiratory protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[3] |
| Reproductive Toxicity | May damage fertility or the unborn child.[3] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention.[3] |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from receipt to disposal.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Ensure no skin is exposed between the glove and the lab coat sleeve. |
| Body | Disposable Lab Coat or Gown | Solid front, long-sleeved. |
| Eyes | Safety Goggles or Face Shield | Provide a seal around the eyes. |
| Respiratory | NIOSH-approved N95 or higher respirator | Required when handling powders outside of a containment system. |
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a securely locked and ventilated cabinet, away from incompatible materials.[3] The storage area should have limited access.
2. Weighing and Preparation:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Before handling, don all required PPE as specified in the table above.
3. Experimental Procedures:
-
When preparing solutions, add the solvent to the powdered compound slowly to minimize aerosolization.
-
Avoid activities that may generate dust, such as scraping or vigorous mixing of the dry powder.
-
Work in a well-ventilated area, and whenever possible, within a chemical fume hood.
Emergency Plan: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Notify: Inform your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Secure: Restrict access to the spill area.
-
Cleanup:
-
Only trained personnel wearing appropriate PPE (including respiratory protection) should perform the cleanup.
-
For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne.
-
Use an absorbent material to contain liquid spills.
-
Clean the spill area with a soap and water solution.[4] Do not use bleach.[4]
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
Personal Exposure Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration if trained to do so and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]
In all cases of exposure, it is critical to inform medical personnel of the identity of the compound, this compound. If available, provide a copy of the Safety Data Sheet (SDS).
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated PPE, weigh boats, paper towels, and any other disposable materials that have come into contact with the compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's EHS-approved hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash. While flushing is sometimes recommended for household disposal of unused opioid medications to prevent diversion, this is not an appropriate method for a laboratory setting.[6] Laboratory waste must be managed according to institutional and regulatory guidelines for chemical waste.
References
- 1. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 2. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 5. research.uga.edu [research.uga.edu]
- 6. publichealth.jhu.edu [publichealth.jhu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
